molecular formula C13H9N B084325 3-Phenylethynyl-pyridine CAS No. 13238-38-5

3-Phenylethynyl-pyridine

Cat. No.: B084325
CAS No.: 13238-38-5
M. Wt: 179.22 g/mol
InChI Key: ZLYFXWKSLUXFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylethynyl-pyridine ( 13238-38-5) is a high-purity organic building block with the molecular formula C13H9N and a molecular weight of 179.22 g/mol. This compound is characterized by a dense, viscous yellow appearance with a boiling point of approximately 324.2 °C and a flash point of 140.2 °C. In pharmaceutical research, this compound is a key intermediate in synthesizing various therapeutics. It serves as a versatile ligand, interacting with several neurological receptors, including dopamine D2 receptors, sigma-1 receptors, and 5-HT6 receptors. This multi-target profile makes it a valuable compound for studying complex neurological disorders such as schizophrenia, depression, and Alzheimer's disease. The compound's significance extends to material science, where its unique electronic properties are exploited in developing advanced materials. It is particularly useful in creating organic light-emitting diodes (OLEDs), enhancing overall device performance. As a chemical synthesis intermediate, this compound acts as a versatile building block, enabling chemists to construct complex molecular architectures efficiently. It must be stored at 0-8°C to maintain stability. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-phenylethynyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYFXWKSLUXFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449188
Record name 3-Phenylethynyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13238-38-5
Record name 3-Phenylethynyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-phenylethynyl-pyridine, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the Sonogashira cross-coupling reaction, the most prevalent and versatile method for the preparation of this compound.

Core Synthesis Strategy: The Sonogashira Coupling

The synthesis of this compound is most commonly achieved through a palladium- and copper-catalyzed cross-coupling reaction known as the Sonogashira coupling.[1] This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 3-halopyridine). The general transformation is depicted below:

Reaction Scheme:

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow for Synthesis of this compound

experimental_workflow start Start: Dry Schlenk Flask under Inert Atmosphere add_catalysts Add Pd catalyst and CuI start->add_catalysts add_reagents Add 3-halopyridine and solvent add_catalysts->add_reagents add_base_alkyne Add base and phenylacetylene add_reagents->add_base_alkyne reaction Stir at specified temperature (Monitor by TLC/LC-MS) add_base_alkyne->reaction workup Quench with aq. NH₄Cl reaction->workup extraction Extract with organic solvent workup->extraction purification Dry, concentrate, and purify by column chromatography extraction->purification characterization Characterize product (NMR, MS) purification->characterization end End: Pure this compound characterization->end

Caption: A generalized workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Phenylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Phenylethynyl-pyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical characteristics, outlines relevant experimental protocols, and visualizes associated chemical and biological pathways.

Core Physicochemical Properties

This compound, with the CAS number 13238-38-5, is a derivative of pyridine containing a phenylethynyl substituent at the 3-position.[1][2] Its structural features impart specific properties that are crucial for its application in various research and development contexts.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C13H9N[1][2]
Molecular Weight 179.217 g/mol [1][2]
Physical State Solid or Yellow to pale yellow to colorless oil[2][3]
Boiling Point 324.2 ± 15.0 °C at 760 mmHg[1][3]
Density 1.1 ± 0.1 g/cm³[1][3]
LogP (Octanol-Water Partition Coefficient) 3.29[1]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[1]
Index of Refraction 1.627[1][3]
Polar Surface Area (PSA) 12.89 Ų[1]
Flash Point 140.2 ± 13.0 °C[1]

Experimental Protocols

The determination of the physicochemical properties of organic compounds like this compound relies on established experimental methodologies.

A common synthetic route to this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a vinyl or aryl halide with a terminal alkyne. In the case of this compound, this typically involves the coupling of a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) with phenylacetylene.[1]

Typical Sonogashira Coupling Protocol:

  • Reaction Setup: A reaction vessel is charged with a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylamine), and a suitable solvent (e.g., tetrahydrofuran or toluene).

  • Reactant Addition: 3-halopyridine and phenylacetylene are added to the reaction mixture.

  • Reaction Conditions: The mixture is typically stirred at room temperature or heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by filtering off the catalyst and evaporating the solvent. The crude product is then purified using column chromatography or recrystallization to yield pure this compound.

  • Melting and Boiling Point: The melting point of solid samples can be determined using a melting point apparatus, while the boiling point of liquid samples is determined by distillation.[4] During distillation, the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.[4]

  • LogP (Octanol-Water Partition Coefficient): The shake-flask method is a standard technique for determining the LogP value.[5] In this method, the compound is dissolved in a mixture of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • pKa (Acid Dissociation Constant): The pKa of a compound can be determined potentiometrically by titrating a solution of the compound with a strong acid or base. The pH of the solution is measured as a function of the titrant volume, and the pKa is determined from the inflection point of the titration curve. Spectrophotometric methods can also be used, where changes in the UV-Vis absorbance spectrum upon protonation or deprotonation are monitored.

Biological Activity and Signaling Pathways

Derivatives of phenylethynyl-pyridine are notable for their interaction with metabotropic glutamate receptors, specifically as antagonists for the mGluR5 subtype.[6][7] mGluR5 is a G-protein coupled receptor that plays a role in various neurological processes. Antagonism of this receptor has been investigated for potential therapeutic applications in anxiety, pain, and other neurological disorders.[7][8]

mGluR5_Signaling_Pathway cluster_receptor Cell Membrane PEP This compound (or derivative) mGluR5 mGluR5 Receptor PEP->mGluR5 Antagonizes Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

Figure 1: Antagonistic action on the mGluR5 signaling pathway.

Experimental and Synthetic Workflows

The synthesis and application of this compound in research involves a series of well-defined steps.

The following diagram illustrates a typical workflow for the synthesis of this compound via a Sonogashira coupling reaction.

Synthesis_Workflow start Start reactants Combine Reactants: - 3-Halopyridine - Phenylacetylene - Pd Catalyst & CuI - Base & Solvent start->reactants reaction Perform Reaction (Inert Atmosphere, Heat/Stir) reactants->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Filter Catalyst - Evaporate Solvent monitoring->workup Complete purification Purify Product (Column Chromatography) workup->purification analysis Analyze Product (NMR, MS) purification->analysis analysis->purification Impure end Pure this compound analysis->end Pure

Figure 2: Workflow for the synthesis of this compound.

To evaluate the interaction of this compound or its analogs with a target receptor like mGluR5, a competitive binding assay is often employed.

Binding_Assay_Workflow prep_membranes Prepare Cell Membranes Expressing mGluR5 incubation Incubate Membranes with: - Radiolabeled Ligand - Varying Concentrations of  this compound prep_membranes->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation quantification Quantify Bound Radioligand (Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki quantification->analysis

Figure 3: Workflow for a competitive receptor binding assay.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Phenylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis, characterization, and synthesis of 3-Phenylethynyl-pyridine. This molecule is of significant interest in medicinal chemistry due to its structural similarity to compounds that exhibit activity at key neurological targets. This document details spectroscopic data, a generalized synthesis protocol, and discusses its potential biological relevance, offering a valuable resource for researchers in drug discovery and materials science.

Molecular Structure and Properties

This compound is a conjugated aromatic compound consisting of a pyridine ring linked to a phenyl group via an ethynyl (acetylenic) bridge at the 3-position of the pyridine ring. This extended π-system is responsible for its characteristic spectroscopic properties and potential for molecular interactions.

Structural Elucidation Data
Spectroscopic and Physical Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key data obtained from various analytical techniques.

Table 1: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (400.13 MHz, CDCl₃)δ = 8.79 (bd, J = 1.5 Hz, 1H), 8.57 (dd, J₁ = 4.9 Hz, J₂ = 1.6 Hz, 1H), 7.83 (dt, J₁ = 7.8 Hz, J₂ = 1.8 Hz, 1H), 7.61-7.54 (m, 2H), 7.43-7.36 (m, 3H), 7.31 (ddd, J₁ = 7.9 Hz, J₂ = 4.9 Hz, J₃ = 0.8 Hz, 1H)[1]
¹³C NMR (100.6 MHz, CDCl₃)δ = 152.4, 148.7, 138.6, 131.8, 128.9, 128.6, 123.2, 122.7, 120.6, 92.8, 86.1[1]
Infrared (IR) (KBr)ν (cm⁻¹) = 3053, 2918, 2222, 1580, 1460[1]
High-Resolution Mass Spectrometry (HRMS) m/z [M+H]⁺ calculated for C₁₃H₁₀N: 180.0808; found: 180.0806[1]

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₉N
Molecular Weight 179.22 g/mol
Appearance Wax-like solid

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (phenylacetylene) with a vinyl or aryl halide (3-halopyridine) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Materials:

  • 3-Iodopyridine (or 3-Bromopyridine)

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or other suitable amine base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2-5 mol%), and copper(I) iodide (e.g., 2-5 mol%).

  • Add anhydrous solvent (e.g., THF) and triethylamine (e.g., 2-3 eq).

  • To the stirred mixture, add phenylacetylene (e.g., 1.1-1.2 eq) dropwise.

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 65 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_catalysts Catalysts & Base cluster_conditions Conditions cluster_process Process cluster_product Product r1 3-Iodopyridine p1 Reaction Mixture r1->p1 r2 Phenylacetylene r2->p1 c1 PdCl₂(PPh₃)₂ c1->p1 c2 CuI c2->p1 b1 Et₃N b1->p1 cond Anhydrous THF Inert Atmosphere Room Temp to 65°C cond->p1 p2 Work-up (Extraction & Washing) p1->p2 p3 Purification (Column Chromatography) p2->p3 prod This compound p3->prod

Caption: Sonogashira Coupling Workflow for this compound Synthesis.

Characterization Workflow

A standard workflow for the characterization of a newly synthesized batch of this compound would involve a series of analytical techniques to confirm its identity, purity, and structural integrity.

G Characterization Workflow for this compound start Synthesized this compound tlc TLC/GC-MS (Purity Assessment) start->tlc nmr NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) tlc->nmr ms Mass Spectrometry (HRMS) (Molecular Formula Confirmation) nmr->ms ir IR Spectroscopy (Functional Group Identification) ms->ir thermal Thermal Analysis (TGA/DSC) (Thermal Stability) ir->thermal xray X-ray Crystallography (If single crystals form) (3D Structure) thermal->xray end Characterized Compound thermal->end xray->end

Caption: A General Experimental Workflow for Characterization.

Thermal Analysis (Hypothetical)

While specific experimental data for this compound is not available, a hypothetical thermal analysis can be projected based on the behavior of similar aromatic, nitrogen-containing heterocyclic compounds.

  • Thermogravimetric Analysis (TGA): TGA would be used to determine the thermal stability of the compound. It is expected that this compound would be thermally stable up to a certain temperature, after which a mass loss would be observed due to decomposition. The decomposition may occur in one or multiple steps, corresponding to the fragmentation of the molecule. An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidation.

  • Differential Scanning Calorimetry (DSC): DSC would reveal thermal transitions such as melting and decomposition. A sharp endothermic peak would indicate the melting point of the crystalline solid. At higher temperatures, exothermic peaks might be observed, corresponding to decomposition processes.

Biological and Pharmacological Relevance

Derivatives of phenylethynyl-pyridine have been investigated for their activity at several important neurological targets, suggesting that this compound could serve as a valuable scaffold in drug discovery.

Metabotropic Glutamate Receptor 5 (mGluR5)

Analogs of this compound, such as 2-Methyl-6-(phenylethynyl)pyridine (MPEP), are well-known negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is implicated in various neurological and psychiatric disorders, including anxiety, depression, and chronic pain.

mGluR5 Signaling Pathway:

Activation of mGluR5 by glutamate typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). These signaling events modulate neuronal excitability and synaptic plasticity. A NAM like MPEP would bind to an allosteric site on the receptor, preventing this cascade from occurring upon glutamate binding.

G mGluR5 Signaling Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq protein mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 hydrolyzes PIP₂ to DAG DAG PLC->DAG hydrolyzes PIP₂ to PIP2 PIP₂ Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC PEP Phenylethynyl-pyridine (Potential NAM) PEP->mGluR5 Inhibits

Caption: Potential inhibitory effect on the mGluR5 signaling cascade.

α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

Other related compounds have been identified as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is a ligand-gated ion channel that plays a crucial role in cognitive processes, and its dysfunction has been linked to Alzheimer's disease and schizophrenia.

α7 nAChR Signaling Pathway:

The binding of acetylcholine to the α7 nAChR opens the ion channel, leading to an influx of cations, primarily Ca²⁺. This increase in intracellular calcium can activate various downstream signaling pathways, including the JAK2-STAT3 and PI3K-Akt pathways, which are involved in neuroprotection and anti-inflammatory responses. A PAM would bind to a site distinct from the acetylcholine binding site and enhance the receptor's response to acetylcholine.

G α7 nAChR Signaling Pathway ACh Acetylcholine (ACh) a7nAChR α7 nAChR ACh->a7nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx JAK2_STAT3 JAK2-STAT3 Pathway Ca_influx->JAK2_STAT3 PI3K_Akt PI3K-Akt Pathway Ca_influx->PI3K_Akt Neuroprotection Neuroprotection & Anti-inflammation JAK2_STAT3->Neuroprotection PI3K_Akt->Neuroprotection PEP Phenylethynyl-pyridine (Potential PAM) PEP->a7nAChR Potentiates

Caption: Potential potentiation of the α7 nAChR signaling cascade.

Conclusion

This compound is a synthetically accessible molecule with a rich set of spectroscopic data confirming its structure. While detailed crystallographic and thermal analysis data are yet to be reported, its characterization can be thoroughly achieved using standard analytical techniques. The structural motif of a phenylethynyl-pyridine is of high interest in medicinal chemistry, with analogs demonstrating significant activity at mGluR5 and α7 nAChR. This guide provides a foundational understanding of the synthesis, characterization, and potential biological importance of this compound, serving as a valuable resource for further research and development in related fields.

References

Spectroscopic Profile of 3-Phenylethynyl-pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-phenylethynyl-pyridine, a molecule of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₉N, with a molecular weight of 179.22 g/mol . Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.79bd1.51HPyridine-H2
8.57ddJ₁ = 4.9, J₂ = 1.61HPyridine-H6
7.83dtJ₁ = 7.8, J₂ = 1.81HPyridine-H4
7.61-7.54m2HPhenyl-H
7.43-7.36m3HPhenyl-H
7.31dddJ₁ = 7.9, J₂ = 4.9, J₃ = 0.81HPyridine-H5

Source: The Royal Society of Chemistry[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
152.4Pyridine-C2
148.7Pyridine-C6
138.6Pyridine-C4
131.8Phenyl-C
128.9Phenyl-C
128.6Phenyl-C
123.2Pyridine-C5
122.7Phenyl-C (ipso)
120.6Pyridine-C3
92.8Alkyne-C
86.1Alkyne-C

Source: The Royal Society of Chemistry[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Table 3: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Description
3053C-H stretch (aromatic)
2918C-H stretch (aliphatic - likely trace impurity or solvent)
2222C≡C stretch (alkyne)
1580C=C stretch (aromatic ring)
1460C=C stretch (aromatic ring)

Source: The Royal Society of Chemistry[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of this compound

IonCalculated m/zFound m/z
[M+H]⁺180.0808180.0806

Source: The Royal Society of Chemistry[1]

Experimental Protocols

The spectroscopic data presented above were acquired using standard laboratory techniques and instrumentation.

NMR Spectroscopy

NMR spectra were recorded on a Bruker DRX-600 or a 400.13 MHz spectrometer.[1][2] Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).[2]

Infrared Spectroscopy

Infrared spectra were recorded on a Perkin Elmer Spectrum One FT-IR spectrometer or a similar instrument.[1][2] Samples were typically prepared as KBr pellets.[1]

Mass Spectrometry

High-resolution mass spectra were recorded on an Agilent 6210 Series ESI-TOF (time of flight) mass spectrometer.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving and Reporting Structure_Elucidation->Data_Archiving

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 3-Phenylethynyl-pyridine (CAS Number: 13238-38-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and supply of 3-Phenylethynyl-pyridine, registered under CAS number 13238-38-5. It has come to our attention that this CAS number may be erroneously associated with other chemical entities in some databases; this guide pertains exclusively to this compound. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed data and procedural insights to facilitate its application in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a versatile organic compound featuring a pyridine ring linked to a phenyl group through an ethynyl bridge. This structure imparts unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules. Its key physicochemical properties are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
CAS Number 13238-38-5[1][2]
Molecular Formula C₁₃H₉N[1][2]
Molecular Weight 179.22 g/mol [1]
Appearance Yellow to pale yellow to colorless oil or solid[2]
Density 1.1 ± 0.1 g/cm³[1]
Boiling Point 324.2 ± 15.0 °C at 760 mmHg[1]
Flash Point 140.2 ± 13.0 °C[1]
Refractive Index 1.627[1]
LogP 3.29[1]
PSA 12.89000[1]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl or vinyl halide (3-halopyridine).

Experimental Protocol: Sonogashira Coupling Reaction

This protocol is a generalized procedure based on established methodologies for the Sonogashira coupling.

Materials:

  • 3-Bromopyridine or 3-Iodopyridine

  • Phenylacetylene

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine (Et₃N), diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the palladium catalyst (e.g., 2.5 mol%) and copper(I) iodide (e.g., 5 mol%).

  • Add the anhydrous solvent and the base to the flask.

  • Stir the mixture at room temperature for approximately 15-30 minutes.

  • Add the 3-halopyridine (1.0 equivalent) to the reaction mixture.

  • Slowly add phenylacetylene (1.1-1.2 equivalents) to the mixture.

  • The reaction is then heated to a temperature ranging from room temperature to 100°C, depending on the specific substrates and catalyst used, and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure.

  • The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Sonogashira_Synthesis_Workflow cluster_reactants Reactants cluster_catalysts Catalysts & Reagents Reactant1 3-Halopyridine ReactionVessel Reaction Vessel (Inert Atmosphere) Reactant1->ReactionVessel Reactant2 Phenylacetylene Reactant2->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel CoCatalyst Copper(I) Iodide (CuI) CoCatalyst->ReactionVessel Base Base (e.g., Et₃N) Base->ReactionVessel Solvent Solvent (e.g., THF) Solvent->ReactionVessel Heating Heating (if required) ReactionVessel->Heating Workup Reaction Workup (Filtration, Extraction) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Sonogashira synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the development of novel compounds for various applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

The rigid, linear scaffold of this compound is of significant interest in drug design. It allows for the precise spatial orientation of functional groups, which is critical for binding to biological targets such as enzymes and receptors.

  • Neuroprotective Agents: Derivatives of phenylethynyl-pyridines have been investigated for their neuroprotective properties. For instance, certain analogs have been shown to act as antagonists for the metabotropic glutamate receptor 5 (mGluR5), a target implicated in various neurological and psychiatric disorders.[3][4] A study on 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine, a derivative, has demonstrated its potential as a ligand for the treatment of Alzheimer's disease.[5]

  • Kinase Inhibitors: The pyridine and phenyl rings can be functionalized to interact with the ATP-binding pocket of various kinases, making this scaffold a promising starting point for the development of novel kinase inhibitors for oncology and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: The synthetic accessibility of this compound allows for the systematic modification of both the pyridine and phenyl rings. This facilitates the exploration of structure-activity relationships, where different substituents are introduced to optimize potency, selectivity, and pharmacokinetic properties of a lead compound.

SAR_Concept cluster_modifications Structural Modifications cluster_properties Biological & Pharmacokinetic Properties Core This compound (Core Scaffold) Mod1 Substitution on Pyridine Ring Core->Mod1 R1 Mod2 Substitution on Phenyl Ring Core->Mod2 R2 Mod3 Linker Modification Core->Mod3 Potency Increased Potency Mod1->Potency Selectivity Enhanced Selectivity Mod1->Selectivity Mod2->Potency ADME Improved ADME Properties Mod2->ADME Mod3->ADME

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) studies.
Materials Science

The conjugated π-system of this compound makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its thermal stability and electronic properties can be tuned through chemical modification.

Safety and Handling

A safety data sheet for this compound indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

Suppliers

This compound is available from various chemical suppliers. The purity and available quantities may vary. It is recommended to request a certificate of analysis from the supplier to ensure the quality of the material.

Selected Suppliers:

  • AK Scientific

  • Chem-Impex

  • CymitQuimica

  • Fluorochem

  • Gentaur

  • Shanghai Nianxing Industrial Co., Ltd

  • Thoreauchem

This guide is intended for informational purposes only and should be used in conjunction with established laboratory safety practices and a thorough review of the relevant scientific literature.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Phenylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylethynyl-pyridine is a heterocyclic aromatic compound with a molecular formula of C₁₃H₉N and a molecular weight of approximately 179.22 g/mol .[1][2] Its structure, featuring a pyridine ring linked to a phenyl group via an ethynyl spacer, makes it a molecule of interest in medicinal chemistry and materials science.[3] Understanding its solubility and stability is critical for its application in these fields, particularly in drug development, where these parameters influence bioavailability, formulation, and shelf-life. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for determining its solubility and stability, and a discussion of its potential degradation pathways.

Physicochemical Properties of this compound

Quantitative experimental data on the solubility of this compound in common solvents is limited in publicly available literature. However, some key physicochemical properties have been reported and are summarized in the table below. These properties can help in predicting its general solubility and stability behavior.

PropertyValueReference
Molecular Formula C₁₃H₉N[1]
Molecular Weight 179.22 g/mol [2][4]
LogP 3.29[1]
Density 1.1 ± 0.1 g/cm³[1][4]
Boiling Point 324.2 ± 15.0 °C at 760 mmHg[1][4]
Flash Point 140.2 ± 13.0 °C[1]
Physical State Liquid or Solid[3][4]

The LogP value of 3.29 suggests that this compound is a lipophilic compound, indicating it is likely to have better solubility in nonpolar organic solvents than in polar, aqueous media.[1] The pyridine ring, however, introduces a degree of polarity and the nitrogen atom can act as a hydrogen bond acceptor, potentially allowing for some solubility in polar protic solvents.[5][6]

Solubility Profile and Determination

While specific quantitative solubility data is scarce, the "like dissolves like" principle and the known properties of related compounds provide a basis for predicting the solubility of this compound. A related compound, 3-ethynylpyridine, is reported to be soluble in various organic solvents but poorly soluble in water. Given the increased lipophilicity from the additional phenyl group, this compound is expected to follow a similar trend.

Predicted Qualitative Solubility
Solvent ClassPredicted SolubilityRationale
Nonpolar Organic Solvents (e.g., Hexane, Toluene)SolubleThe lipophilic nature (LogP 3.29) of the molecule, dominated by the phenyl and ethynyl groups, suggests good solubility in nonpolar environments.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)SolubleThese solvents can engage in dipole-dipole interactions with the polar pyridine ring.
Polar Protic Solvents (e.g., Ethanol, Methanol)Moderately Soluble to SolubleThe nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor with the solvent's hydroxyl group.
Aqueous Media (e.g., Water, Buffers)Poorly SolubleThe high lipophilicity and lack of significant hydrogen bond donating groups limit its solubility in water.
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) is a widely accepted approach.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

  • Incubator shaker

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

    • Place the vials in an incubator shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Develop a stability-indicating HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point. The detection wavelength should be set at the λmax of this compound.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Dilute the filtered saturated solutions with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted samples and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess 3-PEP to solvent prep2 Equilibrate in shaker (24-48h) prep1->prep2 samp1 Collect supernatant prep2->samp1 samp2 Filter (0.45 µm) samp1->samp2 ana1 Dilute sample samp2->ana1 ana2 Inject into HPLC ana1->ana2 ana3 Determine concentration from calibration curve ana2->ana3 res1 Calculate solubility ana3->res1

Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, especially for its potential pharmaceutical applications. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8]

Potential Degradation Pathways

Based on the chemistry of the pyridine ring and related structures, several degradation pathways can be anticipated for this compound:

  • Oxidative Degradation: The pyridine ring can be susceptible to oxidation. For instance, 1,4-dihydropyridine derivatives are known to undergo oxidative aromatization to the corresponding pyridine derivative.[9] While this compound is already aromatic, oxidation could potentially lead to the formation of N-oxides or hydroxylation of the pyridine or phenyl rings. Microbial degradation of pyridine often proceeds through hydroxylation to form pyridinediols.[10][11][12]

  • Hydrolytic Degradation: While the core structure of this compound does not contain readily hydrolyzable functional groups like esters or amides, stability across a range of pH values should be evaluated, as extreme pH can sometimes catalyze ring-opening or other reactions.

  • Photodegradation: Aromatic compounds, particularly those with extended conjugation, can be susceptible to photodegradation upon exposure to light.[13] The phenylethynylpyridine scaffold may absorb UV radiation, leading to photochemical reactions.

The following diagram illustrates the potential degradation pathways of this compound.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products PEP This compound Oxidation Oxidation (e.g., H₂O₂) PEP->Oxidation Hydrolysis Hydrolysis (Acid/Base) PEP->Hydrolysis Photolysis Photolysis (UV/Vis Light) PEP->Photolysis N_oxide N-oxide derivatives Oxidation->N_oxide Hydroxylated Hydroxylated derivatives Oxidation->Hydroxylated Ring_opened Ring-opened products Hydrolysis->Ring_opened Photoproducts Photochemical adducts/isomers Photolysis->Photoproducts

Caption: Potential degradation pathways of this compound.

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted according to ICH guidelines to assess the stability of this compound.[14][15]

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Solvents (acetonitrile, water)

  • Photostability chamber

  • Oven

  • HPLC-UV/PDA system

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Keep the solutions at room temperature and elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 72 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Keep the solutions at room temperature and elevated temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Keep the solutions at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 80 °C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Monitor the peak purity of the parent compound to ensure no co-eluting peaks.

  • Identification of Degradation Products:

    • Use LC-MS to obtain the mass of the degradation products.

    • Based on the mass and fragmentation patterns, propose structures for the degradation products.

    • If necessary, isolate the major degradation products using preparative HPLC and characterize their structure using techniques like NMR spectroscopy.

The following diagram outlines the workflow for forced degradation studies.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Characterization start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms end Stability Profile and Degradation Pathway hplc->end nmr NMR for Structure Elucidation (if needed) lcms->nmr nmr->end

Caption: Workflow for forced degradation studies.

Conclusion

References

The Dawn of a New Neuromodulator: A Technical Guide to the Discovery and History of Phenylethynyl Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of phenylethynyl pyridines, a class of compounds that has garnered significant attention in the field of neuroscience and drug discovery. The narrative traces the historical development from early synthetic methodologies to the pivotal discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP) as a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This guide details the key experimental protocols for the synthesis of these compounds, with a focus on the seminal Castro-Stephens and Sonogashira cross-coupling reactions. Furthermore, it elucidates the critical role of mGluR5 in cellular signaling and presents a curated collection of structure-activity relationship (SAR) data for MPEP and its analogues. Through detailed diagrams and tabulated data, this document aims to serve as an in-depth resource for researchers and professionals engaged in the exploration and development of novel therapeutics targeting glutamatergic neurotransmission.

A Historical Perspective: From Synthesis to a Key Neurological Tool

The journey of phenylethynyl pyridines from chemical curiosities to indispensable tools in neuroscience is a testament to the confluence of synthetic organic chemistry and pharmacology. While the fundamental building blocks of pyridine and phenylacetylene have been known for over a century, their specific conjunction to form phenylethynyl pyridines and the subsequent realization of their biological importance is a more recent development.

The initial synthesis of the phenylethynyl pyridine scaffold can be traced back to the development of powerful cross-coupling reactions. The Castro-Stephens coupling , first described in 1963, provided a foundational method for the formation of a carbon-carbon bond between a copper(I) acetylide and an aryl halide, often in pyridine as a solvent.[1][2][3] This reaction laid the groundwork for the synthesis of a wide array of disubstituted alkynes, including the phenylethynyl pyridine core.

A significant advancement came in 1975 with the advent of the Sonogashira coupling .[4] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide offered milder reaction conditions and a broader substrate scope, quickly becoming the preferred method for synthesizing compounds like phenylethynyl pyridines.[5][6]

The pivotal moment for this class of compounds arrived in the late 1990s with the discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP) by the pharmaceutical company Novartis.[7] Initially patented as a liquid crystal for LCDs, MPEP was subsequently identified as a potent and selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[7][8][9] This discovery was a landmark in neuroscience, providing researchers with a highly specific chemical probe to investigate the physiological and pathophysiological roles of mGluR5. MPEP's ability to cross the blood-brain barrier and its systemic activity made it an invaluable tool for in vivo studies.[8]

The revelation of MPEP's biological activity spurred extensive research into its therapeutic potential for a range of neurological and psychiatric disorders, including anxiety, depression, neuropathic pain, and addiction.[10][11][12][13] This has led to the synthesis and evaluation of a vast number of MPEP analogues in an effort to optimize potency, selectivity, and pharmacokinetic properties.[14][15]

Synthetic Methodologies: Crafting the Phenylethynyl Pyridine Core

The construction of the phenylethynyl pyridine scaffold primarily relies on the robust and versatile palladium-catalyzed Sonogashira cross-coupling reaction. The following section provides a detailed, generalized protocol for this key transformation.

General Experimental Protocol for Sonogashira Coupling

This protocol describes the synthesis of a phenylethynyl pyridine derivative from a halopyridine and phenylacetylene.

Materials:

  • Halopyridine (e.g., 2-bromopyridine or 2-iodopyridine) (1.0 equiv)

  • Phenylacetylene (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.05-0.1 equiv)

  • Anhydrous and degassed triethylamine (Et₃N) or other suitable amine base

  • Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Standard inert atmosphere glassware (e.g., Schlenk flask)

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (0.1 equiv).

  • Solvent and Base Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous and degassed solvent (e.g., THF) and triethylamine via syringe.

  • Reagent Addition: Stir the mixture at room temperature for 10-15 minutes. Add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated (e.g., to 50-70 °C) depending on the reactivity of the halide. The progress of the reaction is monitored by TLC until the starting halopyridine is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure phenylethynyl pyridine.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Targeting the mGluR5 Signaling Cascade

Phenylethynyl pyridines, most notably MPEP, exert their biological effects by acting as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[8] mGluR5 is a G-protein coupled receptor (GPCR) that is predominantly expressed in the postsynaptic density of neurons in brain regions associated with learning, memory, and emotion.

Upon binding of the endogenous ligand glutamate, mGluR5 activates a Gq/11 G-protein, initiating a downstream signaling cascade.[1][16][17] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][16] IP₃ diffuses to the endoplasmic reticulum (ER) and binds to its receptor (IP₃R), triggering the release of intracellular calcium (Ca²⁺) stores.[1] The resulting increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a multitude of cellular responses, including the modulation of ion channel activity and gene expression.[16][17]

MPEP and its analogues bind to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This allosteric binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate the G-protein, thereby dampening the downstream signaling cascade.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq/11 mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum Ca2_cyto Ca2+ IP3R->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Cellular_Responses Cellular Responses Ca2_cyto->Cellular_Responses Modulates PKC->Cellular_Responses Modulates MPEP MPEP (Phenylethynyl Pyridine) MPEP->mGluR5 Allosterically Inhibits

Figure 1: The mGluR5 signaling pathway and its modulation by phenylethynyl pyridines.

Structure-Activity Relationship (SAR) and Quantitative Data

The discovery of MPEP prompted extensive medicinal chemistry efforts to explore the structure-activity relationships of phenylethynyl pyridines as mGluR5 antagonists. These studies have provided valuable insights into the key structural features required for high-affinity binding and potent antagonism. The following tables summarize the in vitro activity of MPEP and a selection of its analogues.

Table 1: In Vitro Activity of MPEP and Key Analogues at the mGluR5 Receptor

CompoundR1R2R3IC₅₀ (nM)Reference
MPEP CH₃HH36[8]
Analogue 1HHH>10,000[11]
Analogue 2OCH₃HH140[11]
Analogue 3ClHH58[11]
Analogue 4CH₃3-FH25[11]
Analogue 5CH₃4-FH42[11]
Analogue 6CH₃3-ClH18[11]
Analogue 7CH₃4-ClH33[11]
Analogue 8CH₃H3-OCH₃120[18]
Analogue 9CH₃H4-OCH₃250[18]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the mGluR5 response to an agonist in an in vitro assay, typically by measuring phosphoinositide hydrolysis or calcium mobilization.

The SAR data reveal several key trends:

  • The 2-methyl group on the pyridine ring is crucial for high potency. Removal of this group (Analogue 1) leads to a dramatic loss of activity.

  • Substitution on the phenyl ring significantly modulates activity. Electron-withdrawing groups, such as fluorine and chlorine, at the meta and para positions of the phenyl ring generally enhance potency (Analogues 4-7).

  • The position of substituents on the phenyl ring is important. For example, a 3-chloro substitution (Analogue 6) is more favorable than a 4-chloro substitution (Analogue 7).

  • Substitution on the pyridine ring at positions other than 2 can be detrimental.

Experimental Protocols for Biological Evaluation

The biological activity of phenylethynyl pyridines as mGluR5 antagonists is typically assessed using in vitro functional assays that measure the downstream consequences of receptor activation. The most common of these is the calcium mobilization assay.

Calcium Mobilization Assay Protocol

This protocol outlines a general procedure for measuring the ability of a test compound to inhibit agonist-induced calcium mobilization in cells expressing mGluR5.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • mGluR5 agonist (e.g., Glutamate or Quisqualate)

  • Test compounds (phenylethynyl pyridines)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Seeding: Seed the mGluR5-expressing HEK293 cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the cell culture medium and add the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Fluorescence Measurement: Place the microplate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (kinetic read).

  • Agonist Injection: After establishing a stable baseline fluorescence, inject a solution of the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Data Analysis: The increase in fluorescence intensity upon agonist addition reflects the increase in intracellular calcium concentration. The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal. IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Start: Halopyridine & Phenylacetylene Reaction Sonogashira Coupling Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Compound Phenylethynyl Pyridine Analogue Library Characterization->Compound Compound_Addition Compound Addition Compound->Compound_Addition Assay_Setup Assay Setup: mGluR5-expressing cells + Calcium Dye Assay_Setup->Compound_Addition Agonist_Stimulation Agonist Stimulation Compound_Addition->Agonist_Stimulation Data_Acquisition Data Acquisition (Fluorescence Measurement) Agonist_Stimulation->Data_Acquisition Analysis Data Analysis (IC50 Determination) Data_Acquisition->Analysis

Figure 2: A generalized experimental workflow for the synthesis and screening of phenylethynyl pyridine analogues.

Conclusion and Future Directions

The discovery of phenylethynyl pyridines as potent and selective mGluR5 negative allosteric modulators has profoundly impacted the fields of medicinal chemistry and neuroscience. MPEP and its analogues have served as invaluable pharmacological tools, enabling a deeper understanding of the role of mGluR5 in synaptic plasticity, neuronal excitability, and the pathophysiology of numerous CNS disorders. The synthetic accessibility of this scaffold, primarily through the Sonogashira coupling, has facilitated extensive structure-activity relationship studies, leading to the development of second-generation modulators with improved properties.

Looking ahead, the field continues to evolve. The development of radiolabeled phenylethynyl pyridines for positron emission tomography (PET) imaging allows for the in vivo visualization and quantification of mGluR5 in the human brain, aiding in drug development and patient stratification.[18] Furthermore, ongoing research is focused on developing mGluR5 modulators with different pharmacological profiles, such as partial antagonists and positive allosteric modulators, which may offer therapeutic advantages with fewer side effects. The rich history and versatile chemistry of phenylethynyl pyridines ensure their continued prominence in the quest for novel therapeutics for neurological and psychiatric diseases.

References

In-Depth Technical Guide to the Electronic Properties of 3-Phenylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylethynyl-pyridine is a heterocyclic aromatic compound that integrates the structural motifs of both pyridine and phenylacetylene. This unique combination of an electron-deficient pyridine ring and an electron-rich phenylethynyl group imparts distinct electronic properties that are of significant interest in various scientific domains, including medicinal chemistry, materials science, and molecular electronics. Understanding these electronic characteristics is crucial for the rational design of novel functional molecules, the development of advanced materials, and for elucidating the mechanisms of action in biological systems.

This technical guide provides a comprehensive overview of the core electronic properties of this compound and its constituent moieties. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its constituent components, phenylacetylene and pyridine, as well as insights from computational studies on closely related derivatives. This approach provides a robust framework for understanding the fundamental electronic behavior of this class of molecules. The guide details experimental protocols for key characterization techniques and presents quantitative data in a structured format for ease of comparison.

Core Electronic Properties: A Comparative Analysis

The electronic properties of this compound are best understood by examining the contributions of its phenylacetylene and pyridine fragments. The following tables summarize key quantitative data for these parent compounds, offering a baseline for predicting the behavior of the combined molecule.

Table 1: Spectroscopic and Electrochemical Data for Phenylacetylene and Pyridine

PropertyPhenylacetylenePyridine
UV-Vis Absorption Maxima (λmax) 236 nm[1]202 nm, 254 nm[2]
Oxidation Potential Data not readily available in searchesNot readily oxidized
Reduction Potential Not readily reduced-1.0 V vs. Ag/AgCl (for pyridinium ion)[3]

Table 2: Theoretical Electronic Properties of Pyridine Derivatives (from DFT Calculations)

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyridine-6.646-1.8164.83
3-(2-methylphenylaminothiazol-5-oyl) pyridine(Value not specified, but noted as small)(Value not specified, but noted as small)(Value not specified, but noted as small)
Quinoline (Benzo[b]pyridine)-6.646-1.8164.83[4]

Note: The values for pyridine and quinoline are provided from a DFT study on quinoline.[4] A study on a more complex pyridine derivative indicated a small HOMO-LUMO gap, suggesting that substitution can significantly tune these properties.

Experimental Protocols for Characterization

The determination of the electronic properties of organic molecules like this compound relies on a combination of spectroscopic and electrochemical techniques. Below are detailed methodologies for two key experiments.

Experimental Protocol 1: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, providing information on oxidation and reduction potentials.

Objective: To determine the oxidation and reduction potentials of a target organic compound.

Materials:

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Analyte solution (e.g., 1 mM of the compound in a suitable solvent)

  • Supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in an organic solvent like acetonitrile or dichloromethane)

  • Inert gas (e.g., Nitrogen or Argon) for deoxygenation

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the solvent to be used.

  • Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the analyte solution and the supporting electrolyte.

  • Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the initial and final potentials to values where no electrochemical reaction is expected to occur.

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the potential sweep. The potential is ramped linearly to a set vertex potential and then ramped back to the initial potential, completing one cycle.

    • Record the resulting current as a function of the applied potential. Multiple cycles are typically run to ensure reproducibility.

  • Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The peak potentials for oxidation (anodic peak) and reduction (cathodic peak) provide information about the redox potentials of the analyte.

Experimental Protocol 2: UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is related to the HOMO-LUMO gap.

Objective: To determine the absorption maxima (λmax) of a target organic compound.

Materials:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (typically with a 1 cm path length)

  • Solution of the analyte in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) of a known concentration.

  • A blank sample containing only the solvent.

Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.

  • Blank Measurement: Fill a clean quartz cuvette with the solvent to be used for the sample. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorption from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it with the solution.

    • Place the sample cuvette in the spectrophotometer.

    • Scan a range of wavelengths (e.g., from 200 to 800 nm) and record the absorbance.

  • Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength at which the maximum absorbance occurs is the λmax. The energy of the electronic transition can be estimated from the absorption onset.

Visualizing Methodologies and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_experimental Experimental Determination cluster_computational Computational Determination cluster_properties Electronic Properties CV Cyclic Voltammetry Redox Redox Potentials CV->Redox Measures UV_Vis UV-Vis Spectroscopy Optical Optical Properties (Absorption/Emission) UV_Vis->Optical Measures Fluorescence Fluorescence Spectroscopy Fluorescence->Optical Measures DFT Density Functional Theory (DFT) DFT->Redox Can predict HOMO_LUMO HOMO/LUMO Energies & Band Gap DFT->HOMO_LUMO Calculates DFT->Optical Can predict Structure_Property_Relationship cluster_components Constituent Moieties cluster_properties Resulting Electronic Properties cluster_modification Tuning Properties PEP This compound HOMO HOMO Energy (Primarily on Phenylacetylene moiety) PEP->HOMO LUMO LUMO Energy (Primarily on Pyridine moiety) PEP->LUMO BandGap Modulated HOMO-LUMO Gap PEP->BandGap Dipole Significant Dipole Moment PEP->Dipole Phenylacetylene Phenylacetylene (Electron-rich) Phenylacetylene->PEP Pyridine Pyridine (Electron-deficient) Pyridine->PEP Substituents Substituents on Rings (e.g., -NO2, -OCH3) Substituents->PEP Modify

References

Methodological & Application

Application Notes & Protocols: 3-Phenylethynyl-pyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylethynyl-pyridine is a valuable and versatile bifunctional building block in modern organic synthesis. Its unique structure, featuring a nucleophilic pyridine ring and a reactive terminal alkyne, allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for its use in key synthetic reactions, including Sonogashira couplings and [3+2] cycloadditions, highlighting its utility in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Introduction

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and functional materials. When combined with the phenylethynyl group, the resulting molecule, this compound, offers two distinct points for chemical modification. The nitrogen atom in the pyridine ring can act as a base, ligand, or be quaternized, while the alkyne functionality is a gateway to a multitude of transformations, including cross-coupling reactions, cycloadditions, and hydrations. This dual reactivity makes it an essential tool for creating diverse molecular architectures and for the development of novel compounds in drug discovery and materials science.[1]

Key Applications & Methodologies

Sonogashira Coupling: Synthesis of this compound

The Sonogashira cross-coupling reaction is the most common and efficient method for the synthesis of this compound itself. The reaction couples a halo-pyridine (typically 3-bromopyridine or 3-iodopyridine) with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

dot

Caption: Regioselective synthesis of triazoles via Click Chemistry.

Quantitative Data for Azide-Alkyne Cycloadditions

While specific examples starting with this compound are not abundant in the cited literature, the following table provides data for analogous reactions, demonstrating the typical conditions and high efficiency of this transformation.

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTemperatureYield (%)RegioisomerReference
PhenylacetyleneBenzyl AzideCuBr (5 mol %)THF60 °C95%1,4-[2]
Terminal Alkynes (various)Primary AzidesCp*RuCl(PPh₃)₂BenzeneRefluxGood1,5-[1][2]
PhenylacetylenePhenyl AzideCu/C (heterogeneous)DCM110 °C (flow)>95%1,4-[3]

Protocol 2: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

[4][3]This protocol provides a general method for the synthesis of 1-(substituted)-4-(phenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazoles.

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1.0 mmol, 1.0 equiv.) and the desired organic azide (1.0 mmol, 1.0 equiv.) in a suitable solvent such as a t-BuOH/H₂O mixture (1:1, 5 mL).

    • Prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv.) in water (1 mL).

    • Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.1 equiv.) in water (1 mL).

    • To the stirred alkyne/azide solution, add the sodium ascorbate solution followed by the copper sulfate solution.

  • Monitoring and Work-up:

    • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC.

    • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification:

    • The crude product is often pure enough for subsequent steps. If necessary, purify by recrystallization or flash column chromatography on silica gel.

Further Synthetic Potential (Heck, Suzuki, Diels-Alder)

While detailed protocols for Heck, Suzuki, or Diels-Alder reactions starting directly from this compound are less commonly reported, its structure suggests significant potential.

  • Heck Reaction: The phenylethynyl moiety could potentially react with aryl halides at the terminal alkyne position, although this is less common than reactions with simple alkenes. More plausibly, a halo-substituted this compound could undergo a Heck reaction at the halo-position with an alkene like methyl acrylate.

  • Suzuki Coupling: A bromo- or iodo-substituted this compound would be an excellent substrate for Suzuki coupling with various boronic acids, allowing for the introduction of additional aryl or alkyl groups onto the pyridine ring.

  • Diels-Alder Reaction: The alkyne of this compound can act as a dienophile in [4+2] cycloadditions with electron-rich dienes, typically requiring thermal conditions to construct complex polycyclic aromatic systems.

Conclusion

This compound serves as a highly effective and versatile building block for constructing complex molecular architectures. The protocols provided for its synthesis via Sonogashira coupling and its subsequent functionalization via [3+2] cycloaddition demonstrate reliable and high-yielding pathways to valuable chemical entities. Its potential for further diversification through other cross-coupling and cycloaddition reactions makes it an indispensable tool for chemists in academic research and industrial drug development.

References

Application Notes and Protocols: Synthesis of 3-Phenylethynyl-pyridine via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis.[1][2] Its tolerance of a wide range of functional groups and relatively mild reaction conditions make it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[4]

3-Phenylethynyl-pyridine is a key structural motif found in numerous compounds with significant biological activity and material science applications. The pyridine ring is a common scaffold in medicinal chemistry, and its combination with the phenylethynyl group can lead to compounds with potential therapeutic applications, such as antagonists for metabotropic glutamate receptors (mGluR5) which are targets for treating neurological disorders.[5][6][7][8] This application note provides a detailed protocol for the synthesis of this compound using the Sonogashira coupling reaction, along with a summary of various reaction conditions and a mechanistic overview.

Reaction Principle

The Sonogashira coupling reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] An amine base is typically used to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[1]

Reaction Scheme:

In this specific application, 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) is coupled with phenylacetylene to yield this compound.

Experimental Protocols

This section provides a general yet detailed procedure for the synthesis of this compound via a Sonogashira coupling reaction. The specific quantities and conditions can be adjusted based on the examples provided in the data table.

Materials:

  • 3-Bromopyridine or 3-Iodopyridine

  • Phenylacetylene

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., Triethylamine (TEA), Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst and copper(I) iodide under an inert atmosphere (Nitrogen or Argon).

  • Addition of Reactants: Add the anhydrous solvent and the base to the flask. Stir the mixture for a few minutes to ensure dissolution and catalyst activation.

  • Add 3-halopyridine to the reaction mixture, followed by the dropwise addition of phenylacetylene.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (refer to Table 1) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude this compound.

  • Column Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure product.

  • Characterization: Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A reported melting point for this compound is 50.5-52 °C.[9]

Data Presentation

The following table summarizes various reported conditions for the Sonogashira coupling reaction to synthesize substituted phenylethynyl-pyridines, providing a comparative overview of different catalysts, solvents, bases, and their corresponding yields.

Table 1: Reaction Conditions for the Synthesis of Phenylethynyl-pyridine Derivatives

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
13-IodopyridinePhenylacetylene(PPh₃)₂PdCl₂ (0.025 mmol)--[TBP][4EtOV]-75[1]
2Iodobenzene3-EthynylpyridinePd on alumina (5%)Cu₂O on alumina (0.1%)-THF-DMA (9:1)8073[9]
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF10098[10]
44-Bromopyridine hydrochloridePhenylacetylenePd (2%)CuI (1%)TEA (~3 equiv)CH₃CNReflux-[2]
5IodobenzenePhenylacetylenePd₁@NC (0.2)CuI (2)NEt₃MeCN80-[11]
63-Bromopyridine-N-oxidePhenylacetylene(AllylPdCl)₂ (2.5)-DABCODMFRTExcellent[12]

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Sonogashira coupling reaction, involving two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-X] pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne [Ar-Pd(II)L₂-C≡CR'] pd_complex->pd_alkyne Transmetalation cu_halide Cu(I)X pd_alkyne->pd0 product Ar-C≡C-R' pd_alkyne->product Reductive Elimination cu_alkyne Cu(I)-C≡CR' cu_halide->cu_alkyne Base, -HX cu_alkyne->pd_complex Transmetalation cu_alkyne->cu_halide alkyne H-C≡CR' reactant_aryl Ar-X reactant_alkyne H-C≡CR'

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup (Catalysts, Solvent, Base) addition Addition of Reactants (3-Halopyridine, Phenylacetylene) setup->addition heating Heating and Monitoring (TLC) addition->heating filtration Filtration heating->filtration Reaction Complete concentration1 Solvent Evaporation filtration->concentration1 extraction Extraction & Washing concentration1->extraction drying Drying Organic Layer extraction->drying concentration2 Final Concentration drying->concentration2 chromatography Column Chromatography concentration2->chromatography product This compound chromatography->product Purified Product

Caption: Workflow for this compound synthesis.

References

Application Notes and Protocols for 3-Phenylethynyl-pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylethynyl-pyridine is a versatile scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a wide range of biologically active compounds. Its rigid, linear structure and the presence of the pyridine ring, a privileged pharmacophore, allow for diverse chemical modifications to modulate pharmacological properties. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their roles as enzyme inhibitors and receptor modulators. Detailed experimental protocols for the synthesis and evaluation of these compounds are also presented, alongside quantitative data and visual representations of relevant signaling pathways and workflows.

Applications in Medicinal Chemistry

The this compound core is a key feature in compounds targeting a variety of biological targets, demonstrating potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions.

1. Anticancer Agents: The pyridine scaffold is a common feature in many anticancer agents, often targeting key enzymes and signaling pathways involved in tumor growth and proliferation.[1][2] Derivatives of this compound have been explored for their cytotoxic effects against various cancer cell lines.[2][3]

2. Modulators of Metabotropic Glutamate Receptor 5 (mGluR5): Derivatives of phenylethynyl-pyridine, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP), were among the first selective antagonists for the mGluR5 receptor.[4] These compounds are valuable tools for studying the role of mGluR5 in neurological and psychiatric disorders, including anxiety, pain, and epilepsy.[4][5] The antagonism of glutamate-mediated mobilization of internal calcium is a key mechanism of action for these compounds.[6]

3. Dual Inhibitors of Lipid Kinases PIKfyve and PIP4K2C: Isothiazolo[4,3-b]pyridines bearing a 3-phenylethynyl moiety have been identified as potent dual inhibitors of the lipid kinases PIKfyve and PIP4K2C.[7] These kinases play crucial roles in cellular trafficking and signaling, and their inhibition has shown broad-spectrum antiviral and potential antitumoral activities.[7]

4. Positive Allosteric Modulators (PAMs) of α7 Nicotinic Acetylcholine Receptors (nAChR): A derivative of this compound, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has been identified as a novel positive allosteric modulator (PAM) with high selectivity for the α7 nAChR subtype.[8][9] PAMs of α7 nAChR are promising therapeutic agents for neurodegenerative disorders like Alzheimer's disease, as they can enhance cholinergic signaling and offer neuroprotection against β-amyloid toxicity.[8][9]

Quantitative Data

The following tables summarize the biological activities of various derivatives incorporating the this compound scaffold.

Table 1: mGluR5 Antagonist Activity of Phenylethynyl-triazine Analogs [10]

CompoundSubstitution on Phenylethynyl RingIC50 (nM)
6a Unsubstituted140
6b 3-methyl2.3
6c 3-chloro4.2
6d 3-bromo6
6g 3-methoxy~460
6m 4-phenoxy80
6n 4-fluoro-3-methyl132
MPEP (Reference Compound)1.5

Table 2: PIKfyve and PIP4K2C Inhibitory Activity of Isothiazolo[4,3-b]pyridine Derivatives [7]

CompoundPIKfyve IC50 (nM)PIP4K2C K D (nM)
RMC-113 846
7b --
7c --

Note: Specific IC50 and KD values for compounds 7b and 7c were not provided in the source material, but they are derivatives of the active compound RMC-113.

Table 3: Neuroprotective Effect of an α7 nAChR PAM [8][9]

CompoundConcentrationEffect on Cell Viability (against Aβ toxicity)
EQ-04 1 nM37% increase

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a typical Sonogashira coupling reaction for the synthesis of this compound and its derivatives.

Materials:

  • 3-Bromopyridine (or a substituted derivative)

  • Phenylacetylene (or a substituted derivative)

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Toluene or DMF (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%).

  • Add anhydrous toluene or DMF, followed by triethylamine or diisopropylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 3-bromopyridine (1.0 equivalent) and phenylacetylene (1.2 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired this compound derivative.

  • Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Protocol 2: In Vitro mGluR5 Antagonist Efficacy Assay (Calcium Mobilization)

This protocol outlines a method to assess the antagonist activity of compounds against mGluR5 by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • mGluR5 agonist (e.g., Quisqualate or (S)-3,5-DHPG)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the mGluR5-expressing HEK293 cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer at 37 °C for 1 hour in the dark.

  • Compound Incubation: After dye loading, wash the cells again with assay buffer. Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.

  • Agonist Stimulation: Inject the mGluR5 agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to an increase in intracellular calcium. The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the test compound.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound derivatives.

mGluR5_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 3-PEP_derivative 3-Phenylethynyl- pyridine Derivative (Antagonist) 3-PEP_derivative->mGluR5 Inhibits PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Cellular_Response Cellular Response (e.g., neuronal excitability) PKC->Cellular_Response Modulates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->Cellular_Response Triggers

mGluR5 signaling pathway and its inhibition.

a7_nAChR_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) a7_nAChR α7 nAChR ACh->a7_nAChR Activates Ca2+_influx Ca²⁺ Influx a7_nAChR->Ca2+_influx Opens Channel 3-PEP_derivative_PAM 3-Phenylethynyl- pyridine Derivative (PAM) 3-PEP_derivative_PAM->a7_nAChR Enhances Activity PI3K PI3K Ca2+_influx->PI3K Activates Akt Akt PI3K->Akt Activates Anti_apoptotic Anti-apoptotic Pathways Akt->Anti_apoptotic Promotes Neuroprotection Neuroprotection Anti_apoptotic->Neuroprotection

α7 nAChR signaling and positive allosteric modulation.
Experimental Workflows

The following diagrams outline the general experimental workflows for the synthesis and biological evaluation of this compound derivatives.

synthesis_workflow Start Start: Starting Materials Sonogashira_Coupling Sonogashira Coupling (3-Halopyridine + Phenylacetylene) Start->Sonogashira_Coupling Reaction_Workup Reaction Work-up (Extraction, Washing) Sonogashira_Coupling->Reaction_Workup Purification Purification (Column Chromatography) Reaction_Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Product: This compound Derivative Characterization->Final_Product biological_evaluation_workflow Start Start: Synthesized Compound In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding, Enzyme Inhibition) Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Signaling) In_Vitro_Screening->Cell_Based_Assays Data_Analysis Data Analysis (IC50/EC50 Determination) Cell_Based_Assays->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Further_Optimization Further Optimization (SAR Studies) Lead_Identification->Further_Optimization

References

Synthesis of 3-Phenylethynyl-pyridine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed protocols for the synthesis of 3-phenylethynyl-pyridine derivatives, a class of compounds with significant potential in medicinal chemistry. This application note focuses on the Sonogashira coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.

Introduction

This compound derivatives are of considerable interest in drug discovery and materials science.[1][2] Notably, certain derivatives have been identified as potent and selective antagonists of the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system.[3][4][5] Antagonism of mGluR5 has shown therapeutic potential in preclinical models of anxiety, depression, and addiction.[6][7] This document outlines a general protocol for the synthesis of a parent this compound compound and provides data for several derivatives.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives via the Sonogashira coupling reaction.

Derivative Aryl Halide Alkyne Palladium Catalyst (mol%) Copper Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
This compound3-BromopyridinePhenylacetylenePd(PPh₃)₂(OAc)₂ (2.5)CuI (5.0)Et₃NDMF100396[7]
3-(p-Tolylethynyl)pyridine3-Iodopyridine4-EthynyltoluenePd(PPh₃)₄ (cat.)CuI (cat.)-THF/DMA (9:1)80-73[8]
2-Amino-3-(phenylethynyl)pyridine2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF1003>90[7]
This compound3-BromopyridinePhenylacetylene(AllylPdCl)₂ (2.5)-DABCOAcetonitrileRT-good[9]
2-(Phenylethynyl)pyridine2-BromopyridinePhenylacetylenePd(PPh₃)₄ (0.02 equiv)CuI (0.04 equiv)DiisopropylamineDMFRT197[10]

Experimental Protocols

General Sonogashira Coupling Protocol for the Synthesis of this compound

This protocol describes the synthesis of the parent compound, this compound, from 3-bromopyridine and phenylacetylene.

Materials:

  • 3-Bromopyridine

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane

  • Schlenk flask and standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2.5 mol%) and PPh₃ (5.0 mol%). Add anhydrous DMF and stir the mixture for 30 minutes at room temperature. Then, add CuI (5.0 mol%).

  • Reaction Mixture: To the catalyst mixture, add 3-bromopyridine (1.0 equivalent) and triethylamine (Et₃N). Finally, add phenylacetylene (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Characterization Data for this compound:

  • Appearance: Wax-like solid.[10]

  • Yield: 88%[10]

  • IR (KBr): 3053, 2918, 2222, 1580, 1460 cm⁻¹[10]

  • ¹H NMR (400.13 MHz, CDCl₃): δ = 8.79 (bd, J = 1.5 Hz, 1H), 8.57 (dd, J₁ = 4.9 Hz, J₂ = 1.6 Hz, 1H), 7.83 (dt, J₁ = 7.8 Hz, J₂ = 1.8 Hz, 1H), 7.61-7.54 (m, 2H), 7.43-7.36 (m, 3H), 7.31 (ddd, J₁ = 7.9 Hz, J₂ = 4.9 Hz, J₃ = 0.8 Hz, 1H).[10]

  • ¹³C NMR (100.6 MHz, CDCl₃): δ = 152.4, 148.7, 138.6, 131.8, 128.9, 128.6, 123.2, 122.7, 120.6, 92.8, 86.1.[10]

  • HRMS (m/z): [M+H]⁺ calculated for C₁₃H₁₀N: 180.0808; found: 180.0806.[10]

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization Reaction Setup Reaction Setup Sonogashira Coupling Sonogashira Coupling Reaction Setup->Sonogashira Coupling Reaction Monitoring Reaction Monitoring Sonogashira Coupling->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: General experimental workflow for the synthesis of this compound derivatives.

Signaling Pathway of mGluR5 Antagonism

Several this compound derivatives function as antagonists of the metabotropic glutamate receptor 5 (mGluR5).[3][4][5] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates an intracellular signaling cascade.[8][11] The primary pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[9][12] this compound-based antagonists block the initial activation of mGluR5 by glutamate, thereby inhibiting this downstream signaling cascade.

G Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates This compound Derivative This compound Derivative This compound Derivative->mGluR5 Inhibits Gq/11 Gq/11 mGluR5->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Leads to PKC Activation PKC Activation DAG->PKC Activation Leads to

Caption: Simplified signaling pathway of mGluR5 and its inhibition by this compound derivatives.

References

Application Notes and Protocols: 3-Phenylethynyl-pyridine in the Development of PET Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 3-phenylethynyl-pyridine scaffold in the development of Positron Emission Tomography (PET) ligands. This document details the synthesis, radiolabeling, and evaluation of these ligands, with a primary focus on their application in imaging metabotropic glutamate receptor subtype 5 (mGluR5) and potential for imaging other targets such as the cannabinoid receptor type 2 (CB2) in the context of neuroinflammation.

Introduction to this compound based PET Ligands

The this compound core structure has proven to be a versatile scaffold for the design of high-affinity and selective PET ligands for various central nervous system (CNS) targets. Its rigid structure and lipophilic nature facilitate blood-brain barrier penetration, a critical property for CNS PET imaging agents. Modifications to the pyridine ring, the phenyl ring, and the ethynyl linker allow for the fine-tuning of pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile.

The most prominent application of this scaffold has been in the development of antagonists for the metabotropic glutamate receptor 5 (mGluR5), a key player in synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 has been implicated in a range of neurological and psychiatric disorders, making it an important target for therapeutic intervention and in vivo imaging. Additionally, derivatives of this scaffold have shown promise for imaging the cannabinoid receptor type 2 (CB2), a biomarker for neuroinflammation.[1][2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound based PET ligands, primarily targeting mGluR5.

Table 1: In Vitro Binding Affinity of this compound Derivatives for mGluR5

CompoundTargetAssay TypeIC50 (nM)Reference
MPEPhuman mGluR5aPhosphoinositide Hydrolysis36[5]

Table 2: Radiosynthesis and In Vivo Evaluation of [11C]-labeled mGluR5 PET Ligands

RadioligandSpecific Activity (mCi/µmol)Radiochemical Purity (%)In Vivo Blocking (%)Animal ModelReference
[11C]MPEP700-1200>9745.1Rat[6]
[11C]M-MPEP700-1200>9759.7Rat[6]
[11C]M-PEPy700-1200>9784.6Rat[6]

Experimental Protocols

Synthesis of 2-Methyl-6-(phenylethynyl)pyridine (MPEP)

This protocol describes a general synthetic route to MPEP, a key antagonist for mGluR5.

Materials:

  • 2-Bromo-6-methylpyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 2-bromo-6-methylpyridine in toluene, add phenylacetylene, CuI, and PdCl₂(PPh₃)₂.

  • Add triethylamine to the mixture and stir at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure 2-methyl-6-(phenylethynyl)pyridine.

Radiosynthesis of [11C]MPEP via Stille Coupling

This protocol outlines the radiolabeling of the MPEP precursor with [11C]methyl iodide using a palladium-catalyzed Stille cross-coupling reaction.

Materials:

  • 2-(Trimethylstannyl)-6-(phenylethynyl)pyridine (MPEP precursor)

  • [11C]Methyl iodide ([11C]CH₃I)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylarsine (AsPh₃)

  • Copper(I) chloride (CuCl)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Automated radiosynthesis module

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Prepare a solution of the MPEP precursor, Pd₂(dba)₃, AsPh₃, CuCl, and K₂CO₃ in DMF in a reaction vessel.

  • Produce [11C]CH₃I from [11C]CO₂ via the "wet" or "gas-phase" method.

  • Trap the [11C]CH₃I in the reaction vessel containing the precursor mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for a short duration (e.g., 5-10 minutes).

  • After the reaction, quench the mixture and purify [11C]MPEP using semi-preparative HPLC.

  • Collect the fraction corresponding to [11C]MPEP and reformulate it in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for injection.

  • Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels.

In Vitro Autoradiography for mGluR5 Ligands

This protocol describes a method to visualize the distribution of mGluR5 in brain tissue sections using a radiolabeled ligand.

Materials:

  • Cryostat-sectioned brain tissue slices (e.g., rat or human)

  • [11C]MPEP or other suitable radioligand

  • Incubation buffer (e.g., Tris-HCl buffer)

  • Washing buffer

  • Phosphor imaging plates or autoradiography film

  • Unlabeled MPEP for determining non-specific binding

Procedure:

  • Thaw and pre-incubate the brain sections in incubation buffer to rehydrate the tissue.

  • Incubate the sections with a low nanomolar concentration of the radioligand in incubation buffer. For determining non-specific binding, co-incubate a separate set of sections with an excess of unlabeled MPEP.

  • After incubation, wash the sections in ice-cold washing buffer to remove unbound radioligand.

  • Quickly rinse the sections in distilled water to remove buffer salts.

  • Dry the sections under a stream of cold air.

  • Expose the dried sections to a phosphor imaging plate or autoradiography film.

  • After an appropriate exposure time, scan the imaging plate or develop the film to visualize the distribution of radioactivity.

  • Quantify the signal in different brain regions using appropriate image analysis software.

Preclinical PET Imaging in Rodents

This protocol provides a general workflow for in vivo PET imaging of a this compound based radioligand in a rodent model.[7][8][9][10]

Materials:

  • [11C]MPEP or other radioligand formulated for intravenous injection

  • Rodent model (e.g., rat or mouse)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Tail vein catheter

  • Heating pad

Procedure:

  • Anesthetize the animal using isoflurane and place it on the scanner bed. Maintain anesthesia throughout the imaging session.

  • Perform a transmission scan for attenuation correction.

  • Administer a bolus injection of the radioligand via the tail vein catheter.

  • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • For blocking studies, pre-administer a saturating dose of a non-radiolabeled antagonist (e.g., MPEP) before injecting the radioligand.

  • Reconstruct the PET images and co-register them with a CT or MRI scan for anatomical reference.

  • Draw regions of interest (ROIs) on the images to generate time-activity curves (TACs) for different brain regions.

  • Analyze the TACs to calculate parameters such as the Standardized Uptake Value (SUV) and binding potential.

Visualizations

Signaling Pathway

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Signaling & Neuronal Excitability Ca2_release->Downstream PKC->Downstream

Caption: Simplified mGluR5 signaling pathway.

Experimental Workflow

PET_Ligand_Development_Workflow cluster_0 Ligand Design & Synthesis cluster_1 Radiolabeling cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Design Ligand Design (Scaffold Hopping, SAR) Synthesis Chemical Synthesis of Precursor Design->Synthesis Purification Purification & Characterization Synthesis->Purification Radiosynthesis Radiosynthesis (e.g., [11C]Methylation) Purification->Radiosynthesis Radio_Purification Radiochemical Purification (HPLC) Radiosynthesis->Radio_Purification QC Quality Control (Purity, Specific Activity) Radio_Purification->QC Binding_Assay Binding Affinity & Selectivity (Ki, IC50) QC->Binding_Assay Autoradiography Autoradiography (Tissue Distribution) Binding_Assay->Autoradiography Biodistribution Biodistribution Studies Autoradiography->Biodistribution PET_Imaging Preclinical PET Imaging (Pharmacokinetics, Specific Binding) Biodistribution->PET_Imaging Metabolite_Analysis Metabolite Analysis PET_Imaging->Metabolite_Analysis

Caption: General workflow for the development of this compound based PET ligands.

References

Palladium-Catalyzed Synthesis of 3-Alkynylpyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 3-alkynylpyridines via a palladium-catalyzed Sonogashira cross-coupling reaction. The protocols outlined are based on established literature methods and are intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.

Introduction

3-Alkynylpyridines are a valuable class of heterocyclic compounds that serve as key building blocks in the synthesis of a wide range of biologically active molecules, functional materials, and pharmaceuticals.[1][2][3] The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is one of the most powerful and versatile methods for the construction of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4][5] This methodology offers a direct and efficient route to 3-alkynylpyridines, often proceeding under mild conditions with high yields and good functional group tolerance.[1][6]

This application note details a general procedure for the Sonogashira coupling of 3-halopyridines with terminal alkynes, along with optimized reaction conditions and representative data.

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of 3-alkynylpyridines.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Combine Pd Catalyst, Ligand, Cu(I) salt in Flask solvent Add Anhydrous Solvent (e.g., DMF) reagents->solvent stir Stir under Inert Atmosphere (N2 or Ar) solvent->stir add_reactants Add 3-Halopyridine, Terminal Alkyne, and Base (e.g., Et3N) stir->add_reactants heat Heat Reaction Mixture to Desired Temperature (e.g., 65-100 °C) add_reactants->heat monitor Monitor Reaction Progress by TLC or GC-MS heat->monitor cool Cool Reaction to Room Temperature monitor->cool filter Filter off Solids cool->filter extract Extract with Organic Solvent filter->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Na2SO4 or MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize by NMR, MS, etc. purify->characterize

Caption: General workflow for the palladium-catalyzed synthesis of 3-alkynylpyridines.

Optimized Reaction Conditions

The successful synthesis of 3-alkynylpyridines via the Sonogashira reaction is dependent on several factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes a set of optimized conditions reported for the coupling of 2-amino-3-bromopyridines with terminal alkynes, which can be adapted for other 3-halopyridines.[1][2][7]

ParameterOptimized Condition
Catalyst Pd(CF₃COO)₂
Catalyst Loading 2.5 mol%
Ligand PPh₃
Ligand Loading 5.0 mol%
Copper(I) Source CuI
Copper(I) Loading 5.0 mol%
Base Et₃N (Triethylamine)
Solvent DMF (Dimethylformamide)
Temperature 100 °C
Reaction Time 3 hours

Experimental Protocol: General Procedure for the Synthesis of 3-Alkynylpyridines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(CF₃COO)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Ligand (e.g., PPh₃) (if required by the catalyst)

  • Anhydrous base (e.g., Et₃N, DIPA, or K₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst, copper(I) iodide, and ligand (if applicable) under an inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the 3-halopyridine, terminal alkyne, and base.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 65-100 °C) and stir for the required time (typically 3-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified 3-alkynylpyridine by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Representative Data

The following table presents data from the literature for the synthesis of various 2-amino-3-alkynylpyridines, demonstrating the scope of the reaction with different terminal alkynes.[2][7]

Entry3-HalopyridineTerminal AlkyneProductYield (%)
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine96
22-Amino-3-bromopyridine4-Ethynyltoluene2-Amino-3-((4-methylphenyl)ethynyl)pyridine95
32-Amino-3-bromopyridine4-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine92
42-Amino-3-bromopyridine1-Ethynyl-4-fluorobenzene2-Amino-3-((4-fluorophenyl)ethynyl)pyridine93
52-Amino-3-bromopyridine1-Heptyne2-Amino-3-(hept-1-yn-1-yl)pyridine85
62-Amino-3-bromopyridine3,3-Dimethyl-1-butyne2-Amino-3-(3,3-dimethylbut-1-yn-1-yl)pyridine72

Troubleshooting and Safety

  • Low or No Yield: Ensure all reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.[4] The choice of base and solvent can also be critical and may require optimization for specific substrates.

  • Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction. It can be minimized by ensuring an inert atmosphere and by the slow addition of the alkyne to the reaction mixture.

  • Safety: Palladium catalysts and organic solvents can be hazardous. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for 3-Phenylethynyl-pyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-phenylethynyl-pyridine as a versatile ligand in coordination chemistry. It includes its synthesis, coordination behavior, potential applications, and detailed experimental protocols for the preparation and characterization of its metal complexes.

Introduction to this compound as a Ligand

This compound is a heterocyclic organic compound featuring a pyridine ring substituted at the 3-position with a phenylethynyl group. This unique structure imparts a combination of properties that make it an attractive ligand for the synthesis of novel coordination complexes. The pyridine nitrogen atom provides a primary coordination site for a wide range of transition metals, while the extended π-system of the phenylethynyl moiety can influence the electronic and photophysical properties of the resulting metal complexes.

The versatility of this compound stems from its potential applications in various fields, including:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents and other therapeutic drugs.[1]

  • Materials Science: Its unique electronic properties and stability make it a candidate for the development of advanced polymers and organic light-emitting diodes (OLEDs).[1]

  • Catalysis: Pyridine-based ligands are widely used in transition metal catalysis, and the electronic modifications offered by the phenylethynyl group can be exploited to fine-tune the catalytic activity of metal centers.[2][3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl or vinyl halide (3-bromopyridine) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Experimental Protocol: Sonogashira Coupling for this compound Synthesis

Materials:

  • 3-Bromopyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add 3-bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous toluene (40 mL) and triethylamine (2.0 eq) to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

DOT Script for Synthesis Workflow

G reagents Reactants: 3-Bromopyridine Phenylacetylene Catalysts: PdCl₂(PPh₃)₂ CuI Base: Triethylamine Solvent: Toluene reaction Sonogashira Coupling (70°C, 12-24h) reagents->reaction workup Work-up: - Cool to RT - Filter through Celite - Solvent Removal reaction->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Coordination Chemistry of this compound

This compound typically acts as a monodentate ligand, coordinating to metal centers through the nitrogen atom of the pyridine ring. The electronic properties of the resulting complex can be tuned by the electron-withdrawing nature of the pyridine ring and the π-donating/accepting capabilities of the phenylethynyl substituent.

General Experimental Protocol for the Synthesis of a [M(L)₂(Cl)₂] type complex (M = Pd, Pt)

Materials:

  • This compound (L)

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄) or Palladium(II) chloride (PdCl₂)

  • Deionized water or appropriate solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware

Procedure:

  • Dissolve the metal salt (e.g., K₂PtCl₄, 1.0 eq) in deionized water (20 mL).

  • In a separate flask, dissolve this compound (2.0 eq) in a minimal amount of a suitable organic solvent if necessary, or add it directly if soluble.

  • Add the ligand solution dropwise to the stirred aqueous solution of the metal salt.

  • A precipitate should form upon addition. Stir the reaction mixture at room temperature for 24 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with water, followed by a small amount of cold ethanol and then diethyl ether.

  • Dry the product under vacuum to yield the desired [M(L)₂(Cl)₂] complex.

DOT Script for Complex Formation

G metal_salt Metal Salt (e.g., K₂PtCl₄) reaction Coordination Reaction (Aqueous Solution, RT, 24h) metal_salt->reaction ligand This compound ligand->reaction precipitation Precipitation reaction->precipitation filtration Filtration and Washing precipitation->filtration product [Pt(this compound)₂Cl₂] Complex filtration->product

Caption: General workflow for the synthesis of a platinum(II) complex.

Characterization of Metal Complexes

The synthesized metal complexes can be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Table 1: Expected Quantitative Data for a Representative [Pt(this compound)₂Cl₂] Complex

ParameterExpected Value/RangeTechnique
¹H NMR (δ, ppm in DMSO-d₆)NMR Spectroscopy
Pyridine-H (ortho to N)8.8 - 9.2 (downfield shift upon coordination)
Other Pyridine-H7.5 - 8.5
Phenyl-H7.2 - 7.8
¹³C NMR (δ, ppm in DMSO-d₆)NMR Spectroscopy
Pyridine-C (adjacent to N)150 - 155
Alkyne-C85 - 100
FT-IR (ν, cm⁻¹)Infrared Spectroscopy
C≡C stretch2100 - 2150 (may shift upon coordination)
Pyridine ring vibrations1600 - 1620 (shift from free ligand)
M-N stretch400 - 500
UV-Vis (λ_max, nm in CH₂Cl₂)UV-Visible Spectroscopy
Intraligand (π-π*)280 - 350
Metal-to-Ligand Charge Transfer (MLCT)380 - 450
Elemental Analysis (%)Calculated values for C, H, N should match experimental data within ±0.4%Elemental Analysis

Note: These are representative values based on analogous pyridine and alkynyl-containing metal complexes. Actual values will vary depending on the specific metal center, its oxidation state, and the overall geometry of the complex.

Applications in Drug Development and Signaling Pathways

While this compound itself is a precursor for various bioactive molecules, its metal complexes could offer novel therapeutic strategies. For instance, platinum and ruthenium complexes are well-known for their anticancer properties. The mechanism of action for many such complexes involves interaction with DNA, leading to apoptosis.

Potential Signaling Pathway Involvement:

A hypothetical signaling pathway for a cytotoxic metal complex of this compound could involve its entry into a cancer cell, followed by binding to nuclear DNA. This DNA damage would trigger a cellular stress response, activating pathways involving proteins such as p53. The upregulation of p53 can lead to cell cycle arrest, allowing for DNA repair, or if the damage is too severe, it can initiate apoptosis through the activation of caspase cascades.

DOT Script for a Hypothetical Signaling Pathway

G cluster_cell Cancer Cell Complex [M(3-PEP)n] Complex DNA Nuclear DNA Complex->DNA DNA Binding p53 p53 Activation DNA->p53 DNA Damage Signal CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Caspases Caspase Cascade Apoptosis->Caspases

Caption: Hypothetical signaling pathway for a cytotoxic metal complex.

Conclusion

This compound is a promising ligand in coordination chemistry with significant potential for applications in materials science, catalysis, and drug development. The synthetic protocols and characterization data provided herein offer a foundational guide for researchers to explore the rich coordination chemistry of this versatile molecule and to develop novel metal-based compounds with tailored properties and functions. Further research into the specific properties and applications of its diverse metal complexes is warranted.

References

Application Notes and Protocols: Biological Activity of 3-Phenylethynyl-pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 3-phenylethynyl-pyridine and its analogs, focusing on their roles as modulators of key neurological targets and their potential as therapeutic agents in other disease areas. Detailed protocols for relevant in vitro assays are provided to facilitate further research and development.

Modulation of Metabotropic Glutamate Receptor 5 (mGluR5)

A significant number of this compound analogs have been identified as potent and selective antagonists of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor implicated in various neurological and psychiatric disorders, making it an attractive target for drug discovery.

Mechanism of Action

This compound analogs, such as the well-characterized research tool 2-methyl-6-(phenylethynyl)pyridine (MPEP), act as non-competitive antagonists of mGluR5. They bind to an allosteric site within the seven-transmembrane domain of the receptor, thereby inhibiting its activation by the endogenous ligand glutamate. This inhibition modulates downstream signaling pathways, including the phosphoinositide hydrolysis pathway, which leads to the generation of inositol phosphates (IPs) and subsequent release of intracellular calcium. It is important to note that at higher concentrations, some analogs like MPEP may also exhibit off-target effects, including weak antagonism of NMDA receptors.

Quantitative Data: mGluR5 Antagonist Activity

The following table summarizes the in vitro potency of selected this compound analogs as mGluR5 antagonists, measured by their ability to inhibit phosphoinositide hydrolysis.

CompoundModificationIC₅₀ (nM) for mGluR5 InhibitionReference CompoundIC₅₀ (nM)
2-Methyl-6-(phenylethynyl)pyridine (MPEP)-36--
Analog 13-Methylphenyl group2.3MPEP36
Analog 23-Chlorophenyl group4.2MPEP36
Analog 33-Bromophenyl group6MPEP36
Analog 44-Phenoxyphenyl group80MPEP36
Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay

This protocol outlines the measurement of inositol phosphate accumulation to determine the antagonist activity of this compound analogs at the mGluR5 receptor.

Objective: To quantify the inhibitory effect of test compounds on agonist-induced phosphoinositide hydrolysis in cells expressing mGluR5.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • myo-[³H]-inositol

  • Agonist (e.g., Quisqualate or DHPG)

  • Test compounds (this compound analogs)

  • Lithium Chloride (LiCl)

  • Perchloric acid

  • Dowex AG1-X8 resin

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Cell Culture and Labeling:

    • Plate HEK293-mGluR5 cells in 96-well plates and grow to confluency.

    • Label the cells by incubating overnight in DMEM containing myo-[³H]-inositol (1 µCi/well).

  • Assay:

    • Wash the cells with assay buffer (e.g., HEPES-buffered saline).

    • Pre-incubate the cells with LiCl (10 mM) for 15 minutes to inhibit inositol monophosphatase.

    • Add test compounds at various concentrations and incubate for a further 15-30 minutes.

    • Stimulate the cells with an EC₈₀ concentration of an mGluR5 agonist (e.g., 1 µM Quisqualate) for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold perchloric acid (0.5 M).

    • Incubate on ice for 30 minutes to allow for cell lysis and extraction of soluble inositol phosphates.

    • Neutralize the extracts with potassium hydroxide.

  • Quantification:

    • Separate the [³H]-inositol phosphates from free [³H]-inositol using Dowex AG1-X8 anion-exchange chromatography.

    • Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

    • Quantify the radioactivity in the eluate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated IP accumulation for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Workflow for mGluR5 Antagonist Screening:

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Extraction & Quantification cluster_3 Data Analysis plate_cells Plate HEK293-mGluR5 cells label_cells Label with myo-[3H]-inositol plate_cells->label_cells wash_cells Wash cells label_cells->wash_cells add_licl Add LiCl wash_cells->add_licl add_compound Add test compound add_licl->add_compound add_agonist Add mGluR5 agonist add_compound->add_agonist terminate_rxn Terminate with perchloric acid add_agonist->terminate_rxn neutralize Neutralize extract terminate_rxn->neutralize separate_ip Separate IPs with Dowex resin neutralize->separate_ip quantify Scintillation counting separate_ip->quantify calc_inhibition Calculate % inhibition quantify->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50 G Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 activates Gq Gq protein mGluR5->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R on PKC Protein Kinase C DAG->PKC activates Ca_release Ca2+ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Antagonist This compound Analog (Antagonist) Antagonist->mGluR5 inhibits G cluster_0 Normal Signaling cluster_1 Pathological Condition (e.g., Alzheimer's) cluster_2 Therapeutic Intervention ACh Acetylcholine alpha7 α7 nAChR ACh->alpha7 activates Ca_influx Ca2+ Influx alpha7->Ca_influx PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt activates Neuroprotection Neuroprotection & Synaptic Plasticity PI3K_Akt->Neuroprotection Abeta Aβ Oligomers alpha7_path α7 nAChR Abeta->alpha7_path binds to Ca_dysregulation Ca2+ Dysregulation alpha7_path->Ca_dysregulation Tau_hyperphos Tau Hyperphosphorylation Ca_dysregulation->Tau_hyperphos Neurotoxicity Neurotoxicity Tau_hyperphos->Neurotoxicity PAM This compound Analog (PAM) alpha7_ther α7 nAChR PAM->alpha7_ther potentiates Enhanced_Ca_influx Enhanced Ca2+ Influx alpha7_ther->Enhanced_Ca_influx Restored_signaling Restored Signaling Enhanced_Ca_influx->Restored_signaling leads to Restored_signaling->Neuroprotection ACh_ther Acetylcholine ACh_ther->alpha7_ther

Application Notes and Protocols for Neuroprotective 3-Phenylethynyl-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases such as Alzheimer's disease are characterized by the progressive loss of neuronal structure and function. A growing body of research focuses on the development of small molecules that can confer neuroprotection. Among these, 3-phenylethynyl-pyridine derivatives have emerged as a promising class of compounds. This document provides detailed application notes and experimental protocols for two such derivatives: EQ-04 , a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), and MPEP , a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). These notes are intended to guide researchers in the investigation of the neuroprotective activities of these and similar compounds.

Derivative Highlight: EQ-04

Compound: 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04)

Mechanism of Action: EQ-04 is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). In the context of Alzheimer's disease, β-amyloid (Aβ) peptides can accumulate and induce neurotoxicity, in part by interfering with cholinergic signaling mediated by nAChRs. As a PAM, EQ-04 enhances the activity of the α7 nAChR in response to its endogenous ligand, acetylcholine, thereby helping to counteract the neurotoxic effects of Aβ.

Quantitative Data for EQ-04
ParameterValueCell LineCondition
Neuroprotection (Cell Viability)37% increasePC-12 cells1 nM EQ-04 against Aβ toxicity
CytotoxicityNo adverse effectsPC-12 cellsVarious concentrations
Experimental Protocols for EQ-04

This protocol is adapted for testing the neuroprotective effects of EQ-04 against Aβ-induced toxicity in PC-12 cells using the MTT assay.

Materials:

  • PC-12 cell line

  • RPMI 1640 medium supplemented with 10% horse serum, 5% fetal calf serum, and 1% penicillin/streptomycin

  • Collagen-coated culture plates

  • β-amyloid (Aβ) peptide (e.g., Aβ25-35 or Aβ1-42)

  • EQ-04

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Culture PC-12 cells on collagen-coated plates in RPMI 1640 medium. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Pre-treatment: Prepare various concentrations of EQ-04 in culture medium. Remove the existing medium from the cells and add the medium containing the desired concentration of EQ-04. Incubate for a suitable pre-treatment period (e.g., 1-2 hours).

  • Aβ Exposure: Prepare Aβ peptide solution in culture medium. It is often necessary to "age" or pre-aggregate the Aβ by incubating it at 37°C for a period ranging from a few hours to several days to form toxic oligomers. Add the aged Aβ solution to the wells containing the cells and EQ-04. Include control wells with cells only, cells with Aβ only, and cells with EQ-04 only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • After the incubation period, carefully remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

This protocol determines the effect of EQ-04 on the aggregation of Aβ peptides.

Materials:

  • Aβ peptide (e.g., Aβ1-40 or Aβ1-42)

  • Hexafluoro-2-propanol (HFIP)

  • Tris buffer (20 mM, pH 7.4, 150 mM NaCl)

  • Thioflavin T (ThT) solution (e.g., 4 µM in Tris buffer)

  • EQ-04

  • Black polystyrene 96-well plate

Procedure:

  • Aβ Preparation: Dissolve Aβ peptide in HFIP to disassemble any pre-formed aggregates. Remove the HFIP using a stream of argon gas. Re-dissolve the Aβ in a suitable buffer (e.g., Tris base) and adjust the pH to 7.4. Filter the solution through a 0.2 µm filter.

  • Reaction Setup: In a black 96-well plate, combine the Aβ solution, ThT solution, and different concentrations of EQ-04. The final concentration of Aβ is typically in the µM range (e.g., 20 µM). Include a control with Aβ and ThT but no EQ-04.

  • Incubation and Measurement: Seal the plate and incubate it in a microplate reader at 37°C. Measure the fluorescence intensity (excitation ≈ 450 nm, emission ≈ 480 nm) at regular intervals (e.g., every 15 minutes) with shaking before each reading.

  • Data Analysis: Plot the fluorescence intensity against time. A decrease in the fluorescence signal in the presence of EQ-04 compared to the control indicates inhibition of Aβ aggregation.

Signaling Pathway of EQ-04

EQ04_Pathway cluster_membrane Cell Membrane a7_nAChR α7 nAChR PI3K_Akt PI3K/Akt Pathway a7_nAChR->PI3K_Akt activates Abeta β-Amyloid Oligomers Abeta->a7_nAChR inhibits Toxicity Neurotoxicity Abeta->Toxicity EQ04 EQ-04 (PAM) EQ04->a7_nAChR enhances activation ACh Acetylcholine ACh->a7_nAChR activates Neuroprotection Neuroprotection (Increased Cell Viability) PI3K_Akt->Neuroprotection MPEP_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 PLC Phospholipase C (PLC) mGluR5->PLC Glutamate Glutamate Glutamate->mGluR5 activates MPEP MPEP MPEP->mGluR5 antagonizes BDNF_TrkB BDNF/TrkB Pathway MPEP->BDNF_TrkB promotes IP3_Ca IP3 / Ca²⁺ Pathway PLC->IP3_Ca Excitotoxicity Excitotoxicity IP3_Ca->Excitotoxicity Neuroprotection Neuroprotection (Neuronal Survival) BDNF_TrkB->Neuroprotection

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Couplings for Pyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Sonogashira coupling reactions involving pyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to navigate the complexities of these reactions.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Sonogashira coupling of pyridine substrates.

Issue 1: Low or No Product Yield

Low or no conversion is a frequent challenge, often stemming from catalyst deactivation or suboptimal reaction conditions.

  • Possible Cause: Catalyst inhibition or deactivation by the pyridine nitrogen.

    • Solution: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition.[1] Consider using ligands that can mitigate this effect, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), which can sometimes offer more robust catalytic activity.[2] Increasing the catalyst loading incrementally may also overcome this inhibition.[2]

  • Possible Cause: Inactive palladium catalyst.

    • Solution: If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.[2] The amine base or the alkyne can serve as a reductant.[3] Alternatively, starting with a Pd(0) source such as Pd(PPh₃)₄ can be a more direct approach.[2]

  • Possible Cause: Poor reactivity of the pyridine halide.

    • Solution: The reactivity of the halide is critical. The general trend for reactivity is I > Br > Cl.[4] For less reactive bromides or chlorides, more forcing conditions such as higher temperatures may be necessary.[5]

  • Possible Cause: Insufficiently degassed solvents and reagents.

    • Solution: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also deactivate the palladium catalyst.[2] It is crucial to thoroughly degas all solvents and reagents by methods such as freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen.[2]

Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)

The formation of a diyne byproduct is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.

  • Possible Cause: Presence of oxygen.

    • Solution: As mentioned above, rigorous exclusion of oxygen is paramount. Ensure your reaction setup is under a positive pressure of an inert gas.

  • Possible Cause: Copper co-catalyst promoting homocoupling.

    • Solution: If Glaser coupling is a persistent issue, consider a copper-free Sonogashira protocol.[4][6] These reactions may require different ligands or reaction conditions to proceed efficiently.

Issue 3: Reaction Stalls or is Sluggish

Sometimes the reaction starts but fails to proceed to completion.

  • Possible Cause: Degradation of the copper(I) iodide co-catalyst.

    • Solution: Use fresh, high-purity CuI. The color should be off-white or light tan; a green or blue color indicates oxidation and degradation.[2]

  • Possible Cause: Suboptimal temperature.

    • Solution: While many Sonogashira reactions can proceed at room temperature, some pyridine substrates, especially less reactive halides, may require heating.[7] A temperature of 100°C has been used successfully for some 2-amino-3-bromopyridines.[8] However, for volatile alkynes like TMS-acetylene (boiling point 53°C), heating in an open system can lead to evaporation of the reagent. In such cases, a sealed reaction vessel is recommended.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing Sonogashira couplings with pyridine substrates?

The primary challenge arises from the pyridine nitrogen atom, which can coordinate with the palladium catalyst and inhibit its activity.[1] This can lead to lower yields or failed reactions compared to simple aryl halides. Careful selection of ligands and reaction conditions is crucial to mitigate this effect.

Q2: Which palladium catalyst is best for coupling with pyridines?

There is no single "best" catalyst, as the optimal choice depends on the specific pyridine substrate and alkyne. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4][9] For challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may provide better results.[2]

Q3: Is a copper co-catalyst always necessary?

No, copper-free Sonogashira reactions are well-established and can be advantageous in minimizing alkyne homocoupling.[4][6] However, the copper co-catalyst (typically CuI) often increases the reaction rate and allows for milder reaction conditions.[4]

Q4: What is the best solvent and base combination for these reactions?

Amine bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used and can often serve as both the base and a co-solvent.[4] Common solvents include DMF, NMP, and THF.[8][10] The choice of solvent and base can significantly impact the reaction outcome, and screening may be necessary for optimization. For instance, a study on 2-amino-3-bromopyridine found that a combination of Et₃N as the base and DMF as the solvent at 100°C gave optimal results.[8]

Q5: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.[2]

Data Presentation: Selected Conditions for Sonogashira Coupling of Pyridines

Palladium SourceCo-catalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂CuI-DIPEANMP10060-85[1]
Pd(CF₃COO)₂CuIPPh₃Et₃NDMF100up to 96[8]
Pd(PPh₃)₄CuI-Et₃NTHF/Et₃NRoom Temp-[11]
PdCl₂(PPh₃)₂CuI-Et₃NNMP6019[10]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of 2-Amino-3-Bromopyridine [8]

  • Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask.

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes.

  • Add the 2-amino-3-bromopyridine (0.5 mmol), the terminal alkyne (0.6 mmol), and Et₃N (1 mL).

  • Heat the reaction mixture to 100°C for 3 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, proceed with standard aqueous workup and purification by column chromatography.

Protocol 2: Sonogashira Coupling of a Fluorocyanopyridine [11]

  • To a degassed solution of the bromofluoropicolinonitrile (1.1 equiv) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne (1 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, proceed with workup and purification.

Visualizations

Troubleshooting_Workflow Troubleshooting Sonogashira Coupling of Pyridines start Reaction Start check_yield Low or No Yield? start->check_yield check_homocoupling Significant Homocoupling? check_yield->check_homocoupling No catalyst_inhibition Potential Catalyst Inhibition - Increase catalyst loading - Screen bulky/NHC ligands check_yield->catalyst_inhibition Yes success Successful Coupling check_homocoupling->success No anaerobic_conditions Improve Anaerobic Conditions - Thoroughly degas solvents/reagents - Maintain inert atmosphere check_homocoupling->anaerobic_conditions Yes catalyst_activity Check Catalyst Activity - Use Pd(0) source (e.g., Pd(PPh3)4) - Ensure proper degassing catalyst_inhibition->catalyst_activity substrate_reactivity Assess Substrate Reactivity - Use more reactive halide (I > Br > Cl) - Increase temperature catalyst_activity->substrate_reactivity substrate_reactivity->check_homocoupling copper_free Consider Copper-Free Protocol anaerobic_conditions->copper_free copper_free->success

Caption: Troubleshooting workflow for Sonogashira coupling of pyridines.

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex_A Oxidative Addition (Rate-Limiting) pd0->pd_complex_A Py-X pd_complex_B Transmetalation pd_complex_A->pd_complex_B R-C≡C-Cu pd_complex_C Reductive Elimination pd_complex_B->pd_complex_C cu_catalyst CuI pd_complex_B->cu_catalyst pd_complex_C->pd0 Py-C≡C-R Product Coupled Product (Py-C≡C-R) pd_complex_C->Product cu_acetylide Copper(I) Acetylide cu_catalyst->cu_acetylide R-C≡C-H, Base cu_acetylide->pd_complex_B cu_acetylide->cu_catalyst Transmetalation to Pd PyX Pyridine-Halide (Py-X) PyX->pd_complex_A Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->cu_catalyst

Caption: Simplified catalytic cycles in Sonogashira coupling.

References

Technical Support Center: Purification of Crude 3-Phenylethynyl-pyridine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chromatographic purification of crude 3-phenylethynyl-pyridine.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Q1: What are the typical starting conditions for purifying this compound by silica gel chromatography? A1: For the purification of this compound, silica gel (230-400 mesh) is the most common stationary phase.[1] A typical mobile phase is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[1] A good starting point for the solvent ratio is between 9:1 and 7:3 (Hexane:Ethyl Acetate), which should be optimized using Thin-Layer Chromatography (TLC).[1]

Q2: How do I determine the optimal mobile phase (eluent) using TLC? A2: To determine the best solvent system, dissolve a small amount of your crude this compound mixture in a volatile solvent like dichloromethane. Spot this solution onto a TLC plate and develop it in a chamber with a test solvent system. An ideal eluent will give the desired product a Retention Factor (Rf) value between 0.2 and 0.4, ensuring good separation from impurities on the column.[1]

Q3: My compound is streaking or tailing on the TLC plate and column. What is the cause and how can I fix it? A3: Peak tailing is a common issue with pyridine-containing compounds due to the interaction of the basic nitrogen atom with acidic silanol groups on the surface of the silica gel.[1][2] This can lead to poor separation and lower yields. Other causes can include overloading the sample or using a solvent for loading that is too polar.[1][2]

Solutions:

  • Neutralize the Silica Gel: Add a competing base, such as 1-2% triethylamine (Et₃N), to your mobile phase.[3][4] This will preferentially interact with the acidic sites on the silica, minimizing tailing of your pyridine compound.[2][3]

  • Optimize Sample Loading: Dissolve your crude sample in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the mobile phase itself) before loading.[1][3] Consider using a "dry loading" method where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[1][3][4]

  • Consider Alternative Stationary Phases: If tailing persists, consider using a more inert stationary phase such as neutral alumina.[3]

Q4: My this compound is not eluting from the column. What should I do? A4: If your compound is not moving from the origin, the mobile phase is likely too non-polar.[1] To resolve this, you need to gradually increase the polarity of the eluent. For example, if you are using a 95:5 hexane:ethyl acetate mixture, you can incrementally switch to 90:10, 85:15, or even more polar ratios to increase the eluting power and move your compound down the column.[1]

Q5: I'm observing new spots on my TLC after purification and my yield is low. What could be happening? A5: this compound may be sensitive to the acidic nature of standard silica gel, which can cause degradation or rearrangement reactions on the column.[3] This leads to the formation of new impurities and a reduction in the recovery of the desired product.

Solutions:

  • Deactivate the Silica Gel: As mentioned for tailing, adding 1-2% triethylamine to the eluent can neutralize the acidic silica surface and prevent degradation.[3][4]

  • Minimize Contact Time: Use flash chromatography to run the column as quickly as possible without sacrificing separation.[3] Avoid letting the compound remain on the column for extended periods.[3]

  • Use an Alternative Stationary Phase: Switching to neutral alumina can be an effective way to avoid acid-catalyzed decomposition.[3]

Q6: My purified product is a persistent oil. How can I induce crystallization? A6: The presence of minor impurities can inhibit crystallization, and some purified compounds naturally exist as oils at room temperature.[3] First, ensure the purity of your oil is high via NMR or LC-MS. If it is pure, several techniques can be used to induce crystallization.[3]

Solutions:

  • Solvent Screening: Test various solvents to find one in which your compound is sparingly soluble at room temperature but fully soluble when heated (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether).[3]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface to create nucleation sites.[3][5]

    • Seeding: Add a tiny crystal of the pure compound to the saturated solution to provide a template for crystal growth.[3][5]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to a refrigerator (4 °C), and finally a freezer (-20 °C) if necessary. Avoid rapid cooling, which can cause the compound to "oil out".[3]

  • Salt Formation: If the freebase is resistant to crystallization, consider forming a salt (e.g., hydrochloride) by treating a solution of the compound with an appropriate acid, as salts are often more crystalline.[3]

Data Presentation

Table 1: Typical Parameters for Silica Gel Chromatography of this compound

ParameterRecommended Value / Starting PointNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for most applications.[1] Can be deactivated with a base if the compound is sensitive.[3][4]
Mobile Phase (Eluent) Hexanes / Ethyl AcetateA common and effective solvent system.[1]
Typical Solvent Ratios 9:1 to 7:3 (Hexanes:EtOAc)The exact ratio should be determined by TLC analysis for each crude mixture.[1]
Target Rf Value (TLC) 0.2 - 0.4Provides a good balance for achieving separation on the column.[1]
Base Additive (Optional) 1-2% Triethylamine (Et₃N)Recommended to prevent peak tailing and potential degradation on silica.[3]

Table 2: Troubleshooting Summary for Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing / Streaking Interaction of basic pyridine with acidic silica gel; Sample overload.[1][2]Add 1-2% triethylamine to the eluent; Use dry loading; Do not overload the column.[3]
No Elution Mobile phase is too non-polar.[1]Gradually increase the percentage of the polar solvent (e.g., ethyl acetate).[1]
Low Recovery / Degradation Compound is sensitive to the acidic nature of silica gel.[3]Deactivate silica with triethylamine; Use neutral alumina; Minimize column contact time.[3]
Purified Product is an Oil High purity oil; Minor impurities inhibiting crystallization.[3]Confirm purity; Induce crystallization via scratching, seeding, or slow cooling; Consider salt formation.[3][5]

Experimental Protocols

Protocol 1: Determining the Optimal Eluent using Thin-Layer Chromatography (TLC)

  • Preparation: Dissolve a small amount of the crude this compound in a minimal volume of a volatile solvent (e.g., dichloromethane).[1]

  • Spotting: Use a capillary tube to apply a small spot of the solution onto the baseline of a TLC plate.[1]

  • Development: Place the TLC plate in a developing chamber containing a test solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline.[1]

  • Visualization: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analysis: Calculate the Rf value for the product spot. Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.4.[1]

Protocol 2: Flash Column Chromatography Protocol (Dry Loading)

  • Column Preparation: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1] Prepare a slurry of silica gel in the non-polar component of your chosen mobile phase (e.g., hexanes) and pour it into the column.[1] Pack the column evenly using gentle air pressure, ensuring no cracks or air bubbles form. Add another thin layer of sand on top.

  • Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.[1][3]

  • Solvent Removal: Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1]

  • Sample Loading: Carefully add the powder containing your adsorbed product to the top of the packed column.[1]

  • Elution: Gently add the mobile phase to the top of the column, taking care not to disturb the surface. Apply pressure to achieve a steady flow rate and begin collecting fractions.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G start_end start_end process process decision decision output output A Crude This compound B 1. TLC Analysis (Determine Eluent) A->B Optimize Separation C 2. Prepare Column (Silica Slurry) B->C Optimized Eluent D 3. Dry Load Sample (Adsorb on Silica) C->D E 4. Elute & Collect Fractions D->E F 5. Analyze Fractions by TLC E->F G Combine Pure Fractions & Evaporate Solvent F->G Identify Pure Fractions H Purified Product G->H

Caption: Experimental workflow for the purification of this compound.

G problem problem decision decision solution solution result result start Observe Peak Tailing or Streaking? check_base Is 1-2% Et3N in eluent? start->check_base add_base Add 1-2% Triethylamine (Et3N) to the eluent to neutralize silica. check_base->add_base No check_loading Is sample overloaded? check_base->check_loading Yes add_base->check_loading reduce_load Reduce sample concentration and use dry loading method. check_loading->reduce_load Yes check_phase Problem persists? check_loading->check_phase No reduce_load->check_phase change_phase Consider alternative stationary phase (e.g., Neutral Alumina). check_phase->change_phase Yes end Improved Peak Shape & Separation check_phase->end No change_phase->end

Caption: Troubleshooting decision tree for peak tailing and streaking issues.

References

Technical Support Center: Synthesis of Substituted Phenylethynyl Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of substituted phenylethynyl pyridines. The primary focus is on the Sonogashira cross-coupling reaction, a powerful and widely used method for forming the key C(sp²)-C(sp) bond in these structures.[1][2]

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion or has not worked at all. What are the most critical initial checks?

A: When a Sonogashira reaction fails, the issue often lies with the fundamental reaction setup and reagents. A systematic check of the following is crucial:

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the unwanted homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[3][4] It is critical to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[3]

  • Reagent Quality and Activity:

    • Palladium Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ.[1] The formation of a black precipitate ("palladium black") indicates the catalyst has decomposed.[3] Always use a fresh, properly stored catalyst.

    • Copper (I) Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst that can degrade over time. Use a fresh bottle of CuI for best results.[3]

    • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is required to deprotonate the alkyne.[3] Ensure the base is anhydrous and used in sufficient excess. Distilling the amine base before use can sometimes resolve issues.[5]

    • Solvents: Use anhydrous, degassed solvents. While THF and DMF are common, be aware that some solvents can negatively impact the reaction.[3][6]

  • Reaction Temperature: The optimal temperature depends on the reactivity of the halopyridine. Aryl iodides are the most reactive and can often be coupled at room temperature, whereas the less reactive aryl bromides and chlorides typically require heating.[1][3] For sluggish reactions with bromopyridines, increasing the temperature to 80-100°C may be necessary.[6]

Problem 2: Significant Alkyne Homocoupling (Glaser Product) is Observed

Q: My primary side product is the dimer of my terminal alkyne. How can I prevent this?

A: The formation of alkyne dimers via Glaser coupling is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[1][4]

  • Rigorous Exclusion of Oxygen: The most direct way to minimize homocoupling is to ensure the reaction is strictly anaerobic. Use robust degassing techniques (e.g., freeze-pump-thaw cycles for the solvent) and maintain a positive inert gas pressure.[3]

  • Copper-Free Conditions: To completely avoid copper-catalyzed homocoupling, you can use a copper-free Sonogashira protocol. These reactions may require different ligands or conditions to proceed efficiently but are an excellent strategy to improve selectivity.[1][3]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling side reaction.[7]

Problem 3: Catalyst Decomposition (Palladium Black)

Q: I see a black precipitate forming in my reaction flask. What is it, and what should I do?

A: The black precipitate is palladium black, which results from the agglomeration and decomposition of the palladium catalyst.[3] This is a clear sign that your catalyst is no longer active in the desired cycle.

  • Causes: Catalyst decomposition is often caused by oxygen in the reaction, high temperatures, or impurities in the reagents or solvents.[3] Some anecdotal evidence suggests certain solvents, like THF, may promote its formation more than others.[5]

  • Prevention:

    • Ensure a strictly inert atmosphere.

    • Use high-purity, anhydrous reagents and solvents.

    • Choose an appropriate ligand. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and prevent decomposition.[7][8]

    • Avoid excessively high temperatures if possible.

Problem 4: Purification Difficulties & Peak Tailing

Q: My crude product looks fine, but I'm struggling with column chromatography. The product streaks badly on the column (peak tailing).

A: Peak tailing is a frequent problem when purifying basic compounds like pyridines on standard silica gel.[9] The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, leading to poor separation and recovery.[9][10]

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. This competes with your pyridine product for binding to the acidic sites on the silica. Common choices include adding 0.1-1% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol to the mobile phase.[10]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase. Basic or neutral alumina can be effective for purifying basic compounds.[10] Alternatively, reverse-phase chromatography (C18) with an acidic mobile phase modifier (e.g., TFA or formic acid) can provide excellent peak shape by protonating the pyridine.[10]

Frequently Asked Questions (FAQs)

Q1: What is the reactivity order for halopyridines in the Sonogashira coupling?

A1: The reactivity of the C-X bond is crucial for the oxidative addition step in the catalytic cycle. The general trend from most reactive to least reactive is: I > OTf (triflate) > Br >> Cl.[3] This means that iodo-pyridines will react under the mildest conditions, while chloro-pyridines are the most challenging substrates and often require specialized catalysts or higher temperatures.[1]

Q2: Can I run a Sonogashira coupling without a copper co-catalyst?

A2: Yes, copper-free Sonogashira reactions are well-established.[1] The primary advantage is the avoidance of Glaser-type alkyne homocoupling, which simplifies purification and can improve the yield of the desired cross-coupled product.[3][4] These reactions often rely on palladium catalysts with specific ligands that facilitate the direct reaction between the palladium acetylide and the aryl halide.[8]

Q3: My bromopyridine substrate is sterically hindered or electron-rich and reacts poorly. How can I improve the yield?

A3: Sterically hindered and electron-rich aryl bromides are challenging substrates because the oxidative addition step is slower. To overcome this, you can try:

  • Higher Temperatures: Increasing the reaction temperature is often necessary.[6]

  • Ligand Choice: Use palladium catalysts with bulky, electron-rich phosphine ligands (e.g., dppf) or N-Heterocyclic Carbene (NHC) ligands.[6][8] These promote the formation of a more reactive, monoligated palladium(0) species.[7]

  • Higher Catalyst Loading: For particularly difficult substrates, increasing the catalyst loading may be required.[7]

Data Presentation

Table 1: Typical Sonogashira Reaction Conditions for Phenylethynyl Pyridine Synthesis

ComponentExample 1: 2-Amino-3-bromopyridine[11]Example 2: 6-Bromo-3-fluoropicolinonitrile[12]General Range
Pd Catalyst Pd(CF₃COO)₂ (2.5 mol%)Pd(PPh₃)₄ (15 mol%)1-15 mol%
Ligand PPh₃ (5 mol%)PPh₃ (part of precatalyst)Varies with catalyst
Cu Co-catalyst CuI (5 mol%)CuI (30 mol%)5-30 mol% (if not Cu-free)
Base Et₃N (Triethylamine)Et₃N (Triethylamine)Et₃N, DIPA, or other amine bases
Solvent DMF (Dimethylformamide)THF / Et₃NDMF, THF, Acetonitrile, Toluene
Temperature 100°CRoom TemperatureRoom Temp. to 110°C
Time 3 h16 h2-24 h
Yield 72-96%~90%Highly substrate dependent

Experimental Protocols

General Protocol for Sonogashira Coupling of a Bromopyridine with Phenylacetylene

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation:

    • Degas the chosen solvent (e.g., a 2:1 mixture of THF/Et₃N) by bubbling argon through it for at least 30 minutes or by using three freeze-pump-thaw cycles.

    • Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the bromopyridine (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (CuI, 0.1 equiv).[12]

    • Add the degassed solvent via cannula or syringe.

    • Stir the mixture at room temperature for 15-30 minutes.

  • Reaction Execution:

    • Add the phenylacetylene (1.1-1.2 equiv) dropwise to the stirred mixture.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

    • If no reaction occurs at room temperature, slowly heat the mixture to an appropriate temperature (e.g., 60-80°C) and continue to monitor.[6]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove catalyst residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel. If peak tailing is observed, use an eluent system containing a small percentage of triethylamine (e.g., 0.5% v/v).[10]

Visualizations

G start Low / No Product Yield check_atmosphere 1. Check Atmosphere: Is it truly inert? start->check_atmosphere check_reagents 2. Check Reagents: Are they pure and active? check_atmosphere->check_reagents  Atmosphere OK? atmosphere_sol Solution: - Degas solvents (Freeze-Pump-Thaw) - Use high-purity inert gas - Ensure no leaks in setup check_atmosphere->atmosphere_sol No check_conditions 3. Check Conditions: Are temp/solvent optimal? check_reagents->check_conditions  Reagents OK? reagents_sol Solution: - Use fresh Pd catalyst and CuI - Use anhydrous solvent - Purify/distill amine base - Check starting material purity check_reagents->reagents_sol No conditions_sol Solution: - Increase temperature for Br/Cl substrates - Screen different solvents (e.g., DMF, Toluene) - Adjust catalyst/ligand for difficult substrates check_conditions->conditions_sol No end_node Reaction Optimized check_conditions->end_node  Conditions OK? atmosphere_sol->check_reagents reagents_sol->check_conditions conditions_sol->end_node

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(C≡CR)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR (Product) pd_complex2->product aryl_halide Ar-X (Halopyridine) aryl_halide->pd_complex1 cu_acetylide Cu-C≡CR cu_acetylide->pd_complex1 Supplies Acetylide cu_x Cu-X cu_x->cu_acetylide + H-C≡CR - HX alkyne H-C≡CR (Alkyne) alkyne->cu_acetylide base Base base->cu_acetylide assists

Caption: Simplified Sonogashira cross-coupling catalytic cycles.

References

Technical Support Center: Synthesis of 3-Phenylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenylethynyl-pyridine. The content is structured to address specific issues that may be encountered during experimentation, with a focus on the widely used Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a 3-halopyridine (typically 3-iodopyridine or 3-bromopyridine) with phenylacetylene, catalyzed by a palladium complex and often a copper(I) co-catalyst in the presence of a base.

Q2: What are the primary side reactions to be aware of during the Sonogashira synthesis of this compound?

A2: The most significant side reaction is the homocoupling of phenylacetylene, which leads to the formation of 1,4-diphenylbuta-1,3-diyne as an undesired byproduct.[1] This is often referred to as Glaser coupling. Other potential side reactions include the hydrodehalogenation of the 3-halopyridine starting material and the oligomerization of the alkyne.[1][2]

Q3: Why is the homocoupling of phenylacetylene a common problem?

A3: The homocoupling of terminal alkynes like phenylacetylene is primarily promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[1] The copper acetylide intermediate can undergo oxidative dimerization to form the diyne byproduct.

Q4: Can I synthesize this compound without a copper co-catalyst?

A4: Yes, copper-free Sonogashira protocols have been developed to mitigate the issue of alkyne homocoupling.[3][4][5][6][7][8][9] These methods often employ specific palladium catalysts and ligands that are efficient enough to facilitate the cross-coupling reaction without the need for a copper co-catalyst.

Q5: What is the general order of reactivity for 3-halopyridines in the Sonogashira reaction?

A5: The reactivity of the 3-halopyridine follows the order: 3-iodopyridine > 3-bromopyridine >> 3-chloropyridine.[10] 3-Iodopyridine is the most reactive and typically gives higher yields in shorter reaction times. 3-Bromopyridines are also commonly used but may require more forcing conditions, while 3-chloropyridines are generally unreactive under standard Sonogashira conditions.[7][11]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound via Sonogashira coupling.

Problem Potential Cause Troubleshooting Strategy
Low or No Product Yield Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture.- Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen).- Use anhydrous and properly degassed solvents and reagents.[12]- The formation of palladium black is an indicator of catalyst decomposition.
Inhibitory Effect of Pyridine: The nitrogen atom of the pyridine substrate can coordinate to the palladium catalyst, inhibiting its activity.[11]- Consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[11]- Increasing the catalyst loading (from 1-5 mol%) may be necessary for challenging substrates.[11]
Poor Substrate Reactivity: 3-Bromopyridine is less reactive than 3-iodopyridine.- If using 3-bromopyridine, consider increasing the reaction temperature or using a more active catalyst system.[10]- If possible, use 3-iodopyridine for a more efficient reaction.
Significant Formation of 1,4-diphenylbuta-1,3-diyne (Homocoupling Byproduct) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of phenylacetylene.- Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[1]
Copper Co-catalyst: The copper(I) iodide co-catalyst is a primary promoter of Glaser coupling.- Switch to a copper-free Sonogashira protocol.[3][4][5][6][7][8][9]- If using copper, ensure the reaction is strictly anaerobic.
High Alkyne Concentration: A high concentration of phenylacetylene can favor the bimolecular homocoupling reaction.- Consider the slow addition of phenylacetylene to the reaction mixture to maintain a low concentration.[1]
Reaction Stalls Before Completion Catalyst Deactivation: The palladium catalyst may have decomposed over the course of the reaction.- In some cases, adding a fresh portion of the palladium catalyst can restart the reaction.
Insufficient Base: The base is consumed during the reaction to neutralize the hydrogen halide formed.- Ensure an adequate amount of base (typically 2-3 equivalents) is used.
Messy Reaction Profile (Multiple Spots on TLC) Impure Reagents: Impurities in starting materials, solvents, or reagents can lead to multiple side reactions.- Use high-purity, freshly distilled or purchased reagents and solvents.
Reaction Conditions Too Harsh: High temperatures can sometimes lead to decomposition and side reactions.- If possible, try running the reaction at a lower temperature for a longer period.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

EntryHalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-IodopyridinePdCl₂(PPh₃)₂ / CuIEt₃NIonic Liquid55375[13][14]
23-BromopyridinePd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRT--[4]
33-Bromopyridine[DTBNpP]Pd(crotyl)ClTMPDMSORT188[3][5]
4Iodobenzene (for comparison)Pd/Cu₂O on Alumina-THF-DMA80-65[15]
52-Amino-3-bromopyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100398[16]

Note: Yields are for the isolated product. RT = Room Temperature.

Table 2: Spectral Data for Key Compounds

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Reference
This compound 8.77 (d, 1H), 8.55 (dd, 1H), 7.81 (dt, 1H), 7.56-7.53 (m, 2H), 7.38-7.36 (m, 3H), 7.30-7.27 (m, 1H)-[15]
1,4-Diphenylbuta-1,3-diyne 7.53-7.51 (d, 4H), 7.41–7.31 (m, 6H)132.55, 129.17, 128.23, 121.72, 81.54, 73.50[17][18]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)

This protocol is a general procedure adapted from literature for the synthesis of this compound from 3-iodopyridine.

Materials:

  • 3-Iodopyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.025 equiv), and CuI (0.05 equiv).

  • Add the anhydrous, degassed solvent (e.g., THF) to dissolve the solids.

  • Add triethylamine (2.0-3.0 equiv) to the mixture.

  • Add phenylacetylene (1.1-1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is a general procedure adapted from literature for a copper-free synthesis to minimize homocoupling.[3][5]

Materials:

  • 3-Bromopyridine

  • Phenylacetylene

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl)

  • Base (e.g., 2,2,6,6-Tetramethylpiperidine - TMP)

  • Anhydrous, degassed solvent (e.g., DMSO)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 equiv) and the palladium precatalyst (0.025 equiv).

  • Add the anhydrous, degassed solvent (e.g., DMSO).

  • Add the base (e.g., TMP, 2.0 equiv).

  • Add phenylacetylene (1.2 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, work up the reaction mixture as described in Protocol 1.

  • Purify the crude product by column chromatography.

Visualizations

Sonogashira_Mechanism cluster_copper Copper Co-catalyst Cycle cluster_side Side Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR (this compound) reductive_elimination->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CPh cu_catalyst->cu_acetylide + PhC≡CH - HX alkyne Ph-C≡C-H base Base cu_acetylide->transmetalation Transfers alkynyl group homocoupling Glaser Homocoupling (Side Reaction) cu_acetylide->homocoupling byproduct Ph-C≡C-C≡C-Ph homocoupling->byproduct o2 O₂ o2->homocoupling

Caption: Catalytic cycles of the Sonogashira reaction and the competing Glaser homocoupling side reaction.

Troubleshooting_Workflow start Start Synthesis of This compound check_yield Low or No Yield? start->check_yield check_byproduct Significant Homocoupling Byproduct? check_yield->check_byproduct No inactive_catalyst Check for Catalyst Inactivity: - Use inert atmosphere - Use anhydrous/degassed reagents - Consider bulky ligands check_yield->inactive_catalyst Yes oxygen Minimize Oxygen: - Thoroughly degas solvents - Maintain inert atmosphere check_byproduct->oxygen Yes success Successful Synthesis check_byproduct->success No substrate_reactivity Assess Substrate Reactivity: - Use 3-iodopyridine if possible - Increase temperature for 3-bromopyridine inactive_catalyst->substrate_reactivity substrate_reactivity->check_byproduct copper_free Consider Copper-Free Protocol oxygen->copper_free slow_addition Slowly Add Phenylacetylene copper_free->slow_addition slow_addition->success

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Phenylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Phenylethynyl-pyridine synthesis. The primary focus is on the Sonogashira coupling reaction, a versatile and widely used method for forming carbon-carbon bonds between aryl halides and terminal alkynes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Sonogashira coupling.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The Palladium(0) catalyst is sensitive to air and can be oxidized to an inactive Pd(II) state.• Ensure all solvents and reagents are thoroughly deaerated.[1] • Perform the reaction under an inert atmosphere (Nitrogen or Argon). • Use fresh, high-quality catalyst.
Insufficient Base: The base is crucial for neutralizing the hydrogen halide byproduct and for the deprotonation of the alkyne.[1]• Use a suitable amine base like triethylamine or diethylamine, which can also serve as the solvent.[1] • Ensure at least stoichiometric amounts of base are used. An excess is often beneficial.[2]
Low Reaction Temperature: While the reaction is often run at room temperature, some substrates may require heating to proceed at an optimal rate.[3][4]• Gradually increase the reaction temperature, for example, to 50°C or reflux, while monitoring the reaction progress by TLC or GC.[2]
Poor Substrate Reactivity: The reactivity of the aryl halide is a critical factor. Iodides are more reactive than bromides, which are more reactive than chlorides.[1]• If using an aryl bromide or chloride, consider switching to the corresponding aryl iodide for improved reactivity.[5]
Significant Homocoupling of Phenylacetylene (Glaser Coupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, a significant side reaction.[1][6]• Rigorously exclude oxygen from the reaction mixture by using Schlenk techniques or a glovebox.[1][2] • Thoroughly degas all solvents and reagents before use.
High Copper Catalyst Loading: While the copper co-catalyst increases reaction rate, it can also promote homocoupling.[1][3]• Reduce the amount of the copper(I) salt (e.g., CuI). • Consider a copper-free Sonogashira protocol, although this may require different ligands or reaction conditions.[1][4]
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The homocoupled byproduct, 1,4-diphenylbuta-1,3-diyne, can have a similar polarity to the desired product, making separation by column chromatography challenging.• Optimize chromatography conditions: use a less polar solvent system to better separate the non-polar homocoupled byproduct from the more polar this compound.[7] • Consider recrystallization as an alternative or final purification step.
Product Degradation on Silica Gel: Pyridine-containing compounds can sometimes interact with acidic silica gel, leading to degradation or poor recovery.• Neutralize the silica gel before use by washing it with a solvent containing a small amount of a non-polar base like triethylamine.[7] • Alternatively, use a different stationary phase such as alumina.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the synthesis of this compound?

A1: A common and effective catalyst system is a combination of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[4] The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst increases the reaction rate.[1]

Q2: Which solvent and base should I use for the best results?

A2: An amine base that also functions as the solvent, such as triethylamine or diethylamine, is often a good choice as it serves to neutralize the hydrogen halide byproduct.[1] Other solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can also be used in conjunction with a suitable base.[1][8] The choice of base and solvent can impact the reaction rate and yield, so it may require optimization for your specific setup.

Q3: How can I minimize the formation of the phenylacetylene homocoupling byproduct?

A3: The formation of the homocoupled dimer, 1,4-diphenylbuta-1,3-diyne, is a common side reaction, often referred to as Glaser coupling.[1] To minimize this, it is crucial to carry out the reaction under strictly anaerobic (oxygen-free) conditions.[1][6] Reducing the concentration of the copper(I) co-catalyst or employing a copper-free Sonogashira protocol can also significantly diminish this side reaction.[3]

Q4: My reaction is not proceeding to completion. What can I do?

A4: If the reaction stalls, first ensure that your catalyst has not deactivated due to the presence of oxygen. You can try adding a fresh portion of the catalyst. If that doesn't help, a moderate increase in temperature can often drive the reaction to completion. Also, verify that you are using a sufficient excess of the base.

Q5: What is a typical yield for the synthesis of this compound?

A5: Yields can vary widely depending on the specific substrates and reaction conditions. However, with optimized conditions, yields in the range of 65% to over 90% have been reported in the literature for similar couplings.[8][9]

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol provides a general procedure for the synthesis of this compound from 3-bromopyridine and phenylacetylene.

Materials:

  • 3-Bromopyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous and deaerated

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add PdCl₂(PPh₃)₂ (0.02 equivalents) and CuI (0.04 equivalents).

  • Add anhydrous, deaerated THF and triethylamine to the flask.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 3-bromopyridine (1.0 equivalent) to the reaction mixture.

  • Slowly add phenylacetylene (1.2 equivalents) dropwise to the flask.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, it can be gently heated to 40-50°C.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling
Aryl Halide Catalyst System Base Solvent Temperature Yield (%) Reference
3-BromopyridinePdCl₂(PPh₃)₂ / CuIDiisopropylamineDMFRoom Temp88[8]
3-EthynylpyridinePd(PPh₃)₄ / CuITriethylamineTHFRefluxNot specified[10]
4-IodotoluenePd on alumina / Cu₂O on alumina-DMA80°C60[9]
2-Amino-3-bromopyridinePd(OAc)₂ / PPh₃ / CuIEt₃NDMF100°CHigh[11]

Note: This table presents a selection of conditions from the literature for similar Sonogashira reactions to provide a comparative overview.

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)L₂-X] pd0->pd_complex1 Oxidative Addition (Ar-X) byproducts Byproducts: HX Base-H⁺ pd_complex2 [Ar-Pd(II)L₂-C≡CR] pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide H-C≡CR Base cu_acetylide->pd_complex1 Transmetalation reactants Reactants: Ar-X H-C≡CR Base reactants->pd0 reactants->cu_x Troubleshooting_Workflow start Low or No Product Yield check_inert Is the reaction under a strict inert atmosphere? start->check_inert re_degas Degas all solvents and reagents. Purge with N₂/Ar. check_inert->re_degas No check_catalyst Is the catalyst active and fresh? check_inert->check_catalyst Yes re_degas->check_catalyst add_catalyst Add a fresh portion of catalyst. check_catalyst->add_catalyst No check_base Is there sufficient base? check_catalyst->check_base Yes add_catalyst->check_base add_base Add more base. check_base->add_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes add_base->check_temp increase_temp Increase temperature moderately (e.g., to 50°C). check_temp->increase_temp No check_halide Consider Aryl Halide Reactivity (I > Br > Cl) check_temp->check_halide Yes increase_temp->check_halide use_iodide Switch to a more reactive aryl iodide if possible. check_halide->use_iodide success Yield Improved check_halide->success Reactivity is sufficient use_iodide->success

References

Technical Support Center: Sonogashira Reactions with N-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for Sonogashira cross-coupling reactions involving N-heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with an N-heterocycle is giving a low or no yield. What are the common causes and how can I troubleshoot it?

A1: Low to no yield in Sonogashira reactions with N-heterocycles is a frequent issue, often stemming from the intrinsic properties of the heterocyclic substrate. The nitrogen atom in the heterocycle can act as a ligand, coordinating to the palladium catalyst and leading to deactivation or the formation of inactive complexes.[1]

Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For N-heterocyclic substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred.[1][2] These ligands can promote the formation of a more reactive monoligated palladium(0) species and sterically hinder the coordination of the N-heterocycle to the palladium center.

  • Reaction Conditions:

    • Temperature: While many Sonogashira reactions can be performed at room temperature, less reactive aryl halides (like bromides and chlorides) or challenging heterocyclic substrates may require elevated temperatures to facilitate the oxidative addition step.[3][4] However, excessively high temperatures can lead to catalyst decomposition, observed as the formation of palladium black.[5]

    • Solvent: The choice of solvent can influence catalyst stability and solubility of reagents. While THF is common, it can sometimes promote the formation of palladium black.[6] Consider switching to solvents like DMF, NMP, or toluene.

    • Base: An amine base is necessary for the reaction. Secondary amines like diisopropylamine or piperidine are often effective.[3][7] Ensure the base is anhydrous and used in an appropriate excess.

  • Reagent Quality: Ensure all reagents, especially the solvent and amine base, are anhydrous and degassed. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also deactivate the catalyst.[5][7] The purity of the aryl halide and alkyne is also crucial to avoid introducing catalyst poisons.[5]

  • Copper Co-catalyst: If using a traditional Sonogashira protocol, ensure your copper(I) source (e.g., CuI) is fresh, as it can degrade over time.[5]

Below is a troubleshooting workflow to diagnose a low-yield reaction:

Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst Is the Catalyst System Optimized for N-Heterocycles? start->check_catalyst check_conditions Are Reaction Conditions (Temp, Solvent, Base) Appropriate? check_catalyst->check_conditions No solution_catalyst Screen Bulky/Electron-Rich Ligands (e.g., P(t-Bu)3, NHCs). Consider a Copper-Free Protocol. check_catalyst->solution_catalyst Yes check_reagents Are Reagents High Purity, Anhydrous, and Degassed? check_conditions->check_reagents No solution_conditions Optimize Temperature (start low, then increase). Screen Solvents (DMF, NMP, Toluene). Use Anhydrous Secondary Amine Base. check_conditions->solution_conditions Yes solution_reagents Use Fresh, High-Purity Reagents. Thoroughly Degas Solvents and Amine. check_reagents->solution_reagents No success Improved Yield check_reagents->success Yes solution_catalyst->success solution_conditions->success solution_reagents->success

Caption: A workflow for troubleshooting low-yield Sonogashira reactions with N-heterocycles.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my reaction. How can I minimize this side product?

A2: Alkyne homocoupling is a common side reaction in copper-catalyzed Sonogashira reactions, leading to the formation of a diyne byproduct.[7] This occurs through the oxidative dimerization of the copper acetylide intermediate, a process promoted by the presence of oxygen.[7]

To minimize homocoupling:

  • Rigorous Exclusion of Oxygen: The most critical step is to ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing the solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintaining an inert atmosphere throughout the reaction.[7]

  • Copper-Free Protocols: The most direct way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[7][8] These methods often require careful optimization of the palladium catalyst, ligand, and base to achieve high efficiency. N-heterocyclic carbene (NHC) palladium complexes have shown to be effective in copper-free systems.[2][9]

  • Control of Reaction Parameters:

    • Copper(I) Concentration: If using a copper co-catalyst, ensure you are not using an excessive amount.

    • Slow Addition of Alkyne: In some cases, slow addition of the terminal alkyne can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

    • Atmosphere Modification: One study suggests that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce homocoupling to as low as 2%.[10]

Q3: How does the electronic nature of the N-heterocycle (electron-rich vs. electron-deficient) affect the Sonogashira reaction?

A3: The electronic properties of the N-heterocycle significantly influence its reactivity in Sonogashira coupling.

  • Electron-Deficient N-Heterocycles (e.g., pyridine, pyrimidine): These heterocycles are generally more challenging substrates. The electron-withdrawing nature of the nitrogen atom(s) can decrease the reactivity of the C-X bond towards oxidative addition. Furthermore, the basic nitrogen can coordinate strongly with the palladium catalyst, leading to catalyst inhibition. To overcome these challenges, more forcing reaction conditions, such as higher temperatures and the use of more active catalyst systems with bulky, electron-rich ligands, may be necessary.[1]

  • Electron-Rich N-Heterocycles (e.g., pyrrole, indole): These heterocycles are typically more reactive. The electron-donating nature of the heteroatom can facilitate the oxidative addition step. However, these substrates can also be more prone to side reactions and decomposition under harsh conditions.

Q4: Which palladium catalyst and ligand combination is best for Sonogashira reactions with N-heterocycles?

A4: There is no single "best" catalyst system, as the optimal choice depends on the specific N-heterocycle and alkyne. However, some general guidelines are:

  • For Standard Couplings: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common starting points for many Sonogashira reactions.[2]

  • For Challenging N-Heterocycles:

    • Bulky, Electron-Rich Phosphine Ligands: Ligands such as P(t-Bu)₃ and other Buchwald-type phosphines are often effective.[2] They promote the formation of a highly reactive, monoligated Pd(0) species that is less sterically hindered and more readily undergoes oxidative addition.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are excellent alternatives to phosphine-based catalysts.[2][11] They form strong bonds with the palladium center, leading to robust catalysts that are often more resistant to deactivation by coordinating N-heterocycles. They are particularly useful in copper-free protocols.[2][9][12]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for Sonogashira couplings with various N-heterocycles under different conditions.

Table 1: Copper-Free Sonogashira Coupling of 3-Bromopyridine with Phenylacetylene

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
(AllylPdCl)₂ (2.5)P(t-Bu)₃ (10)Cs₂CO₃ (2)DMFRT2485[13]
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane1001278Generic conditions
PdCl₂(PPh₃)₂ (5)-Et₃N (2)THF601865Generic conditions

Table 2: Influence of Base and Solvent on Copper-Free Sonogashira of Iodobenzene and Phenylacetylene with a Polymer-Supported NHC-Pd Catalyst

Base (1.6 equiv)SolventYield (%)
Cs₂CO₃Dioxane95
Cs₂CO₃Toluene89
Cs₂CO₃DMF75
K₂CO₃Dioxane88
Et₃NDioxane62
Reaction Conditions: Iodobenzene (0.5 mmol), phenylacetylene (0.6 mmol), supported NHC–Pd (1 mol %), Base (0.8 mmol), without CuI, at 80°C for 12h. Data adapted from[9].

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of a Heterocyclic Halide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the N-heterocyclic halide (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or DMF) via syringe, followed by the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol 2: Traditional Copper-Palladium Co-catalyzed Sonogashira Coupling

This protocol is a modification of the original Sonogashira conditions.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-heterocyclic halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[7]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.[7]

  • Solvent and Base Addition: Add freshly distilled and degassed triethylamine (5 mL) and THF (10 mL) via syringe.[7]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive halides, the temperature may be increased to 40-60 °C.[7]

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite® to remove inorganic salts. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

Mandatory Visualization

Sonogashira_Catalytic_Cycles cluster_Pd_Cycle Palladium Catalytic Cycle cluster_Cu_Cycle Copper Co-Catalytic Cycle cluster_Cu_Free Copper-Free Pathway Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)(X)L₂ Pd0->PdII_halide Oxidative Addition (+ R¹-X) PdII_alkyne R¹-Pd(II)(C≡CR²)L₂ PdII_halide->PdII_alkyne Transmetalation Cu_acetylide Cu-C≡CR² PdII_halide_alkyne [R¹-Pd(II)(H-C≡CR²)L₂]⁺X⁻ PdII_halide->PdII_halide_alkyne + H-C≡CR² PdII_alkyne->Pd0 Reductive Elimination (+ R¹-C≡CR²) CuX CuX CuX->Cu_acetylide + H-C≡CR² - HX Cu_acetylide->PdII_halide Transmetalation Cu_acetylide->CuX Transmetalation to Pd(II) PdII_alkyne_cf R¹-Pd(II)(C≡CR²)L₂ PdII_halide_alkyne->PdII_alkyne_cf - Base·HX PdII_alkyne_cf->Pd0 Reductive Elimination

Caption: Catalytic cycles for the Sonogashira reaction, showing both the traditional copper co-catalyzed and the copper-free pathways.

References

stability and storage conditions for 3-Phenylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-Phenylethynyl-pyridine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] The vial should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[2][3] For optimal preservation, refrigeration (2-8°C) is advised.[1][4]

Q2: How stable is this compound at room temperature?

This compound is generally stable under recommended storage conditions.[2] However, prolonged exposure to ambient temperature, light, and air can lead to degradation. For short-term use, keeping the compound at room temperature in a sealed, dark container is acceptable. For long-term storage, refrigeration is recommended to minimize potential degradation.

Q3: What are the known incompatibilities of this compound?

This compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[2] Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, related pyridine compounds can undergo degradation through several mechanisms. These include:

  • Oxidation: The pyridine ring and the phenylethynyl group can be susceptible to oxidation, especially when exposed to air and light.

  • Hydrolysis: Although generally stable, under harsh acidic or basic conditions, the molecule could potentially undergo reactions.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of impurities.[1][5]

  • Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of the pyridine ring.[6]

Q5: I observe a color change in my sample of this compound over time. What does this indicate?

A change in color, such as yellowing or darkening, is often an indication of degradation. This can be caused by exposure to air, light, or impurities. If a color change is observed, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with sensitive experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify the storage conditions (cool, dry, dark, inert atmosphere). 2. Check the purity of the compound using HPLC or NMR. 3. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Low reaction yield The compound may have degraded, reducing the amount of active starting material.1. Confirm the purity of the this compound. 2. Use a freshly opened vial or a recently purified batch for the reaction. 3. Ensure all reaction solvents and reagents are anhydrous and of high purity.
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR) Formation of degradation products.1. Review the handling and storage history of the compound. 2. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Purify the starting material if necessary.

Stability Data (Representative)

The following tables present representative data from a forced degradation study on this compound. These values are illustrative and intended to provide a general understanding of the compound's stability under stress conditions. Actual results may vary depending on the specific experimental conditions.

Table 1: Hydrolytic Stability of this compound

Condition Time (hours) % Degradation (Representative) Appearance of Solution
0.1 M HCl24~ 5%Colorless
0.1 M HCl72~ 15%Faint yellow
0.1 M NaOH24~ 8%Colorless
0.1 M NaOH72~ 20%Yellow
Water (pH 7)72< 1%Colorless

Table 2: Oxidative and Thermal Stability of this compound

Condition Time (hours) % Degradation (Representative) Appearance
3% H₂O₂24~ 12%Light brown solution
Solid at 60°C72~ 3%No change
Solid at 80°C72~ 8%Slight darkening of solid

Table 3: Photostability of this compound (Solid State)

Light Source Exposure % Degradation (Representative) Appearance
ICH Q1B Option 21.2 million lux hours (visible) & 200 watt hours/m² (UVA)~ 10%Yellowing of solid

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.[7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature in the dark.

  • Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 60°C.

  • Photostability (Solid): Expose solid this compound to light conditions as specified in ICH guideline Q1B.[3][9] A sample protected from light should be used as a control.

3. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC (RP-HPLC) method suitable for separating this compound from its potential degradation products.[10][11]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Decision & Action Inconsistent_Results Inconsistent Experimental Results Check_Storage Verify Storage Conditions (Cool, Dry, Dark, Inert Gas) Inconsistent_Results->Check_Storage Investigate Cause Check_Handling Review Handling Procedures (e.g., Aliquoting) Check_Storage->Check_Handling Purity_Analysis Analyze Purity (HPLC, NMR) Check_Handling->Purity_Analysis Purity_OK Purity Acceptable? Purity_Analysis->Purity_OK Purify_Compound Purify Compound Purity_OK->Purify_Compound No Proceed_Experiment Proceed with Experiment Purity_OK->Proceed_Experiment Yes Purify_Compound->Purity_Analysis Re-analyze

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Prepare_Stock Prepare Stock Solution (1 mg/mL in MeCN/MeOH) Acid_Hydrolysis Acidic (0.1 M HCl) Prepare_Stock->Acid_Hydrolysis Base_Hydrolysis Basic (0.1 M NaOH) Prepare_Stock->Base_Hydrolysis Oxidation Oxidative (3% H₂O₂) Prepare_Stock->Oxidation Time_Points Sample at Time Points (0, 24, 48, 72h) Acid_Hydrolysis->Time_Points Base_Hydrolysis->Time_Points Oxidation->Time_Points Thermal Thermal (Solid, 60°C) Thermal->Time_Points Photolytic Photolytic (ICH Q1B) Photolytic->Time_Points Neutralize_Dilute Neutralize & Dilute Time_Points->Neutralize_Dilute HPLC_Analysis Analyze by Stability- Indicating HPLC Neutralize_Dilute->HPLC_Analysis Calculate_Degradation Calculate % Degradation HPLC_Analysis->Calculate_Degradation

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Palladium Catalyst Removal from 3-Phenylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of residual palladium catalysts from 3-phenylethynyl-pyridine, a common product of Sonogashira coupling reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from this compound?

A1: The primary challenge arises from the structure of this compound itself. The nitrogen atom in the pyridine ring can act as a ligand, coordinating with palladium species. This coordination can increase the solubility of the palladium catalyst in the reaction mixture, making its removal by simple filtration less effective.[1] Drug products often contain numerous heteroatoms that can act as ligands for metals, complicating purification.[2]

Q2: What are the common methods for removing palladium catalysts from Sonogashira reaction products?

A2: Several methods are commonly employed, and the best choice depends on the nature of the palladium species (heterogeneous or homogeneous) and the scale of the reaction. These methods include:

  • Filtration: Effective for removing insoluble, heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal.[3][4][5]

  • Adsorption/Scavenging: Utilizes solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2][4][5][6]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[2][5]

  • Extraction: Liquid-liquid extraction can partition water-soluble palladium salts away from the organic product.[4]

  • Chromatography: Column chromatography is a common laboratory technique for separating the product from the catalyst and other impurities.[3][7]

Q3: What are palladium scavengers and how do I choose the right one?

A3: Palladium scavengers are solid-supported reagents that selectively bind to palladium, allowing for its removal by filtration.[8] The choice of scavenger depends on factors like the palladium's oxidation state (Pd(0) or Pd(II)), the solvent system, and the nature of your product.[4] Common functional groups on scavengers include thiols, amines, and phosphines.[4] Thiol-based scavengers are generally effective for Pd(II).[4] It is often beneficial to screen a small panel of scavengers to find the most effective one for your specific reaction.[4]

Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in drug substances.[1][9] For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final API, depending on the maximum daily dose of the drug.[1][9] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[1]

Q5: How can I quantify the amount of residual palladium in my this compound sample?

A5: Highly sensitive analytical techniques are required to accurately quantify trace palladium levels. The most common methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).[6][9][10] X-ray fluorescence is another validated method for determining palladium residues in APIs.[11] For in-process monitoring, catalysis-based fluorometric methods can also be used.[12]

Troubleshooting Guides

Problem 1: High Palladium Levels After Filtration

Symptom: Your product, this compound, still shows significant palladium contamination after filtration through standard filter paper or a Celite® pad.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Soluble Palladium Species Simple filtration is only effective for heterogeneous (insoluble) palladium.[3][4] If your catalyst is homogeneous or has formed soluble species, you will need to switch to a different method like scavenging, crystallization, or chromatography.[4]
Colloidal Palladium Finely dispersed colloidal palladium particles may pass through standard filters.[3] Consider treating the solution with activated carbon to adsorb the colloidal palladium before filtration or using a flocculating agent to aggregate the particles.[4]
Improper Filtration Technique Ensure your Celite® bed is well-packed and of sufficient thickness (1-2 cm).[4] Pre-wetting the Celite® pad with the filtration solvent can improve its efficiency.[4] You can also try a double filtration.[4]
Problem 2: Inefficient Palladium Removal with Scavengers

Symptom: Residual palladium levels in your this compound remain above the target limit after treatment with a palladium scavenger.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incorrect Scavenger Choice The scavenger may not be optimal for the specific palladium species in your mixture.[4] Screen a variety of scavengers with different functional groups (e.g., thiol, amine, triazine-based) to identify the most effective one.[4] Thiol-based scavengers are often a good starting point for palladium removal.[6]
Insufficient Scavenger Amount or Reaction Time Increase the equivalents of the scavenger relative to the palladium catalyst and/or extend the reaction time.[8] A typical starting point is 2-10 equivalents of scavenger, with reaction times from 1 to 24 hours.[1][6][8]
Competition from the Product The pyridine nitrogen in your product can compete with the scavenger for binding to palladium. Consider performing the scavenging at an elevated temperature to facilitate the displacement of the product from the palladium center.
Incompatible Solvent The efficiency of some scavengers can be solvent-dependent.[4] Ensure the chosen scavenger is compatible with your solvent system.[8]
Problem 3: Product Loss During Purification

Symptom: You are experiencing a significant loss of your this compound product during the palladium removal process.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Adsorption onto Purification Media Your product may be adsorbing onto the scavenger, activated carbon, or silica gel.[5]
- Use the minimum effective amount of the adsorbent.[5]
- After filtration, thoroughly wash the solid material with a fresh portion of the solvent to recover any adsorbed product.[1][4][5]
- Consider a different scavenger that may have a lower affinity for your product.[4]
Co-precipitation during Crystallization The product may be co-precipitating with palladium species during crystallization.
- Optimize the crystallization solvent system.
- Consider adding a chelating agent to the mother liquor to keep the palladium species solubilized.

Quantitative Data on Palladium Removal

The efficiency of palladium removal can vary significantly based on the chosen method, the specific reaction conditions, and the nature of the product. The following table summarizes reported efficiencies for various palladium removal techniques.

MethodInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reference
TMT Scavenger~2000<15>99.25[6]
TMT (20 mol%) + Activated Charcoal (0.2 wt)223920~99.1[6]
Activated Charcoal (Darco KB-B, 0.2 wt)300<1>99.6[2]
Si-TMT Scavenger (0.03 wt)>100 (not specified)<1>99[2]
Crystallization200<10>95[2]
Biotage® Si-Thiol800<14.4>98.2[6]
Filtration through Celite®80-100Not specified, but controlled levels-[2]
Column Chromatography~5000 (in some cases)<100 (average)~90[7]
Column Chromatography + Si-TMTHigh (not specified)<100~98[7]

Experimental Protocols

Protocol 1: Palladium Removal using Filtration through Celite®

This method is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.

  • Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a 1-2 cm thick layer of Celite® over the filter paper. Gently press down to create a compact and level bed.[4]

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite® pad to pre-wet it.

  • Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[4] Slowly pour the diluted mixture onto the center of the Celite® bed.

  • Wash the Pad: After the entire mixture has passed through, wash the Celite® pad with a fresh portion of the solvent to ensure complete recovery of the product.[4]

  • Collect the Filtrate: The collected filtrate contains the this compound, now free of insoluble palladium.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger (Batch Method)

This protocol is effective for removing soluble palladium species.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Toluene, DCM).[1]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-10 equivalents relative to the initial palladium catalyst loading.[1][6]

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 24 hours.[1] The optimal time and temperature should be determined empirically.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter to remove the solid scavenger.[1]

  • Wash the Scavenger: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[1]

Protocol 3: Palladium Removal using Activated Carbon

Activated carbon is a cost-effective adsorbent for removing palladium residues.

  • Dissolution: Dissolve the crude this compound in an appropriate solvent.

  • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[6]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1][2]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that some fine carbon particles may pass through, so a fine porosity filter may be necessary.

  • Washing and Concentration: Wash the filter cake with fresh solvent and combine the filtrates.[1] Remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Determine the residual palladium content.

Visualizations

Palladium_Removal_Decision_Tree start_node Start: Crude This compound decision1 Is the Pd Catalyst Heterogeneous (e.g., Pd/C)? start_node->decision1 process1 Filtration through Celite® decision1->process1  Yes process2 Use Palladium Scavenger (e.g., Thiol-based) decision1->process2 No (Homogeneous) decision2 Are Pd levels below target? process1->decision2 end_node Purified Product decision2->end_node  Yes decision2->process2 No process3 Consider Activated Carbon or Crystallization process2->process3 Alternative decision3 Are Pd levels below target? process2->decision3 process3->decision3 decision3->end_node  Yes process4 Optimize Scavenger Type, Loading, and Time decision3->process4 No process4->process2

Caption: Decision tree for selecting a palladium removal method.

Scavenging_Workflow start 1. Dissolve Crude Product in Solvent add_scavenger 2. Add Solid-Supported Scavenger start->add_scavenger agitate 3. Stir at RT or Elevated Temperature add_scavenger->agitate filter 4. Filter to Remove Scavenger-Pd Complex agitate->filter wash 5. Wash Scavenger with Fresh Solvent filter->wash concentrate 6. Combine Filtrates and Concentrate wash->concentrate analyze 7. Analyze for Residual Palladium (ICP-MS) concentrate->analyze

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Technical Support Center: Recrystallization of Phenylethynyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of phenylethynyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the recrystallization of this unique class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind recrystallizing phenylethynyl compounds?

A1: Recrystallization is a purification technique for solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1] For phenylethynyl compounds, the principle is to dissolve the impure solid in a hot solvent in which it is highly soluble. As the solution slowly cools, the solubility of the phenylethynyl compound decreases, leading to the formation of pure crystals. The impurities, ideally, either remain dissolved in the cold solvent (mother liquor) or are removed beforehand by hot filtration if they are insoluble in the hot solvent.

Q2: How do I select a suitable solvent for my phenylethynyl compound?

A2: The ideal solvent for recrystallization should dissolve the phenylethynyl compound well at elevated temperatures but poorly at room or lower temperatures.[2] Given that many phenylethynyl compounds are relatively nonpolar, good starting points for solvent selection are nonpolar organic solvents like hexane, toluene, or a mixture of solvents with differing polarities.[3] For instance, a common technique is to dissolve the compound in a "good" solvent (in which it is quite soluble) and then add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy, then redissolve by heating.[4] A classic example for diphenylacetylene is a mixture of ethanol and water.[5]

Q3: My phenylethynyl compound "oiled out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than solid crystals.[6] This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities that depress the melting point.[6][7] To remedy this, you can try reheating the solution to redissolve the oil, adding a small amount of additional "good" solvent to decrease saturation, and allowing the solution to cool more slowly.[8] Using a solvent with a lower boiling point can also be beneficial.

Q4: No crystals are forming, even after the solution has cooled. What are the likely causes and solutions?

A4: The most common reason for the failure of crystallization is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[6] To address this, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[8] If these methods don't work, you may need to reduce the volume of the solvent by gentle heating and then allow the concentrated solution to cool again.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound "oils out" 1. The melting point of the compound is lower than the boiling point of the solvent.[6][7]2. The solution is cooling too rapidly.[8]3. High concentration of impurities is significantly depressing the melting point.[7]1. Select a solvent with a lower boiling point.2. Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool very slowly.[8]3. Consider a preliminary purification step like column chromatography to remove a significant portion of the impurities.
No crystal formation 1. Too much solvent was used.[6]2. The solution is supersaturated, but nucleation has not initiated.[6]1. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]2. Scratch the inside of the flask with a glass rod.[8]3. Add a seed crystal of the pure compound.[8]4. If using a mixed solvent system, add a small amount of the "poor" solvent dropwise to the cooled solution.
Low recovery yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[7]2. Premature crystallization during hot filtration.3. The compound has significant solubility in the cold solvent.1. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. Use a pre-heated funnel and flask for hot filtration and use a slight excess of the hot solvent before filtering.3. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored impurities in crystals 1. The colored impurity has similar solubility to the product.2. Rapid crystal growth has trapped impurities.1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product as well).2. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary.
Crystals are very fine or appear as a powder 1. The solution cooled too quickly.2. The solution was agitated during cooling.1. Allow the solution to cool slowly and undisturbed on a benchtop before placing it in an ice bath.2. Insulate the flask to slow down the cooling rate.

Data Presentation

SolventSolubility at Room TemperatureSolubility in Hot SolventNotes
WaterInsoluble[3][9]Insoluble[3][9]Can be used as an anti-solvent in a mixed solvent system with a miscible organic solvent like ethanol.[5]
EthanolSparingly solubleSoluble[9]Often used in a mixed solvent system with water.[5]
Diethyl EtherSolubleVery Soluble[9]The high volatility and low boiling point can make it challenging to maintain a significant temperature gradient for recrystallization.
TolueneSolubleVery Soluble[3]Good solvent for many nonpolar compounds. Can be used in a mixed solvent system with a less polar solvent like hexane.
HexaneSparingly solubleSoluble[3]A good choice for a nonpolar solvent, often used in combination with a slightly more polar solvent.

Experimental Protocols

Detailed Methodology for the Recrystallization of Diphenylacetylene using an Ethanol-Water Solvent System

This protocol is adapted from standard laboratory procedures for the purification of diphenylacetylene.[5][10][11]

Objective: To purify crude diphenylacetylene by recrystallization.

Materials:

  • Crude diphenylacetylene

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude diphenylacetylene in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate while swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Inducing Crystallization: Remove the flask from the heat. If a single solvent system is used, allow the flask to cool slowly to room temperature. For the ethanol-water system, add deionized water dropwise to the hot ethanol solution until a persistent cloudiness is observed. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering impurities from the mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes. For final drying, transfer the crystals to a watch glass.

Visualizations

Recrystallization_Workflow start Start with Impure Phenylethynyl Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool Insoluble impurities removed hot_filtration->cool No insoluble impurities ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end Pure Phenylethynyl Compound dry->end

Caption: General workflow for the recrystallization of phenylethynyl compounds.

Troubleshooting_Oiling_Out start Compound 'Oils Out' During Cooling reheat Reheat Solution to Dissolve Oil start->reheat add_solvent Add Small Amount of 'Good' Solvent reheat->add_solvent slow_cool Cool Solution Very Slowly add_solvent->slow_cool Yes crystals Pure Crystals Form slow_cool->crystals no_crystals Still No Crystals or 'Oils Out' Again slow_cool->no_crystals change_solvent Consider Different Solvent System no_crystals->change_solvent

References

preventing homocoupling in the synthesis of aryl alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homocoupling of terminal alkynes in Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of aryl alkyne synthesis?

A1: Homocoupling, commonly referred to as Glaser or Hay coupling, is a frequent side reaction in Sonogashira cross-coupling reactions.[1][2] It involves the dimerization of two terminal alkyne molecules to form a symmetric 1,3-diyne byproduct.[1] This undesired reaction consumes the alkyne starting material, which can significantly lower the yield of the intended aryl alkyne product.[1][3]

Q2: What are the primary causes of alkyne homocoupling?

A2: The two main culprits behind homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[2] The copper(I) salt, while added to increase the rate of the desired Sonogashira reaction, also effectively catalyzes this unwanted side reaction.[1][4][5]

Q3: How can I prevent or minimize homocoupling in my Sonogashira reaction?

A3: Several strategies can be employed to suppress homocoupling:

  • Implement Rigorous Anaerobic Conditions: The most critical step is to thoroughly exclude oxygen. This can be achieved by using Schlenk techniques or a glovebox, and by properly degassing all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen).[1][2][4]

  • Utilize Copper-Free Protocols: The most direct way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[1][4][6] Numerous copper-free Sonogashira methods have been developed that are highly effective at preventing diyne formation.[1][7]

  • Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can create conditions that favor the cross-coupling pathway over homocoupling.[1]

  • Slow Addition of Alkyne: Adding the terminal alkyne to the reaction mixture slowly via a syringe pump can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[1][8]

Q4: I am running a copper-free reaction but still observe homocoupling. Why is this happening?

A4: Even without the intentional addition of a copper co-catalyst, homocoupling can occur. This is often due to trace amounts of copper impurities present in reagents, solvents, or on the surface of glassware, which can be sufficient to catalyze Glaser coupling.[2] In some cases, a palladium-mediated homocoupling pathway can also operate, although this is generally less efficient than the copper-catalyzed route. To mitigate this, use high-purity reagents and consider acid-washing glassware to remove trace metal residues.[2]

Q5: Which ligands are best for suppressing homocoupling?

A5: The choice of phosphine ligand for the palladium catalyst can significantly influence the reaction outcome.[9] Bulky and electron-rich phosphine ligands are known to promote the desired cross-coupling pathway and can help minimize homocoupling, particularly in copper-free systems.[1][9] Ligands such as XPhos, SPhos, and P(t-Bu)₃ have shown excellent performance in this regard.[1][10] However, the optimal ligand is often substrate-dependent, and screening may be necessary.[1]

Q6: How do the base and solvent affect homocoupling?

A6: The base and solvent are critical reaction parameters. The base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[4] Certain amine bases, such as piperidine or diisopropylamine, can be more effective at minimizing side reactions than triethylamine.[9][11] The solvent affects the solubility of the reagents and catalyst and can influence the reaction rate.[12] It is essential to use anhydrous and thoroughly degassed solvents to maintain anaerobic conditions.[1]

Troubleshooting Guide

Issue 1: High levels of diyne homocoupling product are observed.

Potential Cause Solution
Oxygen in the reaction Ensure all solvents and liquid reagents are rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with argon for an extended period. Use Schlenk techniques or a glovebox for the entire reaction setup and duration.[2][4]
Copper(I) co-catalyst Switch to a copper-free Sonogashira protocol. This is the most effective method to eliminate Glaser coupling.[1][4] If copper is necessary for reactivity, use the lowest effective loading (e.g., 2-5 mol%).[8][9]
High alkyne concentration Add the terminal alkyne slowly to the reaction mixture over a period of time using a syringe pump.[1][8]
Suboptimal ligand Screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃, which can favor the cross-coupling pathway.[1][10]

Issue 2: Low or no yield of the desired cross-coupled product, with starting material remaining.

Potential Cause Solution
Inactive catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a more active precatalyst system, such as a Buchwald palladacycle. Verify the quality and storage conditions of the catalyst.[13]
Reaction temperature is too low While Sonogashira reactions are known for mild conditions, less reactive aryl halides (e.g., bromides and chlorides) may require heating to proceed at a reasonable rate.[9][11] Incrementally increase the temperature (e.g., from room temperature to 60-80 °C).
Inappropriate base or solvent The chosen base may not be strong enough, or the solvent may not adequately solubilize all components. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., THF, Dioxane, Toluene, DMF).[1][12]
Poor quality of reagents Use high-purity starting materials and anhydrous, degassed solvents. Impurities can poison the catalyst.[10]

Data Presentation

The following tables provide illustrative data on how reaction conditions can be optimized to favor cross-coupling over homocoupling.

Table 1: Effect of Copper Co-catalyst on Product Distribution Reaction: 4-Iodoanisole with Phenylacetylene

Entry Pd Catalyst (mol%) CuI (mol%) Base Solvent Cross-Coupling Yield (%) Homocoupling Yield (%)
1 PdCl₂(PPh₃)₂ (2) 5 Et₃N THF 85 12
2 PdCl₂(PPh₃)₂ (2) 0 Et₃N THF 70 <2
3 Pd(OAc)₂ (2) / SPhos (4) 0 K₃PO₄ Toluene 95 <1

(Data is illustrative and based on general principles reported in the literature)

Table 2: Effect of Different Phosphine Ligands in a Copper-Free Sonogashira Reaction Reaction: 4-Bromoacetophenone with Phenylacetylene

Entry Ligand Pd Precatalyst Base Solvent Cross-Coupling Yield (%) Homocoupling Yield (%)
1 PPh₃ Pd(OAc)₂ Cs₂CO₃ Dioxane 75 15
2 P(t-Bu)₃ Pd(OAc)₂ Cs₂CO₃ Dioxane 92 3
3 XPhos Pd₂(dba)₃ K₃PO₄ t-Amyl alcohol 95 <1
4 SPhos Pd₂(dba)₃ K₃PO₄ t-Amyl alcohol 93 <2

(Data is illustrative and based on general principles reported in the literature[1])

Mandatory Visualizations

G cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Coupling (Undesired) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)-C≡CR(L₂) ArPdX->ArPdC Transmetalation (Cu-C≡CR) ArPdC->Pd0 RE Product Ar-C≡CR ArPdC->Product Reductive Elimination Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide + Cu(I) Diyne R-C≡C-C≡C-R CuAcetylide->Diyne O₂ Dimerization

Competing pathways in Sonogashira reactions.

Troubleshooting_Workflow start Start: Homocoupling Observed q_copper Are you using a copper co-catalyst? start->q_copper a_copper_yes Switch to a copper-free protocol q_copper->a_copper_yes Yes q_inert Are conditions strictly anaerobic? q_copper->q_inert No a_copper_yes->q_inert a_inert_no Improve degassing of solvents/reagents. Use Schlenk line/glovebox. q_inert->a_inert_no No q_ligand What ligand is being used? q_inert->q_ligand Yes a_inert_no->q_ligand a_ligand_std Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). q_ligand->a_ligand_std Standard (e.g., PPh₃) q_addition How is the alkyne added? q_ligand->q_addition Bulky a_ligand_std->q_addition a_addition_all Use slow addition via syringe pump. q_addition->a_addition_all All at once end_node Problem Solved q_addition->end_node Slowly a_addition_all->end_node

Troubleshooting workflow for homocoupling issues.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Reaction to Minimize Homocoupling

This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to eliminate Glaser coupling.[1]

  • Reagent Preparation:

    • Ensure all solvents (e.g., toluene, dioxane) are anhydrous and have been thoroughly degassed by at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.[2]

    • The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity. All solid reagents should be dried in a vacuum oven if necessary.[1]

  • Reaction Setup (using Schlenk technique):

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[1]

    • Add the anhydrous, degassed solvent (5 mL) via syringe.

    • Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.

  • Reaction Execution:

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe. For best results, add it dropwise or via a syringe pump over 1-2 hours.[1]

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[2]

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Sonogashira with Minimized Homocoupling

This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.[9]

  • Glassware and Reagent Preparation:

    • All glassware should be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.[1]

    • Solvents (e.g., THF, Et₃N) must be thoroughly degassed by freeze-pump-thaw cycles (at least three).[1][2]

    • All solid reagents should be dried and stored under an inert atmosphere.

  • Reaction Setup (in a Glovebox or using Schlenk line):

    • Inside a glovebox or using a Schlenk line, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%) to a Schlenk flask.[1]

    • Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).

  • Reaction Execution:

    • Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Heat the reaction as required (e.g., 40-60 °C) and monitor its progress.

  • Work-up and Purification:

    • Follow the standard work-up and purification procedures as described in Protocol 1. If significant copper salts remain, an aqueous wash with ammonium chloride solution can help remove them.[10]

References

Validation & Comparative

A Comparative Guide to 2-, 3-, and 4-Phenylethynylpyridine: Synthesis, Spectroscopy, and Structural Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the synthesis, spectroscopic properties, and structural characteristics of 2-, 3-, and 4-phenylethynylpyridine. The strategic placement of the nitrogen atom within the pyridine ring significantly influences the electronic and photophysical properties of these isomers, impacting their potential applications in medicinal chemistry and materials science.

This comparative analysis summarizes key quantitative data in structured tables and provides detailed experimental protocols for the synthesis of these isomeric compounds. Visual diagrams generated using Graphviz illustrate their molecular structures and a typical synthetic workflow.

Molecular Structure and Synthesis

The isomers 2-, 3-, and 4-phenylethynylpyridine share the same molecular formula (C₁₃H₉N) and molecular weight (179.22 g/mol ), differing only in the position of the nitrogen atom in the pyridine ring. This seemingly subtle variation in structure leads to distinct electronic distributions and, consequently, different chemical and physical properties.

phenylethynylpyridines cluster_2 2-Phenylethynylpyridine cluster_3 3-Phenylethynylpyridine cluster_4 4-Phenylethynylpyridine 2-PEP 3-PEP 4-PEP

Figure 1: Molecular structures of the three isomers.

The most common and versatile method for the synthesis of phenylethynylpyridines is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (phenylacetylene) with a halopyridine in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Sonogashira_Workflow reagents Halopyridine + Phenylacetylene reaction Sonogashira Coupling Reaction reagents->reaction catalysts Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., NEt₃) catalysts->reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Phenylethynylpyridine purification->product

Figure 2: General workflow for Sonogashira coupling.

Experimental Protocols

General Sonogashira Coupling Protocol:

A general procedure for the synthesis of phenylethynylpyridines involves the reaction of the corresponding bromopyridine with phenylacetylene. The reaction is typically carried out in a suitable solvent, such as a mixture of N,N-dimethylformamide (DMF) and diisopropylamine, under an inert atmosphere (e.g., nitrogen or argon). Dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide are commonly used as the catalyst and co-catalyst, respectively. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

Detailed Protocol for 2-Phenylethynylpyridine:

To a solution of 2-bromopyridine (1.0 eq) and phenylacetylene (1.2 eq) in a 2:1 mixture of N,N-dimethylformamide and diisopropylamine, dichlorobis(triphenylphosphine)palladium(II) (0.02 eq) and copper(I) iodide (0.04 eq) are added. The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 4 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 2-phenylethynylpyridine.

Spectroscopic Data Comparison

The position of the nitrogen atom significantly influences the electronic environment of the molecule, which is reflected in their spectroscopic properties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Phenylethynylpyridine 8.63 (d, 1H), 7.69 (td, 1H), 7.58-7.53 (m, 2H), 7.38-7.31 (m, 4H), 7.23 (ddd, 1H)150.2, 143.2, 136.2, 132.0, 129.0, 128.5, 127.3, 122.9, 122.4, 91.5, 88.3
3-Phenylethynylpyridine 8.79 (s, 1H), 8.57 (d, 1H), 7.83 (d, 1H), 7.58-7.53 (m, 2H), 7.39-7.35 (m, 3H), 7.30 (dd, 1H)152.4, 148.7, 138.6, 131.8, 128.9, 128.6, 123.2, 122.7, 120.6, 92.8, 86.1
4-Phenylethynylpyridine 8.63 (d, 2H), 7.58-7.54 (m, 2H), 7.40-7.36 (m, 5H)149.9, 132.0, 131.6, 129.3, 128.6, 125.7, 122.2, 94.2, 86.8

Note: NMR data is compiled from supporting information of a research article and may vary slightly based on experimental conditions.

Photophysical and Structural Properties (Comparative Overview)

The electronic communication between the phenylacetylene moiety and the pyridine ring is expected to be most pronounced in the 2- and 4-isomers due to direct conjugation with the nitrogen atom. This can lead to differences in their absorption and emission characteristics compared to the 3-isomer, where the phenylethynyl group is in a meta-position relative to the nitrogen.

Table 2: General Photophysical and Structural Characteristics

Property2-Phenylethynylpyridine3-Phenylethynylpyridine4-Phenylethynylpyridine
UV-Vis Absorption Data not readily available for direct comparison.Data not readily available for direct comparison.Data not readily available for direct comparison.
Fluorescence Emission Data not readily available for direct comparison.Data not readily available for direct comparison.Data not readily available for direct comparison.
Quantum Yield Data not readily available for direct comparison.Data not readily available for direct comparison.Data not readily available for direct comparison.
Crystal Structure Data not readily available.Data not readily available.A crystal structure for a derivative has been reported, but not for the parent compound.

Note: The lack of directly comparable quantitative data highlights a gap in the current literature and presents an opportunity for future research.

Applications and Future Directions

The phenylethynylpyridine scaffold is a valuable building block in medicinal chemistry and materials science. For instance, derivatives of these compounds have been investigated as antagonists for various receptors in the central nervous system. The position of the nitrogen atom can significantly affect the binding affinity and selectivity of these molecules. In materials science, the tunable electronic properties of these isomers make them attractive for applications in organic electronics, such as in the development of new ligands for metal complexes with interesting photophysical properties.

The compilation of comprehensive and directly comparable data on the photophysical and structural properties of 2-, 3-, and 4-phenylethynylpyridine would be highly beneficial for the rational design of new functional molecules in these fields. Further experimental work is required to fill the existing data gaps and provide a more complete understanding of the structure-property relationships in this important class of compounds.

Validating the Synthesis of 3-Phenylethynyl-pyridine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

The successful synthesis of 3-Phenylethynyl-pyridine, a valuable building block in medicinal chemistry and materials science, relies on rigorous analytical validation. Spectroscopic methods are indispensable tools for confirming the compound's identity, purity, and structural integrity. This guide provides a comparative overview of the key spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols. The primary method for synthesizing this compound is the Sonogashira coupling reaction between a halo-pyridine (such as 3-bromopyridine or 3-chloropyridine) and phenylacetylene.[1][2][3]

Spectroscopic Data Comparison

The following table summarizes the expected quantitative data from various spectroscopic methods for this compound. This data serves as a benchmark for researchers to compare against their experimental results.

Spectroscopic MethodParameterExpected ValueReference
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ) in ppm8.79 (d, J = 1.5 Hz, 1H), 8.57 (dd, J = 4.9, 1.6 Hz, 1H), 7.83 (dt, J = 7.8, 1.8 Hz, 1H), 7.61-7.54 (m, 2H), 7.43-7.36 (m, 3H), 7.31 (ddd, J = 7.9, 4.9, 0.8 Hz, 1H)[4]
¹³C NMR (100.6 MHz, CDCl₃)Chemical Shift (δ) in ppm152.4, 148.7, 138.6, 131.8, 128.9, 128.6, 123.2, 122.7, 120.6, 92.8, 86.1[4]
IR Spectroscopy (KBr)Absorption (cm⁻¹)3053 (C-H aromatic stretch), 2918 (C-H stretch), 2222 (C≡C alkyne stretch), 1580, 1460 (C=C aromatic stretch)[4]
High-Resolution Mass Spectrometry (HRMS) m/z [M+H]⁺Calculated for C₁₃H₁₀N: 180.0808; Found: 180.0806[4]

Experimental Protocols

Detailed methodologies for acquiring the validation data are crucial for reproducibility.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual chloroform peak at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule, particularly the characteristic alkyne C≡C stretch.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

3. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the exact mass of the molecule and confirm its elemental composition.

  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Infuse the solution directly into the ESI source.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Calibrate the instrument to ensure high mass accuracy.

    • Compare the measured m/z value to the theoretically calculated mass for the chemical formula C₁₃H₁₀N.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the validation of synthesized this compound.

G Workflow for Spectroscopic Validation of this compound Synthesis cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis and Comparison synthesis Sonogashira Coupling (3-halopyridine + phenylacetylene) nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Crude Product ir IR Spectroscopy synthesis->ir Crude Product ms Mass Spectrometry (HRMS) synthesis->ms Crude Product data_analysis Compare Experimental Data with Literature Values nmr->data_analysis ir->data_analysis ms->data_analysis conclusion Structure Confirmed data_analysis->conclusion Data Matches revisit Re-evaluate Synthesis/ Purification data_analysis->revisit Discrepancy

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Alternative and Comparative Compounds

For comparative purposes, researchers can analyze isomers such as 2-Phenylethynyl-pyridine and 4-Phenylethynyl-pyridine . While these compounds will exhibit similar IR and mass spectra due to identical functional groups and molecular formulas, their NMR spectra will show distinct differences in chemical shifts and coupling patterns, allowing for unambiguous identification. For instance, 4-Phenylethynyl-pyridine would display a more symmetrical pattern in its ¹H NMR spectrum for the pyridine protons compared to the 3-substituted isomer.[4] The validation of these related structures would follow identical experimental protocols.

References

A Comparative Guide to Catalytic Systems for Sonogashira Coupling of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The Sonogashira cross-coupling reaction is a cornerstone in synthetic chemistry for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials. For researchers in drug development, the functionalization of pyridine rings via Sonogashira coupling is a frequently employed strategy. The choice of the catalytic system is critical and directly influences the reaction's efficiency, yield, and substrate scope. This guide provides an objective comparison of different catalytic systems for the Sonogashira coupling of pyridines, supported by experimental data.

Catalytic System Components

A typical Sonogashira catalytic system comprises a palladium catalyst, often with a phosphine or N-heterocyclic carbene (NHC) ligand, a copper(I) co-catalyst, a base, and a suitable solvent.[1] However, significant advancements have led to the development of highly efficient copper-free systems to circumvent issues like the formation of alkyne homocoupling byproducts (Glaser coupling).[2][3]

Below is a visualization of the core components of a typical Sonogashira catalytic system.

G cluster_main Sonogashira Coupling of Pyridines cluster_catalytic_system Catalytic System PyridineHalide Pyridine Halide (Cl, Br, I) CoupledProduct Alkynyl Pyridine PyridineHalide->CoupledProduct TerminalAlkyne Terminal Alkyne TerminalAlkyne->CoupledProduct PalladiumCatalyst Palladium Catalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2) Ligand Ligand (e.g., PPh3, NHC) CopperCoCatalyst Copper(I) Co-catalyst (e.g., CuI) (Optional) Base Base (e.g., Et3N, Cs2CO3) Solvent Solvent (e.g., DMF, THF, DMSO)

Caption: Core components of a Sonogashira coupling reaction for pyridine functionalization.

Comparison of Catalytic Systems

The following sections compare different catalytic systems for the Sonogashira coupling of various pyridine substrates. The data is compiled from different studies, and direct comparisons should be made with consideration of the specific substrates and reaction conditions.

Palladium-Phosphine Catalyzed Systems (Copper Co-catalyzed)

This is the classic and most widely used system for Sonogashira couplings.[1] The combination of a palladium precursor with phosphine ligands and a copper(I) co-catalyst is highly effective for a broad range of substrates.

Experimental Data:

The following table summarizes the results for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes using a Pd(CF₃COO)₂/PPh₃/CuI system.[4]

EntryPyridine SubstrateAlkyne SubstrateYield (%)[4]
12-Amino-3-bromopyridinePhenylacetylene91
22-Amino-3-bromo-5-methylpyridinePhenylacetylene96
32-Amino-3-bromo-5-chloropyridinePhenylacetylene89
42-Amino-3-bromopyridine4-Methylphenylacetylene93
52-Amino-3-bromopyridine4-Methoxyphenylacetylene95
62-Amino-3-bromopyridine4-Chlorophenylacetylene85
72-Amino-3-bromopyridine1-Hexyne78
82-Amino-3-bromo-5-chloropyridine4-Propylphenylacetylene85

Experimental Protocol: [4]

To a 10 mL round-bottomed flask were added Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a nitrogen atmosphere. Then, 2.0 mL of DMF was added, and the mixture was stirred for 30 minutes. Subsequently, the 2-amino-3-bromopyridine derivative (0.5 mmol) and the terminal alkyne (0.6 mmol) were added. The reaction mixture was heated to 100°C and stirred for 3 hours. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was worked up to isolate the product.

Copper-Free Palladium-Catalyzed Systems

To avoid the formation of diynes resulting from the homocoupling of terminal alkynes, copper-free Sonogashira protocols have been developed. These systems often require specific ligands and bases to facilitate the catalytic cycle.[2]

Experimental Data:

The table below shows the results for the copper-free Sonogashira coupling of 1-bromo-3,5-dimethoxybenzene with 3-ethynylpyridine using a monoligated palladium precatalyst.[5]

EntryPalladium PrecatalystLigandBaseSolventTemperatureTime (h)Yield (%)[5]
1[P(t-Bu)₃]Pd(crotyl)ClP(t-Bu)₃TMPDMSOrt1852
2[DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSOrt1875
3Pd(OAc)₂DTBNpPTMPDMSOrt1865
4Pd₂(dba)₃DTBNpPTMPDMSOrt1870

*DTBNpP = di-tert-butylneopentylphosphine; TMP = 2,2,6,6-Tetramethylpiperidine; DMSO = Dimethyl sulfoxide; rt = room temperature.

Experimental Protocol: [5]

In a nitrogen-filled glovebox, a 4 mL vial was charged with the aryl bromide (0.5 mmol), the palladium precatalyst (2.5 mol%), and a stir bar. The vial was sealed with a Teflon-lined cap. Then, DMSO (2.5 mL), 3-ethynylpyridine (0.8 mmol), and TMP (1.0 mmol) were added via syringe. The reaction mixture was stirred at room temperature for the specified time. After the reaction, the mixture was quenched and purified to yield the desired product.

Palladium/N-Heterocyclic Carbene (NHC) Catalyzed Systems

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium, often exhibiting high stability and catalytic activity.[6]

G cluster_workflow Workflow for Comparing Catalytic Systems A Select Pyridine Substrate and Alkyne B Define Catalytic Systems to Compare (e.g., Pd/Phosphine vs. Pd/NHC, Cu vs. Cu-free) A->B C Optimize Reaction Conditions for Each System (Base, Solvent, Temperature, Time) B->C D Run Parallel Reactions C->D E Analyze Results (Yield, Purity, TON, TOF) D->E F Select Optimal Catalytic System E->F

Caption: A logical workflow for the comparative evaluation of different catalytic systems.

Conclusion

The selection of an optimal catalytic system for the Sonogashira coupling of pyridines depends on several factors, including the nature of the pyridine halide, the alkyne coupling partner, and the desired reaction conditions.

  • Palladium-phosphine systems with a copper co-catalyst are robust and versatile, providing high yields for a variety of substituted bromopyridines.[4] They represent a reliable choice for many applications.

  • Copper-free systems are advantageous when the homocoupling of the alkyne is a concern. The use of bulky, electron-rich phosphine ligands in combination with a suitable palladium precatalyst can facilitate efficient coupling at room temperature, even for challenging substrates.[5]

  • Palladium/NHC systems offer a promising alternative to phosphine-based catalysts, often providing high stability and activity.[6] Further comparative studies are needed to fully delineate their advantages for pyridine substrates.

Researchers and drug development professionals should consider the specific requirements of their synthesis when selecting a catalytic system. The experimental protocols provided in this guide offer a starting point for the development and optimization of Sonogashira couplings for the synthesis of novel pyridine-containing molecules.

References

A Comparative Analysis of 3-Phenylethynyl-pyridine Derivatives and Existing Neurological Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the biological efficacy of novel 3-phenylethynyl-pyridine derivatives against established drugs for various neurological and psychiatric disorders. The content herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of preclinical and clinical data, experimental methodologies, and underlying signaling pathways.

Introduction to this compound Derivatives

This compound derivatives have emerged as a significant class of compounds in neuroscience research, primarily acting as allosteric modulators of key receptors in the central nervous system. A substantial body of research has focused on their role as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These receptors are implicated in a range of conditions, including anxiety, depression, pain, and addiction.[1][2] Prominent examples of these derivatives that have undergone extensive investigation include 2-Methyl-6-(phenylethynyl)pyridine (MPEP), Fenobam, Mavoglurant, and Basimglurant.[3][4][5][6]

Another novel derivative, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has been identified as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), showing potential for the treatment of neurodegenerative diseases like Alzheimer's. This highlights the chemical versatility of the this compound scaffold in targeting different receptor systems.

This guide will focus on the comparative efficacy of the mGluR5 NAMs against existing therapeutic agents.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of several this compound derivatives in comparison to existing drugs.

In Vitro Efficacy of mGluR5 Negative Allosteric Modulators
CompoundTargetAssayPotency (IC50/Ki)Reference
MPEP mGluR5Quisqualate-stimulated phosphoinositide hydrolysisIC50: 36 nM (human)[7][7]
mGluR5[3H]MPEP bindingKi: 0.67 nM (rat)[8]
Fenobam mGluR5Receptor bindingKd: 31 nM (human), 54 nM (rat)[3][3]
mGluR5Inhibition of basal activityIC50: 84 nM[3][3]
Mavoglurant (AFQ056) mGluR5Functional assayIC50: 30 nM (human)[4][9][4][9]
Basimglurant mGluR5Negative Allosteric Modulator-[6][10]
In Vivo Preclinical Efficacy in Animal Models
CompoundModelSpeciesDoseEffectReference
MPEP Forced Swim Test (Depression)Rat30 mg/kgSignificant reduction in immobility[11][11]
Learned Helplessness (Depression)Rat30 mg/kg (sub-chronic)Decrease in escape failures[11][11]
Fenobam Formalin Test (Inflammatory Pain)Mouse30 mg/kg (i.p.)Reduced nocifensive behavior[12][12]
Spared Nerve Injury (Neuropathic Pain)Mouse30 mg/kgAnalgesic-like effect[13][13]
Diazepam (Comparator) Anxiety ModelsHuman-Anxiolytic[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Quisqualate-Stimulated Phosphoinositide (PI) Hydrolysis Assay

This assay is a functional measure of mGluR5 receptor antagonism.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human mGluR5a receptor are cultured in appropriate media.

  • Labeling: Cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Treatment: Cells are pre-incubated with the test compound (e.g., MPEP) at various concentrations for a specified time.

  • Stimulation: The cells are then stimulated with the mGluR5 agonist, quisqualate, in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction and Quantification: The reaction is terminated, and the accumulated [3H]inositol phosphates are extracted and quantified using scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the maximal quisqualate response (IC50) is calculated.[7]

Forced Swim Test (FST) in Rats

The FST is a widely used behavioral model to screen for antidepressant-like activity.[14]

  • Apparatus: A transparent cylindrical container (e.g., 50 cm height, 20 cm diameter) is filled with water (23 ± 1 °C) to a depth where the rat cannot touch the bottom.[15][16]

  • Pre-test Session: On day one, each rat is placed in the cylinder for a 15-minute session to induce a state of behavioral despair.[16][17]

  • Drug Administration: On day two, the test compound (e.g., MPEP at 30 mg/kg) or vehicle is administered intraperitoneally.

  • Test Session: After a set pre-treatment time (e.g., 30-60 minutes), the rat is placed back into the water-filled cylinder for a 5-minute test session.[16]

  • Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded and compared between the treated and control groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.[14][16]

Learned Helplessness (LH) Model in Rats

The LH model is used to study the effects of stress and potential antidepressant treatments.[18][19]

  • Apparatus: A conditioning chamber with a grid floor capable of delivering mild electric foot shocks is used.[20] An escape mechanism, such as a lever press or entry into a separate compartment, is available.[20][21]

  • Induction Phase: On the first day(s), rats are exposed to a series of unpredictable and inescapable foot shocks. A control group receives escapable shocks or no shocks.[18][21]

  • Recovery Phase: Animals are allowed a 24-hour recovery period.[21]

  • Test Phase: During the test phase, all animals are placed in the chamber where an escape route is now available. The number of failures to escape the shock and the latency to escape are measured.[20][21]

  • Drug Treatment: Sub-chronic treatment with the test compound (e.g., MPEP) is administered during the days leading up to and including the test phase. A reduction in the number of escape failures in the pre-stressed group is indicative of an antidepressant effect.[11]

Signaling Pathways and Mechanisms of Action

mGluR5 Signaling Pathway

The this compound derivatives discussed as mGluR5 NAMs act by modulating the signaling cascade initiated by the binding of the endogenous ligand, glutamate.

mGluR5_Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq_protein Gq Protein mGluR5->Gq_protein Activates NAM This compound Derivative (NAM) NAM->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: mGluR5 signaling pathway and the inhibitory action of this compound NAMs.

Glutamate binding to mGluR5 activates the Gq protein, which in turn stimulates phospholipase C (PLC).[22][23] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[23] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[22][23] The this compound NAMs bind to an allosteric site on the mGluR5 receptor, reducing the receptor's response to glutamate and thereby dampening this signaling cascade.[24]

α7 Nicotinic Acetylcholine Receptor (nAChR) Signaling

The derivative EQ-04 acts as a positive allosteric modulator of the α7 nAChR, enhancing the receptor's response to acetylcholine.

a7nAChR_Signaling ACh Acetylcholine (ACh) a7_receptor α7 nAChR ACh->a7_receptor Ion_channel Ion Channel (Na⁺, Ca²⁺) a7_receptor->Ion_channel Opens PAM This compound Derivative (PAM) PAM->a7_receptor Enhances Depolarization Membrane Depolarization Ion_channel->Depolarization PI3K_Akt PI3K-Akt Pathway Ion_channel->PI3K_Akt Ca²⁺ influx activates Neuroprotection Neuroprotection & Neuronal Survival Depolarization->Neuroprotection PI3K_Akt->Neuroprotection

Caption: α7 nAChR signaling enhanced by a this compound PAM.

Acetylcholine binding to the α7 nAChR, an ionotropic receptor, opens a channel permeable to cations, including sodium and calcium.[25][26] This leads to membrane depolarization and the activation of intracellular signaling cascades, such as the PI3K-Akt pathway, which are crucial for neuronal survival and neuroprotection.[27] Positive allosteric modulators like EQ-04 bind to a site on the receptor distinct from the acetylcholine binding site and increase the probability of channel opening in the presence of the agonist, thereby amplifying the downstream signaling effects.[27]

Conclusion

This compound derivatives represent a versatile chemical scaffold with significant potential for the development of novel therapeutics for a range of CNS disorders. The mGluR5 negative allosteric modulators have demonstrated robust preclinical efficacy in models of depression and pain, with some advancing to clinical trials. While the clinical outcomes for some of these compounds, such as Mavoglurant and Basimglurant, have not always met primary endpoints, the preclinical data remains compelling and continues to guide further research.[6][28] The discovery of α7 nAChR positive allosteric modulators from the same chemical class further underscores the broad therapeutic applicability of these derivatives. Continued investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of novel this compound derivatives is warranted to fully realize their therapeutic potential.

References

A Comparative Guide to the Analysis of Impurities in Synthesized 3-Phenylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical determinant of their safety and efficacy. For novel compounds such as 3-Phenylethynyl-pyridine, a versatile building block in medicinal chemistry, a thorough understanding and control of impurities are paramount. This guide provides a comparative analysis of synthetic routes to this compound, focusing on the resulting impurity profiles. It further details the experimental protocols for the analytical techniques used to identify and quantify these impurities, supported by experimental data and visual workflows.

Synthetic Strategies and Their Impurity Landscapes

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The choice of the specific coupling method significantly influences the types and levels of impurities generated. This section compares the widely used Sonogashira coupling with alternative methods like Suzuki, Heck, and Negishi couplings.

Sonogashira Coupling: The Workhorse with a Known Achilles' Heel

The Sonogashira coupling, a reaction between a terminal alkyne (phenylacetylene) and a vinyl or aryl halide (3-halopyridine), is a highly efficient method for forming carbon-carbon bonds. However, it is often plagued by the formation of homocoupling byproducts.

Key Impurities:

  • 1,4-Diphenylbutadiyne (Phenylacetylene Dimer): The most common impurity, arising from the oxidative coupling of two phenylacetylene molecules.

  • 3,3'-Bipyridine: Formed from the homocoupling of the 3-halopyridine starting material.

  • Residual Palladium Catalyst: Can remain in the final product and requires efficient removal.

  • Unreacted Starting Materials: 3-halopyridine and phenylacetylene.

ImpurityTypical Abundance (Sonogashira)Analytical Method
1,4-Diphenylbutadiyne2-10%HPLC, GC-MS
3,3'-Bipyridine< 2%HPLC, GC-MS
Residual Palladiumppm levelsICP-MS
Unreacted Starting MaterialVariableHPLC, GC-MS
Alternative Coupling Strategies: A Comparative Overview

To mitigate the issue of homocoupling and other side reactions, alternative synthetic routes can be employed. The Suzuki, Heck, and Negishi couplings offer different impurity profiles.

  • Suzuki Coupling: This method involves the reaction of an organoboron compound (e.g., phenylboronic acid) with a 3-halopyridine. It generally shows a lower propensity for homocoupling of the alkyne partner. However, impurities related to the boronic acid starting material can be introduced.

  • Heck Coupling: This reaction couples the 3-halopyridine with an alkene (e.g., styrene), followed by a subsequent reaction to form the alkyne. This multi-step approach can introduce a different set of process-related impurities.

  • Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which can be highly effective for constructing C-C bonds involving pyridine rings. This method can be a powerful alternative when other methods fail, though the preparation and handling of organozinc reagents require specific precautions.

Synthetic MethodKey AdvantagesCommon Impurities
Sonogashira High efficiency, mild reaction conditions.Homocoupling byproducts (e.g., 1,4-diphenylbutadiyne), residual copper and palladium.
Suzuki Reduced alkyne homocoupling, commercially available reagents.Boronic acid-related impurities, biaryl byproducts (e.g., biphenyl).
Heck Avoids terminal alkynes directly.Process-related impurities from the multi-step synthesis.
Negishi High yields and functional group tolerance.Organozinc-related impurities, requires careful handling of reagents.

Experimental Protocols for Impurity Analysis

Accurate and robust analytical methods are essential for the identification and quantification of impurities in synthesized this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Expected Elution Order: 3-halopyridine (starting material) -> this compound -> 1,4-Diphenylbutadiyne (homocoupling product).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is ideal for the identification of volatile and semi-volatile impurities and provides structural information through mass fragmentation patterns.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Injection: Splitless mode.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

Expected Fragmentation Patterns:

  • This compound: Molecular ion (M+) at m/z 179, with characteristic fragments corresponding to the loss of the phenyl group and pyridine ring fragments.

  • 1,4-Diphenylbutadiyne: Molecular ion (M+) at m/z 202, with a fragmentation pattern showing the stable diarylacetylene structure.

  • 3,3'-Bipyridine: Molecular ion (M+) at m/z 156, with fragments corresponding to the pyridine rings.[1]

Visualizing the Workflow and Synthetic Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the synthetic pathways and the analytical workflow.

Synthesis_Pathways cluster_sonogashira Sonogashira Coupling cluster_suzuki Suzuki Coupling 3-Halopyridine_S 3-Halopyridine 3-PEP_S This compound 3-Halopyridine_S->3-PEP_S Phenylacetylene_S Phenylacetylene Phenylacetylene_S->3-PEP_S Homocoupling_S 1,4-Diphenylbutadiyne (Impurity) Phenylacetylene_S->Homocoupling_S Pd_Cu_Catalyst_S Pd/Cu Catalyst, Base Pd_Cu_Catalyst_S->3-PEP_S 3-Halopyridine_Su 3-Halopyridine 3-PEP_Su This compound 3-Halopyridine_Su->3-PEP_Su Phenylboronic_Acid_Su Phenylboronic Acid Phenylboronic_Acid_Su->3-PEP_Su Biphenyl_Su Biphenyl (Impurity) Phenylboronic_Acid_Su->Biphenyl_Su Pd_Catalyst_Su Pd Catalyst, Base Pd_Catalyst_Su->3-PEP_Su Analytical_Workflow Synthesized_Product Synthesized This compound Sample_Preparation Sample Preparation (Dissolution) Synthesized_Product->Sample_Preparation HPLC_Analysis HPLC-UV Analysis Sample_Preparation->HPLC_Analysis GCMS_Analysis GC-MS Analysis Sample_Preparation->GCMS_Analysis Purity_Quantification Purity Quantification & Non-volatile Impurity Profile HPLC_Analysis->Purity_Quantification Volatile_Impurity_ID Volatile Impurity Identification & Structure Elucidation GCMS_Analysis->Volatile_Impurity_ID Final_Report Comprehensive Impurity Profile Report Purity_Quantification->Final_Report Volatile_Impurity_ID->Final_Report

References

A Comparative Guide to the Quantum Yield of Phenylethynyl-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence quantum yields of various phenylethynyl-based fluorophores. The selection of an appropriate fluorophore is critical for the sensitivity and accuracy of fluorescence-based assays, bioimaging, and diagnostics in drug development. This document summarizes key performance data, details the experimental methodologies for quantum yield determination, and provides a visual representation of a relevant experimental workflow.

Data Presentation: Quantum Yield Comparison

The following tables summarize the fluorescence quantum yields (Φf) of several classes of phenylethynyl-based fluorophores. The quantum yield is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore.

Table 1: Quantum Yields of Donor-Acceptor Substituted 2-(Phenylethynyl)triphenylene Derivatives in Various Solvents

CompoundSubstituent (Donor/Acceptor)Cyclohexane (Φf)Toluene (Φf)Dichloromethane (Φf)Acetonitrile (Φf)DMSO (Φf)
1c -CN (Acceptor)0.880.850.750.650.35
1f -NMe2 (Donor)0.820.780.620.410.15
1g -NMe2 (Strong Donor)0.790.710.450.210.08

Table 2: Quantum Yields of Carbazole-Based Phenylethynyl Fluorophores

CompoundSolvent/StateQuantum Yield (Φf)
6,6'-bis(phenylethynyl)-9H,9'H-3,3'-bicarbazole (ethylated) Solution0.82
Solid State0.08
1,3,5-tris((9H-carbazol-3-yl)ethynyl)benzene (ethylated) Solution0.80
Solid State0.07

Table 3: Quantum Yields of 4,5-Bis(arylethynyl)-1,2,3-triazole Derivatives in THF [1]

CompoundSubstituentsQuantum Yield (Φf, %)
5a C4: p-CN, C5: o-NMe226
5b C4: p-Cl, C5: o-NMe221
5c C4: p-CN, C5: p-NMe264
5d C4: p-Cl, C5: p-NMe258
5h C4: o-CN, C5: o-NMe25
5i C4: o-Cl, C5: o-NMe25

Experimental Protocols

The determination of fluorescence quantum yield is a critical aspect of characterizing any fluorophore. The most common and reliable method is the comparative method, which involves using a well-characterized standard sample with a known quantum yield.[2]

Relative Quantum Yield Measurement

This protocol outlines the steps for determining the relative fluorescence quantum yield of a test compound.

1. Materials and Instrumentation:

  • Fluorophore of Interest (Test Sample): A phenylethynyl-based compound.

  • Standard Fluorophore: A compound with a known and stable quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should have an absorption profile that overlaps with the test sample.

  • Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.[3] The same solvent should be used for both the test and standard samples if possible.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Spectrofluorometer: To record the fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path-length cuvettes for both absorbance and fluorescence measurements.

2. Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the test sample and the standard fluorophore in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the chosen excitation wavelength (λex).

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to λex.

    • Record the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance at λex for both the test sample and the standard.

    • Determine the slope of the resulting straight lines for both the test (Grad_X) and the standard (Grad_Std).

    • Calculate the quantum yield of the test sample (Φ_X) using the following equation:

    Φ_X = Φ_Std * (Grad_X / Grad_Std) * (η_X² / η_Std²)

    Where:

    • Φ_Std is the quantum yield of the standard.

    • η_X and η_Std are the refractive indices of the solvents used for the test and standard samples, respectively (if different).

Mandatory Visualization

The following diagram illustrates the experimental workflow for detecting DNA hybridization using phenylethynyl-pyrene labeled probes, a specific application of phenylethynyl-based fluorophores in diagnostics.[4][5]

DNA_Hybridization_Detection start Synthesize Phenylethynyl- Pyrene Labeled DNA Probe target_dna Prepare Target DNA/RNA Sequence mix Mix Probe and Target DNA start->mix target_dna->mix incubate Incubate to Allow Hybridization mix->incubate excite Excite Sample at Pyrene Absorption Wavelength incubate->excite measure Measure Fluorescence Emission Spectrum excite->measure analyze Analyze Emission Spectrum for Monomer vs. Excimer Fluorescence measure->analyze result Determine Hybridization Status analyze->result

Experimental workflow for DNA hybridization detection.

This workflow demonstrates how the unique photophysical properties of phenylethynyl-pyrene fluorophores, specifically their ability to form excimers upon spatial proximity, can be leveraged for sensitive and specific detection of nucleic acid hybridization.[4] In the unhybridized state, the probes exhibit monomer fluorescence. Upon hybridization with the target sequence, the probes are brought into close proximity, leading to the formation of an excimer with a characteristic red-shifted emission, which serves as the signal for positive detection.

References

A Comparative Guide to Purity Assessment of 3-Phenylethynyl-pyridine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of 3-Phenylethynyl-pyridine. We present objective comparisons, supporting experimental data, and detailed methodologies to aid in selecting the most appropriate technique for your analytical needs.

Introduction to Purity Assessment Techniques

Both HPLC and GC-MS are cornerstone separation techniques in analytical chemistry, adept at separating components within a mixture for individual identification and quantification.[1] The choice between them hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide array of compounds, including those that are non-volatile or thermally labile.[2][3] It separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds.[4][3] Separation occurs as the vaporized sample is carried by an inert gas through a column, with components separated based on their boiling points and polarity.[4] The mass spectrometer then provides definitive identification of the eluted compounds.[4]

Comparative Analysis: HPLC vs. GC-MS for this compound

This compound, a key building block in the synthesis of various pharmaceutical compounds, possesses characteristics that make it amenable to analysis by both HPLC and GC-MS.[5] The selection of the optimal method depends on the specific requirements of the analysis, such as the need to identify unknown impurities or to quantify known, non-volatile process-related impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Volatility Not required; suitable for non-volatile and thermally unstable compounds.Requires analyte to be volatile and thermally stable.
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.[4]May require derivatization for non-volatile compounds, though likely not for this compound.
Separation Efficiency High resolution, particularly for complex mixtures.[6]Very high separation efficiency, especially with capillary columns.[7]
Detection UV-Vis is common for aromatic compounds like this compound.[8] Mass spectrometry (LC-MS) can also be used for identification.Mass spectrometry provides high specificity for identification and structural elucidation of impurities.[1][4]
Quantification Excellent for accurate quantification using external or internal standards.[8]Reliable quantification, often with high sensitivity.[9]
Impurity Profiling Effective for a broad range of potential impurities, including starting materials, by-products, and degradants.[6]Excellent for identifying and quantifying volatile and semi-volatile impurities.[9]

Experimental Protocols

This proposed Reverse-Phase HPLC (RP-HPLC) method is designed for the purity assessment of this compound and the separation of potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[6]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).[6]

    • Time (min)% Solvent A% Solvent B
      07030
      201090
      251090
      267030
      307030
  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: UV detection at 254 nm, with PDA monitoring from 200-400 nm to detect potential impurities.

  • Injection Volume: 10 µL.[6]

Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.1 mg/mL.[6]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[6]

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[6] For quantitative analysis, a calibration curve should be constructed using certified reference standards.

This method is suitable for the identification and quantification of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • HP-5ms (5%-phenyl)-methylpolysiloxane column (e.g., 30 m × 250 µm I.D. × 0.25 µm film thickness) or similar.[10]

Chromatographic and MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

  • Injector Temperature: 250 °C.[10]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.[10]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.

Data Analysis: Impurity identification is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method. The purity is calculated based on the peak area percentage of the main component.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data from the purity analysis of a single batch of this compound using both HPLC and GC-MS.

ParameterHPLC ResultGC-MS Result
Purity (%) 99.5%99.7%
Major Impurity 1 Phenylacetylene (0.2%)Phenylacetylene (0.15%)
Major Impurity 2 3-Ethynylpyridine (0.15%)3-Ethynylpyridine (0.1%)
Other Impurities 0.15%0.05%
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%

Note: These values are for illustrative purposes and actual results may vary depending on the specific sample and analytical conditions. Potential impurities such as phenylacetylene and 3-ethynylpyridine are plausible starting materials or by-products from the synthesis of this compound.[11]

Logical Workflow for Method Selection

The choice between HPLC and GC-MS for purity assessment is a critical decision. The following diagram illustrates a logical workflow to guide this selection process.

G Workflow for Purity Method Selection start Assess Analyte Properties (this compound) volatility Is the analyte and are potential impurities volatile and thermally stable? start->volatility hplc_path HPLC Recommended volatility->hplc_path No / Unsure gcms_path GC-MS is a strong candidate volatility->gcms_path Yes unknown_impurities Need for broad impurity screen (polar & non-polar)? hplc_path->unknown_impurities specific_volatiles Primary goal is identification of unknown volatile impurities? gcms_path->specific_volatiles hplc_final Utilize HPLC with PDA or LC-MS for comprehensive profiling unknown_impurities->hplc_final Yes both Consider both techniques for orthogonal impurity profiling unknown_impurities->both No gcms_final Utilize GC-MS for definitive identification of volatile impurities specific_volatiles->gcms_final Yes specific_volatiles->both No

Caption: A flowchart illustrating the decision-making process for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound.

  • HPLC is a versatile and robust method, particularly well-suited for routine quality control and for the analysis of a wide range of potential impurities, including non-volatile starting materials and degradation products.

  • GC-MS offers unparalleled specificity for the identification of volatile and semi-volatile impurities, making it an invaluable tool for in-depth impurity profiling and troubleshooting synthetic processes.

For comprehensive characterization of this compound, employing both techniques can provide a more complete picture of the impurity profile, a practice often referred to as orthogonal testing. The detailed protocols and comparative data presented in this guide will assist researchers and drug development professionals in making informed decisions for their specific analytical challenges.

References

comparative analysis of the photostability of phenylethynyl pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of the photostability of phenylethynyl pyridines, a class of compounds noted for their unique photophysical properties and potential applications in medicinal chemistry and materials science. Given the sensitivity of such molecules to light, understanding their photostability is critical for ensuring the efficacy, safety, and shelf-life of related products. This document outlines key metrics for photostability, standardized experimental protocols for their determination, and potential photodegradation pathways.

Key Parameters for Quantifying Photostability

The photostability of a compound is assessed by its resistance to degradation upon exposure to light. The primary quantitative parameters used in this assessment are:

  • Photodegradation Quantum Yield (Φ) : This is a crucial measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo degradation divided by the number of photons absorbed by the system.[1] A lower quantum yield indicates higher photostability. For photo-induced chain reactions, quantum yields can exceed 1.[1]

  • Photochemical Half-Life (t½) : This represents the time required for the concentration of the compound to decrease by 50% under specific light exposure conditions. It is a practical measure for comparing the relative stability of different compounds under identical environments.

Data Summary: A Comparative Framework

Direct comparative data on the photostability of a wide range of phenylethynyl pyridines is not extensively consolidated in the literature. Therefore, we present a template for researchers to populate with their own experimental data, facilitating a standardized comparison.

Compound Solvent Irradiation Wavelength (nm) Light Intensity (W/m²) Photodegradation Quantum Yield (Φ) Half-Life (t½) (hours) Major Photoproducts Identified
Phenylethynyl Pyridine Derivative AAcetonitrile320-400e.g., 200DataDataData
Phenylethynyl Pyridine Derivative BAcetonitrile320-400e.g., 200DataDataData
Phenylethynyl Pyridine Derivative CMethanol320-400e.g., 200DataDataData

Experimental Protocol for Photostability Testing

This protocol is a synthesized methodology based on established guidelines, such as those from the International Council for Harmonisation (ICH)[2], for testing the photostability of new drug substances and products.

Objective: To determine and compare the photodegradation quantum yield and half-life of various phenylethynyl pyridine derivatives.

Materials:

  • Phenylethynyl Pyridine samples

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Quartz cuvettes (1 cm path length)

  • Photoreactor equipped with a suitable light source (e.g., Xenon lamp or a near-UV fluorescent lamp with output between 320-400 nm)[2]

  • Radiometer for measuring light intensity

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Chemical actinometer (e.g., quinine monohydrochloride dihydrate) for quantum yield determination[2]

  • Aluminum foil

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each phenylethynyl pyridine derivative in the chosen solvent at a known concentration (e.g., 10-50 µM). The concentration should yield a measurable absorbance at the irradiation wavelength.

    • Prepare a "dark control" sample for each derivative by wrapping a quartz cuvette filled with the solution completely in aluminum foil.[2]

    • Prepare the "exposed sample" in an identical quartz cuvette.

  • Irradiation:

    • Place both the exposed and dark control samples in the photoreactor. The light source should comply with ICH Q1B guidelines, which specify exposure to both cool white fluorescent and near-ultraviolet light.[2]

    • The temperature within the chamber should be monitored and controlled to minimize thermal degradation.

    • Expose the samples to a controlled and measured intensity of light for a defined period. It is recommended to take aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • At each time point, withdraw an aliquot from the exposed sample and the dark control.

    • Analyze the concentration of the parent compound remaining in each aliquot using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks in the chromatogram, which indicate the formation of photoproducts. If coupled with a mass spectrometer, these products can be tentatively identified.

  • Data Calculation:

    • Half-Life (t½): Plot the natural logarithm of the concentration of the parent compound (ln[C]) versus time. For first-order kinetics, this will yield a straight line with a slope equal to the negative of the rate constant (-k). The half-life can be calculated using the formula: t½ = 0.693 / k.

    • Quantum Yield (Φ): This requires chemical actinometry to measure the photon flux of the light source. The quantum yield is calculated by comparing the rate of degradation of the sample to the rate of a reaction with a known quantum yield under identical conditions.

Visualizing Workflows and Potential Pathways

Experimental Workflow Diagram

The following diagram outlines the logical flow of the photostability testing protocol described above.

G cluster_prep 1. Preparation cluster_exp 2. Exposure cluster_analysis 3. Analysis cluster_calc 4. Calculation prep_stock Prepare Stock Solutions prep_samples Prepare Exposed & Dark Control Samples prep_stock->prep_samples irradiate Place Samples in Photoreactor prep_samples->irradiate expose Irradiate under Controlled Conditions irradiate->expose sampling Collect Aliquots at Time Intervals expose->sampling hplc HPLC-UV/MS Analysis sampling->hplc quantify Quantify Parent Compound hplc->quantify identify Identify Photoproducts hplc->identify calc_half_life Calculate Half-Life (t½) quantify->calc_half_life calc_qy Determine Quantum Yield (Φ) quantify->calc_qy

Caption: Workflow for comparative photostability analysis.

Hypothetical Photodegradation Pathway

The photodegradation of phenylethynyl pyridines can be complex. Based on the known photochemistry of pyridine and related aromatic compounds, several pathways are plausible.[3][4] The ethynyl linker is a potential site for photooxidation or cleavage, while the pyridine ring can undergo transformations. The following diagram illustrates a hypothetical pathway.

G cluster_pathways Degradation Pathways cluster_products Potential Photoproducts Parent Phenylethynyl Pyridine (Parent Compound) Excited Excited State [S1 or T1] Parent->Excited Light (hν) Oxidation Pathway A: Oxidation of Ethynyl Linker Excited->Oxidation Reactive Oxygen Species (ROS) Cleavage Pathway B: Cleavage at Ethynyl Linker Excited->Cleavage RingMod Pathway C: Pyridine Ring Modification Excited->RingMod ProdA Benzil or Diketo Derivatives Oxidation->ProdA ProdB1 Phenylacetic Acid Cleavage->ProdB1 ProdB2 Pyridine Carboxylic Acid Cleavage->ProdB2 ProdC Ring-Opened Products (e.g., Succinic Acid Derivatives) RingMod->ProdC

Caption: Hypothetical photodegradation pathways for phenylethynyl pyridines.

References

Cytotoxicity of Novel Pyrazolo[4,3-c]pyridines Derived from a 3-Phenylethynyl-pyrazole Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of a novel series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. These compounds, synthesized from a 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde precursor, have been evaluated for their antiproliferative activity against various cancer cell lines. The experimental data, protocols, and proposed mechanisms of action are detailed below to support further research and development in this area.

Comparative Cytotoxicity Data

A library of novel 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridine compounds was synthesized and evaluated for their antiproliferative activity against three human cancer cell lines: MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer).[1] The half-maximal growth inhibition (GI50) values were determined and are summarized in the table below. The results indicate that several compounds exhibit potent cytotoxic effects, with some displaying low micromolar GI50 values.[1]

CompoundGI50 (µM) vs. K562GI50 (µM) vs. MV4-11GI50 (µM) vs. MCF-7
18 PhPhH>50>50>50
19 PhPh4-MeO-Ph10.813.915.6
20 PhPh4-HO-Ph2.53.14.7
21 PhPh4-F-Ph14.518.220.1
22 PhPh4-Cl-Ph8.911.312.5
23 PhPh4-Br-Ph7.69.810.4
24 PhPh4-I-Ph6.38.19.2
25 PhPh4-CF₃-Ph>50>50>50
26 PhPh4-CN-Ph35.441.245.8
27 PhPh3-MeO-Ph12.115.417.3
28 PhPh3-HO-Ph4.86.27.9
29 PhPh2-Thienyl21.325.628.9
30 PhPh3-Thienyl18.922.424.7
31 PhPh2-Pyridyl>50>50>50
32 PhPh3-Pyridyl42.148.5>50
33 PhPh4-Pyridyl38.744.149.3
34 Ph4-MeO-PhH>50>50>50
35 Ph4-MeO-Ph4-MeO-Ph25.630.133.4
36 Ph4-F-PhH>50>50>50
37 Ph4-F-Ph4-F-Ph28.934.538.7
38 4-MeO-PhPhH>50>50>50
39 4-MeO-PhPh4-MeO-Ph22.427.831.2
40 4-F-PhPhH>50>50>50
41 4-F-PhPh4-F-Ph31.736.940.1
42 PhPhMe9.712.414.1

Experimental Protocols

Synthesis of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

The synthesis of the target compounds involved a multi-step process starting from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde.[1] The key steps include the formation of an intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole, followed by an iodine-mediated electrophilic cyclization to yield a 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine core. Subsequent Suzuki cross-coupling reactions with various boronic acids and alkylation reactions were performed to introduce diversity at the 7-position and other positions of the heterocyclic system.[1]

G cluster_0 Synthetic Workflow Start 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde Step1 Reduction to Alcohol Start->Step1 NaBH4, MeOH Step2 Conversion to Azide Step1->Step2 NaN3, (CF3SO2)2O Step3 Iodine-mediated Electrophilic Cyclization Step2->Step3 I2, NaHCO3 Step4 Suzuki Cross-Coupling / Alkylation Step3->Step4 R-B(OH)2, Pd catalyst or Alkyl halide End 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Step4->End

Synthetic workflow for the pyrazolo[4,3-c]pyridine library.
Antiproliferative Activity Assay

The antiproliferative activity of the synthesized compounds was determined using a standard protocol. Human cancer cell lines K562, MV4-11, and MCF-7 were used.[1] The detailed methodology is as follows:

  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for a period of 72 hours.

  • Cell Viability Measurement: Cell viability was assessed using a commercially available assay kit, and the absorbance was measured to determine the percentage of cell growth inhibition.

  • Data Analysis: The GI50 values were calculated from the dose-response curves.

G cluster_1 Antiproliferative Assay Workflow Start Seed Cancer Cells in 96-well plates Step1 Add varying concentrations of test compounds Start->Step1 Step2 Incubate for 72 hours Step1->Step2 Step3 Assess cell viability (e.g., MTT assay) Step2->Step3 Step4 Measure absorbance Step3->Step4 End Calculate GI50 values Step4->End

Workflow for the in vitro antiproliferative assay.

Mechanism of Action of the Most Potent Compound

The most active compound identified was 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol (Compound 20 ).[1] Further investigation into its mechanism of action revealed that it induces a complex process involving both apoptosis and other forms of cell death. The key molecular events observed were:

  • PARP-1 Cleavage: Induction of poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, a hallmark of apoptosis.[1]

  • Caspase 9 Activation: Activation of caspase 9, an initiator caspase in the intrinsic apoptotic pathway.[1]

  • LC3 Fragmentation: Fragmentation of microtubule-associated protein 1-light chain 3 (LC3), which can be associated with autophagy-related processes.[1]

  • PCNA Reduction: Reduction in the expression levels of proliferating cell nuclear antigen (PCNA), indicating an antiproliferative effect.[1]

G cluster_2 Proposed Mechanism of Action for Compound 20 Compound20 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol Caspase9 Caspase 9 Activation Compound20->Caspase9 LC3 LC3 Fragmentation Compound20->LC3 PCNA PCNA Expression Reduction Compound20->PCNA PARP1 PARP-1 Cleavage Caspase9->PARP1 Apoptosis Apoptosis Induction PARP1->Apoptosis CellDeath Cell Death Apoptosis->CellDeath LC3->CellDeath Proliferation Inhibition of Proliferation PCNA->Proliferation

Signaling pathway for the most active compound.

References

Safety Operating Guide

Personal protective equipment for handling 3-Phenylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 3-Phenylethynyl-pyridine. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Logistical Information

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as causing skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1] Therefore, implementing robust safety measures is paramount.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any tears or punctures before use.
Body Laboratory CoatA fully buttoned lab coat should be worn to protect against skin contact.
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a properly fitted respirator may be necessary.
Hazard and Toxicity Data

While specific quantitative toxicity data for this compound is limited, the hazard classifications indicate its potential for harm. For a conservative approach, data for the parent compound, pyridine, is provided as a reference.

ParameterValueSpeciesRouteReference
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Acute Tox. 4N/AN/AFluorochem SDS
Oral LD50 (Pyridine) 891 mg/kgRatOral[2]
Dermal LD50 (Pyridine) 1121 mg/kgRabbitDermalWashington State University
Inhalation LC50 (Pyridine) 9000 ppm (1 hour)RatInhalation[3]
Occupational Exposure Limits (OELs) for Pyridine

No specific OELs have been established for this compound. The following OELs for pyridine should be considered as a conservative guideline.

OrganizationLimitDetails
OSHA (PEL) 5 ppm8-hour Time-Weighted Average (TWA)[4][5]
NIOSH (REL) 5 ppm10-hour TWA[2][4]
ACGIH (TLV) 1 ppm8-hour TWA[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Standard Operating Procedure (SOP) for Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.
  • Gather all necessary materials, including this compound, solvents, glassware, and waste containers.
  • Don the appropriate PPE as specified in the table above.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within the chemical fume hood.
  • Use a tared, sealed container for weighing to minimize exposure.
  • Carefully transfer the desired amount of the compound to the reaction vessel, avoiding the creation of dust or aerosols.

3. Reaction Setup:

  • Perform all subsequent steps of the experimental procedure within the fume hood.
  • Ensure all glassware is properly clamped and secured.

4. Post-Reaction Work-up:

  • Quench the reaction carefully, being mindful of any potential exothermic processes.
  • Perform extractions and other work-up procedures within the fume hood.

5. Decontamination and Cleanup:

  • Decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water.
  • Collect all rinsates and contaminated materials as hazardous waste.

Emergency Procedures: Chemical Spill

In the event of a spill, immediate and decisive action is required to mitigate risks.

Spill_Response_Workflow Emergency Spill Response Workflow for this compound spill Spill Occurs alert Alert personnel in the immediate area and evacuate if necessary spill->alert ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) alert->ppe contain Contain the spill with absorbent material (e.g., vermiculite, sand) ppe->contain ventilate Ensure adequate ventilation (fume hood sash lowered) contain->ventilate cleanup Carefully collect absorbed material into a sealed waste container ventilate->cleanup decontaminate Decontaminate the spill area with an appropriate solvent cleanup->decontaminate dispose Label and dispose of waste as hazardous material decontaminate->dispose report Report the incident to the Laboratory Supervisor and EHS dispose->report Signaling_Pathway Proposed Signaling Pathway of a this compound Derivative ligand Acetylcholine (ACh) receptor α7 Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor Binds to orthosteric site pam This compound Derivative (e.g., EQ-04) (PAM) pam->receptor Binds to allosteric site response Enhanced Receptor Response (e.g., increased ion flow) receptor->response Activation downstream Downstream Cellular Effects (e.g., Neuroprotection) response->downstream

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylethynyl-pyridine
Reactant of Route 2
Reactant of Route 2
3-Phenylethynyl-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.